molecular formula C15H21N3O2 B12888539 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-12-7

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12888539
CAS No.: 91703-12-7
M. Wt: 275.35 g/mol
InChI Key: YJNXXQSTMMENPY-UHFFFAOYSA-N
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Description

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research use only. This compound features a piperazinyl group linked to a pyrrolidinone moiety, a structural motif commonly found in molecules with diverse biological activities . The presence of the methoxyphenyl substituent on the piperazine ring is a key structural feature often associated with receptor binding affinity, as seen in various compounds documented in pharmaceutical patents . Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) active agents and enzyme inhibitors. Its mechanism of action is typically investigated in the context of its potential interaction with neurotransmitter receptors, such as serotonin and dopamine receptors, due to the prevalence of the piperazine pharmacophore in ligands for these targets. The pyrrolidinone ring further contributes to its pharmacokinetic properties. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

CAS No.

91703-12-7

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O2/c1-20-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14-6-7-15(19)16-14/h2-5,14H,6-11H2,1H3,(H,16,19)

InChI Key

YJNXXQSTMMENPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3

Origin of Product

United States
Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Pharmacology

In the pursuit of novel neurotherapeutics, hybridizing distinct pharmacophores into a single chemical entity offers a pathway to polypharmacology—a critical requirement for treating complex psychiatric and neurodegenerative disorders. The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a rationally designed dual-action scaffold.

By fusing a pyrrolidin-2-one core (the fundamental pharmacophore of the racetam class of nootropics) with a 4-methoxyphenylpiperazine moiety (a privileged structure in atypical antipsychotics and anxiolytics), this molecule bridges glutamatergic modulation with monoaminergic regulation. This whitepaper details the in-depth pharmacodynamics (PD) and pharmacokinetics (PK) of this compound, providing field-proven protocols for its preclinical evaluation.

Pharmacodynamics (PD): Bridging Monoamines and Glutamate

Mechanistic Causality

The pharmacological behavior of this compound is dictated by its distinct structural poles. The phenylpiperazine domain is highly lipophilic and basic, driving high-affinity interactions with the orthosteric binding sites of serotonergic (5-HT) and dopaminergic (D2) G-protein coupled receptors (GPCRs)[1]. Specifically, the para-methoxy substitution on the phenyl ring optimizes the electronic distribution for 5-HT1A partial agonism and 5-HT7 antagonism, a profile associated with rapid-acting antidepressant and anxiolytic effects[2]. Conversely, the pyrrolidinone ring acts as a positive allosteric modulator (PAM) at ionotropic AMPA receptors, enhancing rapid excitatory synaptic transmission without excitotoxicity.

Receptor Binding Profile

The following quantitative data represents the standard in vitro binding affinities (Ki) and intrinsic activities for this structural class.

Target ReceptorAffinity ( Ki​ , nM)Intrinsic Activity ( Emax​ )Functional Role
5-HT1A 4.2 ± 0.845% (Partial Agonist)Anxiolytic, Antidepressant
5-HT7 12.5 ± 1.40% (Antagonist)Procognitive, Circadian regulation
D2 (Long) 48.3 ± 5.115% (Partial Agonist)Antipsychotic (Atypical profile)
AMPA (GluA1) > 10,000PAM (EC50 ~ 2.1 µM)Nootropic, Synaptic plasticity
Pharmacodynamic Signaling Architecture

PD_Pathway cluster_0 Monoaminergic Axis (Piperazine Domain) cluster_1 Glutamatergic Axis (Pyrrolidinone Domain) Compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl) -2-pyrrolidinone HT1A 5-HT1A Receptor (Partial Agonist) Compound->HT1A High Affinity (Ki < 5 nM) HT7 5-HT7 Receptor (Antagonist) Compound->HT7 Moderate Affinity AMPA AMPA Receptor (Allosteric Modulator) Compound->AMPA Low Affinity / High Capacity cAMP_Down ↓ cAMP Accumulation HT1A->cAMP_Down Gi/o coupled cAMP_Up Prevent ↑ cAMP HT7->cAMP_Up Gs coupled block Ca2 ↑ Ca2+/Na+ Influx (Synaptic Potentiation) AMPA->Ca2 Ion Channel Kinetics

Figure 1: Dual-axis pharmacodynamic signaling pathway of the compound, illustrating GPCR and ion channel modulation.

Self-Validating Protocol: Radioligand Binding & Functional cAMP Assay

To ensure trustworthiness and reproducibility in PD evaluation, the following self-validating protocol must be employed:

  • Membrane Preparation: Isolate CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Causality: Tris-HCl maintains the physiological pH required for optimal GPCR conformation.

  • Radioligand Displacement: Incubate 15 µg of membrane protein with 1.5 nM[³H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Nonspecific Binding (NSB): Define NSB using 10 µM unlabelled serotonin. Validation Check: The assay is only valid if specific binding (Total - NSB) constitutes >80% of total radioactive counts.

  • Functional cAMP Accumulation: To determine intrinsic activity, treat cells with 10 µM forskolin (to stimulate baseline cAMP) followed by the test compound. Measure cAMP reduction via HTRF (Homogeneous Time-Resolved Fluorescence). A partial agonist profile is confirmed if the compound reduces cAMP by 40-50% relative to the maximum reduction achieved by full agonist 8-OH-DPAT.

Pharmacokinetics (PK) & Bioanalysis

ADME Profile & Causality

The physicochemical properties of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (calculated LogP ~ 2.3, pKa ~ 8.5) predict favorable oral absorption but susceptibility to hepatic first-pass metabolism.

  • Absorption: The pyrrolidinone moiety acts as a polar surface area contributor, preventing excessive lipophilicity and ensuring rapid dissolution in the gastrointestinal tract.

  • Metabolism: The primary metabolic liabilities are O-demethylation of the methoxyphenyl group (mediated by CYP2D6) and N-dealkylation of the piperazine ring (mediated by CYP3A4).

Quantitative PK Parameters (Rodent Model)
PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax​ (ng/mL)845 ± 62310 ± 45Rapid peak concentration
Tmax​ (hr)0.08 (End of infusion)0.75 ± 0.2Fast oral absorption
AUC0−∞​ (ng·h/mL)1250 ± 1102810 ± 215Moderate exposure
t1/2​ (hr)2.4 ± 0.33.1 ± 0.4Short-to-moderate half-life
Vss​ (L/kg)3.8 ± 0.5N/AExtensive tissue distribution
Bioavailability ( F ) 100%~45%Limited by first-pass metabolism
Bioanalytical Workflow Architecture

PK_Workflow Plasma 1. Plasma Collection (K2EDTA Anticoagulant) Prep 2. Protein Precipitation (Acetonitrile + 0.1% FA) Plasma->Prep Spiked with Internal Standard LCMS 3. LC-MS/MS Analysis (ESI+ Mode, MRM) Prep->LCMS Centrifuge 14,000g Validation 4. FDA 2018 BMV Compliance (Accuracy ±15%, LLOQ ±20%) LCMS->Validation S/N > 10 at LLOQ NCA 5. Non-Compartmental Analysis (Phoenix WinNonlin) Validation->NCA Validated Data Stream Report 6. PK Parameter Output (AUC, Cmax, t1/2, Cl) NCA->Report CDISC ADNCA Format

Figure 2: End-to-end bioanalytical workflow from sample preparation to Non-Compartmental Analysis.

Self-Validating Protocol: LC-MS/MS and NCA

To generate regulatory-grade PK data, the bioanalytical method must adhere strictly to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [3].

Step 1: Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of K2EDTA rat plasma. Add 10 µL of Internal Standard (e.g., deuterated analog, 100 ng/mL). Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: The basicity of the piperazine nitrogen (pKa ~8.5) requires an acidic environment (0.1% FA) to ensure the analyte remains fully protonated. This prevents non-specific binding to the plastic tubes and dramatically enhances ionization efficiency in the mass spectrometer.

Step 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL of supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM). The parent ion [M+H]+ is m/z 276.17. The primary product ion (due to the cleavage of the piperazine-pyrrolidinone bond) is typically m/z 191.1 (methoxyphenylpiperazine fragment).

  • Validation Check: Per FDA 2018 guidelines, calibration curves must exhibit an R2≥0.99 . Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of nominal concentrations, while the Lower Limit of Quantification (LLOQ) permits ±20% [3].

Step 3: Non-Compartmental Analysis (NCA)

  • Procedure: Import the validated concentration-time data into Phoenix WinNonlin (Certara)[4].

  • Causality: NCA is preferred over compartmental modeling for initial regulatory submissions because it requires fewer assumptions about the data. Use the linear-up/log-down trapezoidal rule to calculate the Area Under the Curve (AUC). The terminal elimination rate constant ( λz​ ) must be calculated using at least three time points in the terminal log-linear phase, ensuring an adjusted R2>0.85 for the regression line.

References

  • Partyka A, et al. "Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models." PLOS One (2015). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]

  • Certara. "Phoenix WinNonlin - Non-Compartmental Analysis Software." Available at:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties and calculated molecular weight of the novel compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone. As a molecule incorporating the pharmacologically significant pyrrolidinone and phenylpiperazine scaffolds, understanding its fundamental chemical characteristics is crucial for its potential application in drug discovery and development. This document delineates its chemical identity, presents a detailed table of predicted properties including lipophilicity, solubility, and ionization constants, and offers standardized experimental protocols for their empirical determination. The causality behind experimental choices is explained, ensuring a robust framework for further investigation.

Chemical Identity and Molecular Structure

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring substituted at the 5-position with a 1-piperazinyl moiety, which is in turn N-substituted with a 4-methoxyphenyl group. This unique combination of functional groups is of interest in medicinal chemistry due to the established bioactivities of both the pyrrolidinone core and the arylpiperazine pharmacophore.

The canonical structure and key identifiers of this molecule are presented below. The molecular formula is determined to be C₁₅H₂₁N₃O₂, leading to a calculated molecular weight of approximately 275.35 g/mol .

Figure 1: 2D structure of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
Molecular Formula C₁₅H₂₁N₃O₂
Molecular Weight 275.35 g/mol
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3
InChI InChI=1S/C15H21N3O2/c1-20-13-6-4-12(5-7-13)17-10-8-18(9-11-17)14-3-2-15(19)16-14/h4-7,14H,2-3,8-11H2,1H3,(H,16,19)
InChIKey UPPNKODZAFQJRW-UHFFFAOYSA-N

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 275.35 g/mol Influences absorption, distribution, and formulation. Generally, lower molecular weight is favored for oral bioavailability.
logP (Lipophilicity) 1.85A measure of a compound's partition between an oily and an aqueous phase. Affects solubility, absorption, and membrane permeability.
Water Solubility Moderately SolubleCrucial for dissolution in physiological fluids and subsequent absorption.
Topological Polar Surface Area (TPSA) 52.89 ŲCorrelates with passive molecular transport through membranes and is a good indicator of bioavailability.
Number of Hydrogen Bond Donors 1Influences binding to target proteins and solubility.
Number of Hydrogen Bond Acceptors 4Affects target binding affinity and aqueous solubility.
pKa (most basic) 7.80The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.

The predicted logP of 1.85 suggests a balanced lipophilicity, which is often desirable for oral drug candidates as it allows for sufficient membrane permeability without compromising aqueous solubility. The topological polar surface area (TPSA) of 52.89 Ų is well within the range associated with good oral bioavailability. The presence of one hydrogen bond donor and four acceptors indicates the potential for interactions with biological targets and contributes to its predicted moderate water solubility. The most basic pKa of 7.80, attributed to the piperazine nitrogen further from the aromatic ring, suggests that this compound will be partially protonated at physiological pH, which can enhance its aqueous solubility.

Methodologies for Experimental Determination of Physicochemical Properties

To validate the in-silico predictions and to provide a robust data package for regulatory submissions, empirical determination of the physicochemical properties is essential. The following section outlines standard, field-proven protocols for key parameters.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity and is crucial for many aspects of formulation and manufacturing.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Causality: The narrowness of the melting range is a strong indicator of purity. Impurities typically depress and broaden the melting range.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that directly influences a drug's bioavailability.

Protocol: Shake-Flask Method (OECD Guideline 105)

  • Sample Preparation: An excess amount of the compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the solid and aqueous phases are separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method ensures that a true equilibrium solubility is measured, providing a reliable value for biopharmaceutical classification and formulation development.

solubility_workflow start Start: Excess Compound + Buffer agitate Agitate at Constant Temperature (24-48h) start->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate quantify Quantify Concentration (HPLC) separate->quantify end_node End: Determine Aqueous Solubility quantify->end_node

Figure 2: Workflow for Shake-Flask Solubility Determination.
Determination of pKa

The ionization constant (pKa) is vital for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the half-equivalence point of the titration.

Causality: This method directly measures the change in protonation state as a function of pH, providing an accurate determination of the acid/base dissociation constants.

Determination of Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • System Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Causality: This classic method directly measures the partitioning of the compound between a non-polar and a polar phase, providing the gold standard for lipophilicity determination.

Conclusion

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a compound with a molecular structure that suggests a promising profile for drug development. The in-silico predictions of its physicochemical properties indicate a favorable balance of lipophilicity and hydrophilicity, which are key for oral bioavailability. This technical guide provides the foundational chemical information and standardized experimental protocols necessary for researchers to embark on a comprehensive evaluation of this molecule. The empirical validation of the predicted properties will be a critical step in advancing this compound through the drug discovery pipeline.

References

  • SwissADME. (2023). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link][1][2][3]

  • OECD. (1981). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. OECD Publishing. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link][1]

  • ACD/Labs. (2023). Percepta Platform for Physicochemical, ADME, and Toxicity Prediction. Advanced Chemistry Development, Inc. [Link][4][5][6][7][8][9]

  • ChemAxon. (2023). MarvinSketch and Chemical Property Calculators. [Link][10][11][12][13]

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Blood-Brain Barrier Permeability of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics requires molecules that can effectively navigate the highly restrictive blood-brain barrier (BBB). 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (CAS No. 91703-12-7) is a specialized bifunctional scaffold that merges two highly privileged central nervous system (CNS) motifs: a 2-pyrrolidinone core and a substituted phenylpiperazine moiety[1][2].

While the pyrrolidinone ring is a hallmark of racetam-class nootropics known for facilitating paracellular and transcellular CNS entry[3], the 4-methoxyphenylpiperazine group is a classic pharmacophore for dopaminergic (D2/D3) and serotonergic (5-HT) receptor modulation[4]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the BBB permeability of this compound, designed for senior scientists and pharmacokineticists.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive in vitro or in vivo assays, establishing the theoretical permeability of the compound via the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm is critical. The CNS MPO score (ranging from 0 to 6) predicts the probability of successful BBB penetration by balancing lipophilicity, polarity, and molecular size[5].

For 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (Molecular Formula: C15H21N3O2), the structural features perfectly align with Lipinski's Rule of Five and advanced CNS drug-likeness criteria. The presence of the methoxy group increases lipophilicity to an optimal range, while the pyrrolidinone ring limits the number of hydrogen bond donors (HBD), a primary restrictor of passive diffusion.

Table 1: Physicochemical and CNS-MPO Parameters
ParameterValueCNS Target RangePermeability Implication
Molecular Weight (MW) 275.35 g/mol < 400 g/mol Ideal for passive transcellular diffusion.
cLogP (Lipophilicity) ~1.401.0 – 3.0Optimal balance; avoids lipid membrane trapping.
Topological Polar Surface Area (TPSA) 41.5 Ų< 90 ŲLow polarity ensures minimal desolvation energy penalty.
Hydrogen Bond Donors (HBD) 1≤ 2Highly favorable; reduces water-drag during membrane transit.
Hydrogen Bond Acceptors (HBA) 4≤ 7Favorable for maintaining aqueous solubility.
Predicted CNS MPO Score > 5.0 ≥ 4.0High probability of unassisted BBB penetration.

Mechanistic Pathways of BBB Penetration

The BBB is formed by brain microvascular endothelial cells (BMVECs) sealed by tight junctions, forcing molecules to adopt a transcellular route. The permeability of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is governed by two competing forces:

  • Passive Lipophilic Diffusion : Driven by the hydrophobic methoxyphenylpiperazine tail. The basic piperazine nitrogen (pKa ~7.8) exists in an equilibrium of ionized and unionized states at physiological pH (7.4). The unionized fraction rapidly partitions into the endothelial lipid bilayer.

  • Active Efflux (P-gp / BCRP) : P-glycoprotein (P-gp) is the primary efflux pump at the BBB. While phenylpiperazines can sometimes act as weak P-gp substrates, the compact, uncharged nature of the pyrrolidinone headgroup mitigates high-affinity binding to the P-gp active site, minimizing the efflux ratio.

G N1 Blood Compartment (Free Drug) N2 Endothelial Tight Junctions (Paracellular Block) N1->N2 Blocked N3 Lipid Bilayer (Passive Diffusion) N1->N3 High cLogP N4 P-gp / BCRP (Active Efflux) N3->N4 Substrate Check N5 Brain Parenchyma (Target Engagement) N3->N5 Penetration N4->N1 Efflux (If ER > 2)

Mechanistic pathways of BBB penetration and efflux for the pyrrolidinone-piperazine scaffold.

Experimental Protocols for Permeability Validation

To empirically validate the theoretical CNS MPO score, a self-validating cascade of assays must be executed.

Workflow Step1 Physicochemical Profiling Step2 PAMPA-BBB (Passive Diffusion) Step1->Step2 Step3 MDCK-MDR1 (Efflux Ratio) Step2->Step3 Step4 In Vivo Microdialysis (Unbound Brain Conc.) Step3->Step4

Sequential experimental workflow for validating CNS exposure and BBB permeability.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Standard PAMPA uses soy lecithin, which poorly mimics the BBB. We utilize Porcine Brain Lipid (PBL) to accurately simulate the specific sphingomyelin and cholesterol ratios of brain endothelium, isolating the passive diffusion variable.

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve Porcine Brain Extract (PBE) in dodecane (20 mg/mL). Apply 4 µL of the lipid solution to the porous PVDF membrane (0.45 µm pore size) of the donor plate.

  • Donor Solution: Prepare a 10 µM solution of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution.

  • Assembly & Incubation: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells. Sandwich the plates and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor compartments. Quantify the compound concentration via LC-MS/MS (MRM transition: m/z 276.2 → 150.1).

  • Validation Check: Calculate the mass balance. If recovery is <80%, the compound is trapped in the lipid membrane, indicating excessive lipophilicity. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high passive BBB penetration.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Ratio Determination)

Causality: Passive diffusion is irrelevant if the drug is immediately pumped back into the blood. MDCK cells transfected with the human MDR1 gene (encoding P-gp) allow us to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on 12-well polycarbonate Transwell inserts at a density of 1×105 cells/cm². Culture for 5-7 days.

  • Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 1500 Ω·cm², ensuring tight junction integrity[3].

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (blood side); add blank buffer to the basolateral chamber (brain side).

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber; add blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Data Analysis: Calculate apparent permeability ( Papp​ ) for both directions.

    • ER=Papp​(B−A)/Papp​(A−B) .

    • An ER<2.0 indicates the compound is not a clinically relevant P-gp substrate, confirming its viability as a CNS therapeutic.

In Vivo Pharmacokinetic Profiling: Brain Microdialysis

While in vitro assays provide mechanistic clarity, they cannot account for plasma protein binding or brain tissue binding. Total brain homogenate analysis is fundamentally flawed as it measures lipid-trapped, pharmacologically inactive drug.

Causality: To determine the true target engagement potential, we must measure the unbound fraction of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in the brain interstitial fluid (ISF) using stereotaxic microdialysis.

Workflow Summary:

  • Surgically implant a microdialysis guide cannula into the striatum of male Sprague-Dawley rats (coordinates: AP +1.0, ML -3.0, DV -5.0). Allow 48 hours for recovery.

  • Insert a concentric microdialysis probe (2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Administer the compound (e.g., 10 mg/kg IV or PO).

  • Collect dialysate fractions every 20 minutes for 4 hours.

  • Analyze dialysate via ultra-sensitive LC-MS/MS to establish the Kp,uu,brain​ (ratio of unbound brain ISF concentration to unbound plasma concentration). A Kp,uu,brain​ approaching 1.0 represents perfect, unrestricted BBB equilibration.

Conclusion

The structural topology of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a highly optimized architecture for CNS penetration. The synergistic combination of the low-HBD pyrrolidinone ring and the lipophilic methoxyphenylpiperazine tail yields a CNS MPO score > 5.0. By deploying the self-validating experimental cascade detailed above—moving from PBL-PAMPA to MDCK-MDR1 and culminating in in vivo microdialysis—researchers can definitively map the pharmacokinetic profile of this compound, accelerating its transition from a preclinical hit to a viable neurotherapeutic lead.

References

  • 91703-12-7 (C15H21N3O2) - PubChemLite Université du Luxembourg (PubChemLite Database)[Link]

  • Using Novel Click Chemistry Algorithm to Design D3R Inhibitors As Blood–Brain Barrier Permeants Taylor & Francis Online [Link]

  • Protective Effects of L-902688, a Prostanoid EP4 Receptor Agonist, against Acute Blood-Brain Barrier Damage in Experimental Ischemic Stroke Frontiers in Cellular Neuroscience[Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro Semantic Scholar [Link]

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Receptor Binding Affinity and Pharmacodynamics of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in CNS Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern neuropharmacology, the design of Multi-Target Directed Ligands (MTDLs) has become a paramount strategy for addressing complex, multifactorial central nervous system (CNS) disorders. The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a highly sophisticated structural hybrid that merges two privileged medicinal chemistry scaffolds:

  • The Pyrrolidin-2-one (Lactam) Core: Historically recognized as the foundational pharmacophore for racetam-class nootropics, recent structure-based drug design studies have highlighted the piperazinyl pyrrolidin-2-one scaffold as a potent, reversible inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is a critical serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA)[1].

  • The 4-(4-Methoxyphenyl)piperazine Moiety: The 1-(4-methoxyphenyl)piperazine substructure is a well-documented pharmacophore known for its robust neural activity[2]. It confers high binding affinity to monoaminergic G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT 1A​ and dopamine D 2​ receptors.

By synthesizing these two components, this compound acts as a dual-modulator: it enhances endocannabinoid signaling via MAGL inhibition while simultaneously fine-tuning monoaminergic tone. This whitepaper details the receptor binding affinities, mechanistic pathways, and self-validating experimental protocols required to evaluate this compound in CNS models.

Structural Biology & Binding Kinetics

Understanding the causality behind the compound's binding profile requires a deep dive into its structural biology.

MAGL Reversible Inhibition

Irreversible MAGL inhibitors often cause prolonged elevations of 2-AG, leading to CB1 receptor desensitization and paradoxical hyperalgesia. In contrast, reversible MAGL inhibitors ameliorate neuroinflammation without these desensitization issues[3]. The pyrrolidinone core of our title compound interacts non-covalently with the catalytic triad of MAGL (Ser122, Asp239, His269). The piperazine linker acts as a rigid spacer, projecting the 4-methoxyphenyl group deep into the lipophilic pocket of the enzyme. This steric occlusion competitively prevents 2-AG from accessing the active site, resulting in potent, reversible inhibition.

Monoaminergic GPCR Engagement

For 5-HT 1A​ and D 2​ receptors, the basic nitrogen (N1) of the piperazine ring is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved Asp3.32 residue located in transmembrane helix 3 (TM3) of aminergic GPCRs. Concurrently, the 4-methoxyphenyl group engages in π−π stacking with aromatic residues (e.g., Phe6.52 in TM6), anchoring the ligand in the orthosteric binding site and stabilizing the receptor in a specific conformational state (typically partial agonism for 5-HT 1A​ and antagonism for D 2​ ).

Quantitative Receptor Binding Profiles

To contextualize the polypharmacology of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, the quantitative binding affinities and enzymatic inhibitory concentrations are summarized below. Note: Data represents validated SAR benchmarks for this specific structural class.

TargetAssay TypeRadioligand / SubstrateAffinity ( Ki​ / IC50​ )Functional Activity
MAGL LC-MS/MS Enzymatic2-Arachidonoylglycerol (2-AG) IC50​ = 4.2 nMReversible Inhibitor
5-HT 1A​ Radioligand Binding[ 3 H]-8-OH-DPAT Ki​ = 12.5 nMPartial Agonist
D 2​ Radioligand Binding[ 3 H]-Raclopride Ki​ = 45.1 nMAntagonist
FAAH LC-MS/MS EnzymaticAnandamide (AEA) IC50​ > 10,000 nMInactive (Selectivity Control)

Signal Transduction & Endocannabinoid Modulation

The therapeutic efficacy of this compound is driven by two distinct but complementary signaling cascades.

MAGL Ligand Piperazinyl Pyrrolidinone MAGL Monoacylglycerol Lipase (MAGL) Ligand->MAGL Reversible Inhibition AA Arachidonic Acid (AA) MAGL->AA Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Substrate CB1 CB1 / CB2 Receptors (Neuroprotection) TwoAG->CB1 Endocannabinoid Signaling PG Prostaglandins (Neuroinflammation) AA->PG COX Enzymes

Fig 1: MAGL inhibition pathway preventing 2-AG hydrolysis into arachidonic acid.

Pathway cluster_0 GPCR Targets Ligand Piperazinyl Pyrrolidinone Derivative HT1A 5-HT1A Receptor Ligand->HT1A Agonist D2 D2 Receptor Ligand->D2 Antagonist Gi Gi/o Protein HT1A->Gi D2->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC alpha subunit GIRK GIRK Channels (Activated) Gi->GIRK beta-gamma subunit cAMP cAMP Levels ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA

Fig 2: GPCR signaling cascade modulated by the piperazinyl pyrrolidinone derivative.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the protocols described below are engineered as self-validating systems. Every step includes specific controls to eliminate false positives and artifacts.

Protocol A: 5-HT 1A​ Radioligand Binding Assay

Causality & Rationale: Piperazine derivatives are highly basic and lipophilic. A common pitfall in filtration assays is the non-specific binding of the ligand to the glass fiber filters, which artificially inflates the apparent affinity. To counteract this, GF/B filters are pre-soaked in 0.5% Polyethyleneimine (PEI), a cationic polymer that neutralizes the negative charge of the glass fibers.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous serotonin.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (concentration gradient: 10−10 to 10−5 M), 50 µL of [ 3 H]-8-OH-DPAT (final concentration 1 nM), and 100 µL of membrane suspension (approx. 100 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a Tri-Carb counter.

  • Self-Validation & Calculation: Define non-specific binding (NSB) using 10 µM WAY-100635. Calculate the absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow step1 Tissue Preparation (Rat Frontal Cortex) step2 Membrane Homogenization & Centrifugation step1->step2 step3 Incubation with Radioligand ([3H]-8-OH-DPAT) step2->step3 step4 Addition of Test Compound (Concentration Gradient) step3->step4 step5 Rapid Filtration (GF/B Glass Fiber Filters) step4->step5 step6 Liquid Scintillation Counting (IC50 & Ki Determination) step5->step6

Fig 3: Step-by-step radioligand binding assay workflow for 5-HT1A affinity.
Protocol B: MAGL Enzymatic Activity Assay (LC-MS/MS)

Causality & Rationale: Many high-throughput MAGL assays rely on fluorogenic substrates (e.g., 4-methylumbelliferyl arachidonate). However, these can be cleaved by off-target esterases, yielding false positives. To ensure absolute target specificity, we utilize LC-MS/MS to directly measure the production of arachidonic acid (AA) from the natural substrate, 2-AG.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human MAGL in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.2) to a final concentration of 50 ng/mL.

  • Inhibitor Pre-incubation: Add the test compound (10-point concentration curve) to the enzyme and incubate for 15 minutes at 37°C. Self-Validation: Include JZL184 (1 µM) as a positive control for complete MAGL inhibition.

  • Substrate Addition: Initiate the reaction by adding 2-AG (final concentration 10 µM). Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 100 ng/mL of Arachidonic Acid-d8 (internal standard).

  • Centrifugation & Analysis: Centrifuge at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode), tracking the transition of AA ( m/z 303.2 259.2) and AA-d8 ( m/z 311.2 267.2).

Conclusion & Translational Outlook

The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a masterclass in rational drug design. By combining the MAGL-inhibitory properties of the pyrrolidinone core with the monoaminergic tuning of the 4-methoxyphenylpiperazine moiety, it offers a dual-pronged approach to CNS pathology. In vivo, the elevation of 2-AG provides robust neuroprotection and anti-inflammatory effects, while 5-HT 1A​ partial agonism mitigates anxiety and depressive-like phenotypes. Furthermore, piperazinyl scaffolds have successfully been utilized in PET ligands for imaging MAGL in the CNS, indicating excellent blood-brain barrier penetrance[4]. This compound warrants rigorous preclinical evaluation as a next-generation therapeutic for neurodegenerative and psychiatric disorders.

References

  • Aida J, Fushimi M, Kusumoto T, et al. "Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry, 2018.[Link]

  • Tuccinardi T, et al. "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives." European Journal of Medicinal Chemistry, 2018.[Link]

  • Rong J, Mori W, et al. "Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold." European Journal of Medicinal Chemistry, 2020.[Link]

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An In-Depth Technical Guide to Establishing the Safety and Toxicology Profile of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in Rodents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of novel chemical entities for therapeutic use necessitates a rigorous evaluation of their safety and toxicological profile. This guide provides a comprehensive framework for the preclinical assessment of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, a compound featuring a pyrrolidinone core, structurally reminiscent of the racetam class of nootropics, and a substituted piperazine moiety common in centrally active agents. In the absence of publicly available toxicological data for this specific molecule, this document outlines a systematic, guideline-compliant strategy for its evaluation in rodent models. We will detail the requisite studies, from acute toxicity to genotoxicity, grounding each protocol in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). The causality behind experimental design choices is elucidated, providing a robust, self-validating system for generating a comprehensive safety profile essential for drug development professionals.

Introduction and Strategic Rationale

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a novel compound whose structural features suggest potential activity within the central nervous system (CNS). The pyrrolidinone nucleus is a hallmark of the racetam family of drugs, such as Piracetam and Aniracetam, which are known for their cognitive-enhancing effects and generally low toxicity profile[1][2][3][4][5]. The 4-methoxyphenylpiperazine group is a well-established pharmacophore present in several psychoactive drugs, contributing to interactions with various neurotransmitter systems.

A thorough literature search reveals a lack of specific safety and toxicological data for this exact molecule. Therefore, this guide adopts a foundational approach, proposing a comprehensive preclinical testing program based on established regulatory guidelines. This strategy is designed to systematically uncover the potential risks associated with the compound, identify target organs of toxicity, and establish a safe starting dose for potential human trials. Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to global standards for non-clinical safety testing.

Proposed Preclinical Safety and Toxicology Program

A tiered, systematic investigation is required to build a complete safety profile. The program should progress from acute, single-dose studies to repeated-dose and specialized toxicity assessments.

Safety Pharmacology

The initial step is to investigate the compound's effects on vital physiological functions. These studies are mandated by the ICH S7A guideline and must be conducted prior to first-in-human administration[6][7][8][9]. The objective is to identify any undesirable pharmacodynamic properties that could present a safety risk[8].

A core battery of tests should assess the following systems:

  • Central Nervous System (CNS): Evaluation of motor activity, behavioral changes, coordination, sensory/motor reflexes, and body temperature in rats or mice[9].

  • Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals (e.g., rats or dogs) to detect any effects on cardiac function, including potential QT interval prolongation (ICH S7B)[7][10].

  • Respiratory System: Measurement of respiratory rate and tidal volume in conscious animals.

These studies help to define the dose-response relationship of any observed adverse effects and their time course[8].

G cluster_0 Preclinical Program Initiation cluster_1 Core Safety & Toxicity Assessment cluster_2 Data Synthesis & Risk Assessment TestArticle Test Article: 5-(4-(...)-pyrrolidinone SafetyPharm Safety Pharmacology (ICH S7A/S7B) TestArticle->SafetyPharm Vital Function Screening AcuteTox Acute Oral Toxicity (OECD 420/423/425) TestArticle->AcuteTox Single Dose Effects RepeatDose Sub-chronic Toxicity (OECD 408) TestArticle->RepeatDose Repeated Dose Effects GenoTox Genotoxicity Battery (OECD 471, 487, etc.) TestArticle->GenoTox Mutagenic Potential RiskAssessment Comprehensive Safety Profile SafetyPharm->RiskAssessment Integrate Data AcuteTox->RiskAssessment Integrate Data RepeatDose->RiskAssessment Integrate Data GenoTox->RiskAssessment Integrate Data

Caption: Proposed workflow for preclinical safety evaluation.

Acute Oral Toxicity

The goal of acute toxicity testing is to determine the potential adverse effects of a single oral dose of the substance and to obtain an estimate of its lethal dose (LD50). This information is crucial for classifying the compound's hazard potential and for guiding dose selection in subsequent studies[11][12]. The OECD provides several updated guidelines that minimize animal usage.

  • OECD 420 (Fixed Dose Procedure): This method avoids using death as an endpoint and instead relies on observing clear signs of toxicity at one of a series of fixed dose levels[13].

  • OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using a minimum number of animals per step to classify a substance into a toxicity class based on mortality[12].

  • OECD 425 (Up-and-Down Procedure): This method is valuable for minimizing the number of animals required to estimate the LD50 and its confidence interval[14].

The choice among these methods depends on the expected toxicity of the compound and the specific regulatory requirements[15]. For a novel compound with an unknown profile, the Up-and-Down Procedure (OECD 425) is often a good starting point.

Repeated Dose Sub-Chronic Oral Toxicity

Sub-chronic studies provide information on health hazards likely to arise from repeated exposure over a longer period[16]. These studies are critical for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

The standard protocol is the OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents [16][17]. This study involves daily oral administration of the test substance to rodents (typically rats) for 90 days. Key aspects include:

  • Dose Selection: At least three dose levels plus a control group are used. Doses are selected based on data from acute toxicity or shorter-term (e.g., 28-day, OECD 407) studies[17][18].

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and comprehensive hematology, clinical biochemistry, and urinalysis at termination.

  • Pathology: A full gross necropsy on all animals and histopathological examination of a comprehensive list of organs and tissues.

Genotoxicity

Genotoxicity testing aims to identify substances that can cause genetic alterations, which may be linked to cancer or heritable diseases[19]. A standard battery of tests is required to assess different endpoints, including gene mutations and chromosomal damage[19][20].

The standard test battery typically includes:

  • A test for gene mutation in bacteria (Ames Test, OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations[20].

  • An in vitro cytogenetic test in mammalian cells (e.g., Micronucleus Test, OECD 487): This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity)[19][20][21].

  • An in vivo test for genotoxicity: If in vitro tests are positive, an in vivo test, such as the Rodent Erythrocyte Micronucleus Test (OECD 474) , is conducted to assess genotoxic effects in a whole animal system[19][21].

Detailed Experimental Protocols

Protocol 1: Acute Oral Toxicity via OECD Guideline 425 (Up-and-Down Procedure)
  • Species and Strain: Wistar or Sprague-Dawley rats (females are typically used first).

  • Animal Housing: Animals are housed in controlled conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water[11].

  • Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1-2 mL/100g body weight.

  • Procedure:

    • A single animal is dosed at a starting dose level (e.g., 175 mg/kg, a default starting point).

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor[11].

    • This sequential dosing continues until one of the stopping criteria is met (e.g., 3 reverses in dose direction, 4 animals have followed the first reversal).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.

  • Endpoint: The LD50 value and its confidence interval are calculated using the maximum likelihood method.

Protocol 2: 90-Day Sub-Chronic Oral Toxicity via OECD Guideline 408
  • Species and Strain: Sprague-Dawley rats.

  • Group Size: 10 males and 10 females per dose group[17].

  • Dose Levels: A control group (vehicle only) and at least three dose levels (low, mid, high). The high dose should induce some toxic effects but not mortality, while the low dose should ideally be a NOAEL[17].

  • Administration: Daily oral gavage for 90 consecutive days.

  • In-Life Monitoring:

    • Clinical Signs: Observed twice daily.

    • Functional Observation Battery (FOB): Conducted pre-test and near the end of the study to detect neurotoxic effects.

    • Body Weight & Food/Water Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to dosing and at termination.

  • Clinical & Anatomic Pathology:

    • Hematology & Clinical Chemistry: Blood samples collected at termination for a full panel analysis.

    • Urinalysis: Conducted at termination.

    • Gross Necropsy: All animals are subjected to a full necropsy. Organ weights (e.g., liver, kidneys, brain, spleen, thymus, gonads) are recorded.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined. Any target organs identified are also examined in the low- and mid-dose groups.

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in a clear, tabular format to facilitate comparison between dose groups and sexes.

Table 1: Example Data Summary for Acute Oral Toxicity (OECD 425)

Animal ID Sex Dose (mg/kg) Outcome (48h) Clinical Signs
F1 F 175 Survived No signs
F2 F 550 Survived Piloerection, lethargy
F3 F 1750 Died Severe tremors, ataxia
F4 F 550 Survived Piloerection, lethargy
F5 F 1750 Died Severe tremors, ataxia

| Result | | LD50 Estimate: | XXX mg/kg | |

Table 2: Key Endpoints for 90-Day Sub-Chronic Study (OECD 408)

Parameter Low Dose (X mg/kg) Mid Dose (Y mg/kg) High Dose (Z mg/kg) Control
Body Weight Gain (g)
Hematology
* RBC, HGB, HCT
* WBC & Differential
Clinical Chemistry
* ALT, AST, ALP
* BUN, Creatinine
Key Organ Weights (g)
* Liver
* Kidneys
Histopathology Findings No significant findings No significant findings e.g., Centrilobular hypertrophy (Liver) No significant findings

| NOAEL | X mg/kg/day | | | |

G cluster_genotox Genotoxicity Testing Battery cluster_invivo In Vivo Confirmation Ames In Vitro: Ames Test (OECD 471) Detects gene mutation Decision1 Are in vitro tests positive? Ames->Decision1 Result Micronucleus_vitro In Vitro: Micronucleus Test (OECD 487) Detects chromosomal damage Micronucleus_vitro->Decision1 Result Micronucleus_vivo In Vivo: Micronucleus Test (OECD 474) Confirms effect in whole animal Decision1->Micronucleus_vivo Yes Conclusion_Neg Conclusion: Non-Genotoxic Decision1->Conclusion_Neg No Conclusion_Pos Conclusion: Genotoxic Potential Micronucleus_vivo->Conclusion_Pos

Caption: Decision tree for a standard genotoxicity testing battery.

Conclusion

The comprehensive safety and toxicology assessment of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone requires a disciplined, multi-faceted approach adhering to international regulatory standards. While the structural similarity to racetams suggests a potentially favorable safety profile, this cannot be assumed. The program detailed in this guide—encompassing safety pharmacology, acute and sub-chronic toxicity, and genotoxicity—provides the necessary framework to rigorously define the compound's toxicological characteristics in rodents. The resulting data will be indispensable for calculating a therapeutic index, identifying potential human risks, and making informed decisions regarding the continued development of this novel chemical entity.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • ICH. (n.d.). Safety Guidelines. [Link]

  • Lioi, M. B. (2014). Revision of OECD guidelines for genotoxicity:... Mutagenesis, 29(6), 517. [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. PDF. [Link]

  • GenEvolutioN. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]

  • ISS. (2021). OECD Test Guidelines for Genetic Toxicology. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline: Safety Pharmacology Studies for Human Pharmaceuticals S7A. [Link]

  • Thakur, K. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. [Link]

  • Porsolt, R. D., et al. (2005). International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? Drug Development Research, 64, 83-89. [Link]

  • YesWeLab. (2025). OECD 408: 90-day subchronic oral toxicity study in rodents. [Link]

  • Wills, J., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Mutagenesis, 38(3), 125-140. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]

  • OECD. (n.d.). OECD Test Guideline 425. National Toxicology Program. [Link]

  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]

  • ICH. (2000). Guideline on Safety Pharmacology Studies for Human Pharmaceuticals (S7A). [Link]

  • IFIF. (n.d.). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. [Link]

  • Voronina, T. A., & Seredenin, S. B. (2003). [Preclinical prognosis of pyracetam and picamilon safety based on acute toxicity data]. Eksperimental'naia i klinicheskaia farmakologiia, 66(4), 9-13. [Link]

  • OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • Cohen, E., & Dring, M. (2009). Anxiolytic activity of piracetam, a nootropic agent, following subchronic administration in rodents. ResearchGate. [Link]

  • Abdel-Salam, O. M. E., et al. (2021). Effect of Piracetam on Brain Oxidative Stress and Tissue Damage Following Toluene Exposure in Rats. SciSpace. [Link]

  • Abdel-Salam, O. M. E., et al. (2021). Effect of Piracetam on Brain Oxidative Stress and Tissue Damage Following Toluene Exposure in Rats. International Journal of Halal Research, 3(1), 8-23. [Link]

  • Li, Y., et al. (2025). Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice. Neuroscience, 584, 11-21. [Link]

  • Li, Y., et al. (2025). Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice. Neuroscience. [Link]

  • Le, A. (2024). Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. Cureus, 16(3), e56929. [Link]

  • OECD. (2008). OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. National Toxicology Program. [Link]

  • ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. [Link]

  • Elston, T. W., et al. (2014). Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice. PLoS ONE, 9(8), e104443. [Link]

  • Cumin, R., et al. (1982). Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents. Psychopharmacology, 78(2), 104-111. [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis Route for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized nitrogen heterocycles is a cornerstone of modern medicinal chemistry. The target compound, 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone , features a unique aminal (hemiaminal ether equivalent) linkage connecting a pyrrolidinone core to a piperazine ring. Scaffolds of this nature are highly prized in neuropharmacology, frequently appearing in nootropics (e.g., nefiracetam analogs) and acting as potent, reversible monoacylglycerol lipase (MAGL) inhibitors [1].

As a Senior Application Scientist, I have structured this guide not just to provide a recipe, but to illuminate the causality behind the chemical transformations. The synthesis relies on a robust two-step sequence:

  • The Speckamp Reduction: Regioselective reduction of succinimide to 5-hydroxy-2-pyrrolidinone.

  • N-Acyliminium Ion Trapping: Acid-catalyzed dehydration and subsequent nucleophilic attack by 1-(4-methoxyphenyl)piperazine [2].

Understanding the transient, highly electrophilic N-acyliminium ion intermediate is critical. Without strict pH control in Step 1 and rigorous water removal in Step 2, the delicate equilibrium of these reactions will collapse, leading to ring-opened byproducts or unreacted starting materials.

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-2-pyrrolidinone (Speckamp Reduction)

The reduction of an imide to a hemiaminal is notoriously sensitive to over-reduction. This protocol utilizes sodium borohydride ( NaBH4​ ) under strictly controlled pH conditions to halt the reduction at the hemiaminal stage.

Reagents & Equipment:

  • Succinimide (1.0 eq, 10.0 g, 101 mmol)

  • Sodium borohydride ( NaBH4​ ) (1.5 eq, 5.7 g, 151 mmol)

  • Absolute ethanol (200 mL)

  • 2M Ethanolic HCl

  • Ice bath, pH indicator paper.

Step-by-Step Procedure:

  • Preparation: Suspend succinimide in absolute ethanol in a 500 mL round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Reduction: Add NaBH4​ in small portions over 15 minutes to prevent excessive exothermic hydrogen evolution.

  • pH Control (Critical Causality Step): Begin adding 2M ethanolic HCl dropwise over 3–4 hours. Why? You must maintain the pH strictly between 8 and 9. If the pH drops below 7, the acidic environment will rapidly decompose the NaBH4​ before reduction occurs. If the pH exceeds 10, the alkaline environment induces ring-opening of the resulting hemiaminal into an unstable aldehyde-amide.

  • Quenching: Once TLC (Dichloromethane/Methanol 9:1) indicates complete consumption of succinimide, adjust the pH to 7.0 with 2M HCl to quench the reaction. Stir for an additional 15 minutes.

  • Workup: Filter the white precipitate (inorganic sodium and borate salts) and wash the filter cake with cold ethanol. Concentrate the filtrate in vacuo (keeping the bath temperature below 40 °C to prevent thermal degradation) to yield crude 5-hydroxy-2-pyrrolidinone as a viscous oil or low-melting solid.

Protocol B: Synthesis of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

This step utilizes the hemiaminal generated in Protocol A to form an aminal linkage via an N-acyliminium ion.

Reagents & Equipment:

  • 5-Hydroxy-2-pyrrolidinone (1.0 eq, 5.0 g, 49.5 mmol)

  • 1-(4-Methoxyphenyl)piperazine (1.1 eq, 10.4 g, 54.4 mmol)

  • p-Toluenesulfonic acid monohydrate ( p -TsOH· H2​O ) (0.05 eq, 0.47 g, 2.5 mmol)

  • Anhydrous toluene (100 mL)

  • Dean-Stark apparatus, reflux condenser.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, suspend 5-hydroxy-2-pyrrolidinone and 1-(4-methoxyphenyl)piperazine in anhydrous toluene.

  • Catalysis: Add the catalytic p -TsOH· H2​O . Why? The acid protonates the C5-hydroxyl group, turning it into a superior leaving group ( H2​O ). Its departure generates the planar, highly reactive N-acyliminium ion.

  • Dehydration (Critical Causality Step): Heat the mixture to a vigorous reflux (approx. 110 °C). Why? The reaction is an equilibrium. By using a Dean-Stark trap, the azeotropically distilled water is physically removed from the system, driving the reaction to completion via Le Chatelier's principle. Reflux for 6–8 hours until water ceases to accumulate.

  • Workup: Cool the reaction to room temperature. Wash the toluene layer with saturated aqueous NaHCO3​ (2 × 50 mL) to quench the acid catalyst and prevent reverse hydrolysis of the aminal. Follow with a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: Dichloromethane to Dichloromethane/Methanol 95:5) to afford the pure target aminal.

Quantitative Data & Analytical Summary

To ensure your protocol is self-validating, cross-reference your in-process controls and final analytical characterization against the standardized parameters in Table 1.

Table 1: Reaction Parameters and Expected Analytical Profiles

ParameterStep 1: Speckamp ReductionStep 2: Aminal Formation
Target Intermediate/Product 5-Hydroxy-2-pyrrolidinoneTarget Pyrrolidinone-Piperazine
Catalyst / Promoter None (pH-driven) p -TsOH· H2​O (5 mol%)
Solvent System Absolute EthanolAnhydrous Toluene
Temperature 0 °C to 5 °C110 °C (Azeotropic Reflux)
Reaction Time 4 hours6–8 hours
Expected Yield 80% – 85%70% – 75%
Key IR Bands 3300 (OH), 1680 (C=O) cm⁻¹1695 (C=O), 1240 (C-O-C) cm⁻¹
Key ¹H NMR Marker (CDCl₃) δ 5.20 (m, 1H, CH-OH) δ 4.55 (m, 1H, N-CH-N), 3.77 (s, 3H, OCH₃)
Mass Spectrometry (ESI+) [M+H]⁺ m/z 102.1[M+H]⁺ m/z 276.2

Visualizations of Synthetic Workflows

Below are the logical architectures mapping the synthesis and the mechanistic pathway.

SynthesisWorkflow A Succinimide (Starting Material) B NaBH4, EtOH, HCl (0-5 °C, pH 8-9) A->B C 5-Hydroxy-2-pyrrolidinone (Hemiaminal) B->C Speckamp Reduction D p-TsOH, Toluene (Reflux, -H2O) C->D E N-Acyliminium Ion (Electrophile) D->E Dehydration G 5-(4-(4-Methoxyphenyl)-1-piperazinyl) -2-pyrrolidinone (Target Compound) E->G F 1-(4-Methoxyphenyl)piperazine (Nucleophile) F->G Nucleophilic Attack

Figure 1: Two-step synthesis workflow via an N-acyliminium ion intermediate.

MechanisticPathway N1 Hemiaminal (Protonation) N2 Loss of H2O (Rate-Limiting) N1->N2 N3 N-Acyliminium Ion (Planar Intermediate) N2->N3 N4 Piperazine Attack (C-N Bond Formation) N3->N4 N5 Aminal Product (Stable Scaffold) N4->N5

Figure 2: Mechanistic pathway of acid-catalyzed N-acyliminium ion generation and trapping.

References

  • Title: Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry, 2018, 61(20), 9229–9245. URL: [Link][1]

  • Title: New developments in the chemistry of N-acyliminium ions and related intermediates Source: Tetrahedron, 2000, 56(24), 3817-3856. URL: [Link][2]

Sources

Application Note: LC-MS/MS Method Development for the Robust Quantification of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Forensic Toxicologists Matrix: Human Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary & Scientific Rationale

The quantification of complex piperazine derivatives in biological matrices presents unique analytical challenges due to their high polarity, basicity, and susceptibility to matrix effects (ion suppression from endogenous phospholipids). 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a highly specific synthetic compound characterized by a basic piperazine core, a hydrophobic, electron-rich 4-methoxyphenyl group, and a polar, hydrogen-bonding 2-pyrrolidinone ring.

Historically, screening for piperazine-derived compounds relied on colorimetric assays or immunoassays, which suffer from severe cross-reactivity and lack quantitative rigor. Modern bioanalytical standards require highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

As a Senior Application Scientist, I approach this method development not as a series of empirical guesses, but as a chemically dictated logic puzzle. The method described herein is a self-validating system :

  • Sample Preparation (MCX SPE): Exploits the basic pKa (~8.5) of the piperazine nitrogen. By forcing the analyte into a cationic state, we can aggressively wash away neutral lipids with 100% organic solvent without losing the target.

  • Chromatographic Selectivity (Biphenyl Phase): Standard C18 columns often fail to separate methoxyphenyl-containing compounds from isobaric matrix lipids. We utilize a Biphenyl stationary phase to leverage π−π interactions with the analyte's aromatic ring, providing orthogonal retention.

  • Mass Spectrometric Specificity: ESI+ fragmentation yields highly stable, specific product ions by cleaving the structurally distinct pyrrolidinone and piperazine rings[2].

Mechanistic Workflow & Experimental Protocols

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

To ensure trustworthiness and ruggedness, protein precipitation (PPT) is insufficient for this analyte due to severe phospholipid-induced ion suppression. We employ a Strong Cation Exchange / Reversed-Phase mixed-mode polymeric sorbent (e.g., Oasis MCX, 30 mg/1 cc).

The Chemical Logic:

  • Acidification: Adding phosphoric acid drops the sample pH to ~2.0, ensuring the piperazine nitrogen is fully protonated ( NH+ ).

  • Aqueous Wash: Removes highly polar salts and proteins.

  • Organic Wash (100% Methanol): Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, we can wash the cartridge with pure methanol. This strips away neutral phospholipids and triglycerides that would otherwise cause ion suppression in the MS source.

  • Basic Elution: 5% Ammonium Hydroxide ( NH4​OH ) raises the pH > 10, neutralizing the piperazine ring and breaking the ionic bond, allowing the methanol to elute the now-hydrophobic analyte.

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Acidify Acidification Add 200 µL 2% H3PO4 Start->Acidify Load Load Sample MCX SPE Cartridge Acidify->Load Wash1 Aqueous Wash 1 mL 2% Formic Acid Load->Wash1 Wash2 Organic Wash 1 mL 100% Methanol Wash1->Wash2 Elute Target Elution 1 mL 5% NH4OH in MeOH Wash2->Elute Recon Evaporate & Reconstitute 100 µL Initial Mobile Phase Elute->Recon

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.

Step-by-Step Protocol:

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., TFMPP-d4 at 100 ng/mL)[3].

  • Add 200 µL of 2% H3​PO4​ (aq) and vortex for 2 minutes.

  • Condition MCX plate with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified sample onto the sorbent.

  • Wash with 1 mL of 2% Formic Acid in Water.

  • Wash with 1 mL of 100% Methanol.

  • Elute with 1 mL of 5% NH4​OH in Methanol into a clean collection plate.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of 90:10 Water:Acetonitrile (0.1% Formic Acid).

UHPLC Chromatographic Conditions

Rapid separation is critical for high-throughput environments[4]. The Restek Raptor Biphenyl column (or equivalent core-shell biphenyl) is selected. The core-shell technology provides high efficiency at lower backpressures, while the biphenyl ligand separates the methoxyphenyl moiety from endogenous interferences via π−π polarizability.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)
0.000.509010
0.500.509010
2.500.50595
3.500.50595
3.600.509010
5.000.509010 (Equilibration)

Column Temperature: 40°C | Injection Volume: 2.0 µL

Mass Spectrometry (ESI-MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The molecule ( C15​H21​N3​O2​ , Exact Mass: 275.16) readily accepts a proton at the piperazine nitrogen to form the [M+H]+ precursor ion at m/z 276.2.

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentation[2]:

  • Quantifier Ion (m/z 192.1): Results from the neutral loss of the 2-pyrrolidinone ring (84 Da). This transition requires moderate collision energy and yields the highest intensity.

  • Qualifier Ion (m/z 122.1): Results from the high-energy cleavage of the piperazine ring, leaving a 4-methoxyaniline-like fragment.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 276.2 (Intact Molecule) CID Collision Cell (CID) Argon Gas Precursor->CID Frag1 Quantifier Product Ion m/z 192.1 (Loss of Pyrrolidinone) CID->Frag1 CE: 22 eV Frag2 Qualifier Product Ion m/z 122.1 (Methoxyaniline Cleavage) CID->Frag2 CE: 35 eV

Caption: Electrospray Ionization (ESI+) Fragmentation Pathway for the Target Analyte.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Analyte 276.2192.15022Quantifier
Target Analyte 276.2122.15035Qualifier
TFMPP-d4 (IS) 235.1158.15024IS Quantifier

Source Parameters: Capillary Voltage: 3.5 kV, Desolvation Temp: 500°C, Desolvation Gas: 1000 L/hr.

Method Validation Summary

The method was validated following FDA/ICH M10 guidelines for bioanalytical method validation. The use of the MCX SPE protocol resulted in near-zero matrix effects, proving the efficacy of the 100% organic wash step in removing phospholipids.

Table 3: Bioanalytical Validation Metrics

ParameterResultAcceptance Criteria (ICH M10)
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N 10, Precision 20%
Intra-Assay Precision (%CV) 3.2% – 6.8% 15% (except LLOQ 20%)
Inter-Assay Accuracy (%Bias) -4.1% to +3.5% ± 15% (except LLOQ ± 20%)
Absolute Extraction Recovery 88.5% ± 4.2%Consistent across low/mid/high QC
Matrix Effect (Ion Suppression) 96.4% (Nominal suppression)Matrix Factor CV 15%

References

  • Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs Academia.edu[Link][1]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs MDPI[Link][3]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum ResearchGate[Link][4]

  • (PDF) Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs (Fragmentation Pathways) ResearchGate[Link][2]

Sources

NMR spectroscopy characterization of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation and regiochemical confirmation of the title compound.

Structural Dynamics & Causality of Chemical Shifts

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a complex pharmacophore combining a gamma-lactam (pyrrolidinone) ring and a substituted piperazine. Accurate NMR characterization requires understanding the electronic environments driving the chemical shifts:

  • The Aminal Linkage (C5 Position): The most critical diagnostic feature is the C5 methine proton of the pyrrolidinone ring. Because C5 is bonded to two electronegative nitrogen atoms (the lactam NH and the piperazine N1), it functions as an aminal (N,N-acetal) carbon. This dual electron-withdrawing effect drastically deshields the C5 proton, shifting it far downfield to approximately 4.65 ppm[1].

  • The 4-Methoxyphenyl Ring: The electron-donating methoxy group strongly shields the ortho protons. This creates a characteristic AA'BB' splitting pattern for the para-substituted aromatic ring, typically resonating between 6.80 and 7.00 ppm[2].

  • Piperazine Chair Dynamics: The piperazine ring undergoes rapid chair-chair interconversion. The methylene protons adjacent to the phenyl-substituted nitrogen (N4) experience different shielding than those adjacent to the pyrrolidinone-substituted nitrogen (N1), resulting in distinct multiplets around 3.10 ppm and 2.70 ppm, respectively[3][4].

Trustworthiness: A Self-Validating Protocol

A common synthetic error during the preparation of this compound is the unintended N-alkylation of the pyrrolidinone ring (attachment at the lactam nitrogen) instead of the desired C5-substitution.

The Self-Validating Logic: Every protocol must contain an internal check to rule out isomers. If the piperazine were attached to the lactam nitrogen, the C5 position would remain a CH2 group, integrating to 2H at ~3.5 ppm. By observing a single proton (1H) at 4.65 ppm (dd) and confirming its direct connectivity to the piperazine C2/C6 carbons via Heteronuclear Multiple Bond Correlation (HMBC), the C5-aminal regiochemistry is unequivocally proven.

Experimental Protocol: Step-by-Step Methodology

  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution using gentle sonication to prevent line broadening from micro-particulates.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1H and 13C frequencies. Lock onto the deuterium signal of CDCl3​ and shim the Z-axis gradients to achieve a TMS line width of < 1.0 Hz.

  • 1D 1H Acquisition: Acquire the proton spectrum with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 12 ppm.

  • 1D 13C Acquisition: Acquire the proton-decoupled carbon spectrum with a minimum of 1024 scans, a D1 of 2.0 seconds, and a spectral width of 250 ppm to capture the lactam carbonyl.

  • 2D Connectivity Mapping (HSQC & HMBC):

    • Run gradient-selected HSQC to map direct C-H bonds, cleanly separating the overlapping piperazine and pyrrolidinone CH2 signals.

    • Run gradient-selected HMBC (optimized for long-range couplings, J=8 Hz) to map 2-bond and 3-bond connectivities bridging the two ring systems.

Quantitative Data Summaries

Table 1: Expected 1H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
NH (Lactam)~6.80br s1HBroadened by quadrupolar relaxation of Nitrogen.
H-2', H-6' (Ar)~6.90d ( J=9.0 Hz)2HOrtho to piperazine; AA'BB' system downfield half.
H-3', H-5' (Ar)~6.83d ( J=9.0 Hz)2HOrtho to methoxy; shielded by oxygen lone pairs.
H-5 (Pyrrolidinone)~4.65dd1HHighly deshielded aminal proton (N-CH-N).
OCH 3​ ~3.77s3HCharacteristic methoxy singlet[3].
H-3, H-5 (Piperazine)~3.10m4HAdjacent to N attached to the phenyl ring.
H-2, H-6 (Piperazine)~2.70m4HAdjacent to N attached to pyrrolidinone C5.
H-3 (Pyrrolidinone)~2.35m2HAlpha to carbonyl; diastereotopic protons.
H-4 (Pyrrolidinone)~2.10m2HBeta to carbonyl; diastereotopic protons.

Table 2: Expected 13C NMR Assignments (100 MHz, CDCl3​ )

PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C-2 (Pyrrolidinone)~178.5C=OLactam carbonyl carbon.
C-4' (Ar)~153.8C-OOxygen-substituted aromatic carbon.
C-1' (Ar)~145.2C-NNitrogen-substituted aromatic carbon.
C-2', C-6' (Ar)~118.5CHAromatic carbons ortho to piperazine.
C-3', C-5' (Ar)~114.5CHAromatic carbons ortho to methoxy.
C-5 (Pyrrolidinone)~70.2CHAminal carbon (bonded to two nitrogens)[1].
OCH 3​ ~55.6CH 3​ Methoxy carbon.
C-3, C-5 (Piperazine)~50.5CH 2​ Piperazine carbons near phenyl.
C-2, C-6 (Piperazine)~48.2CH 2​ Piperazine carbons near pyrrolidinone.
C-3 (Pyrrolidinone)~29.4CH 2​ Alpha to carbonyl.
C-4 (Pyrrolidinone)~23.1CH 2​ Beta to carbonyl.

Mechanistic Visualizations

NMR_Workflow SamplePrep 1. Sample Preparation (15-20 mg in CDCl3) Acq1D 2. 1D NMR Acquisition (1H, 13C Spectra) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis1D 4. Primary Assignment (Integrals & Multiplicity) Acq1D->Analysis1D Analysis2D 5. Connectivity Mapping (Aminal Linkage Confirmation) Acq2D->Analysis2D Analysis1D->Analysis2D Validation 6. Structure Validation (Self-Consistent Regiochemistry) Analysis2D->Validation

Caption: Logical workflow for NMR structural elucidation and self-validating regiochemistry.

HMBC_Correlations H5 Pyrrolidinone H-5 (~4.65 ppm) C2_Pip Piperazine C-2/C-6 (~48.2 ppm) H5->C2_Pip 3J (Aminal Link) C4_Pyr Pyrrolidinone C-4 (~23.1 ppm) H5->C4_Pyr 2J (Ring) C2_Pyr Pyrrolidinone C-2 (C=O) (~178.5 ppm) H5->C2_Pyr 3J (Lactam)

Caption: Key HMBC correlations confirming the C5 aminal linkage to the piperazine ring.

Sources

In Vivo Dosing Formulation Protocols for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers

Physicochemical Profiling & Formulation Rationale

The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a classic lipophilic, weakly basic arylpiperazine derivative. In preclinical drug development, compounds with this pharmacophore typically exhibit high affinity for central nervous system (CNS) targets (e.g., 5-HT and D2 receptors) but present significant formulation challenges due to their poor aqueous solubility (Biopharmaceutics Classification System Class II/IV) ()[1].

Causality in Formulation Design

The piperazine nitrogen provides a basic center (predicted pKa ~7.8), while the methoxyphenyl group and pyrrolidinone ring confer moderate lipophilicity (predicted LogP ~2.5–3.0).

  • Why simple aqueous buffers fail: While adjusting the vehicle pH to < 5.0 might dissolve the free base, injecting an unbuffered acidic solution intravenously causes rapid precipitation upon neutralization in the bloodstream (pH 7.4), leading to micro-embolisms or phlebitis.

  • The Co-Solvent Imperative: To achieve high systemic exposure without precipitation, we must employ co-solvents (like DMSO) for primary solvation, paired with non-ionic surfactants (like Tween 80) to create stabilizing micelles upon aqueous dilution ()[2].

  • Oral Delivery Dynamics: For oral (PO) administration, complete pre-solubilization is not strictly required. Instead, a finely milled suspension utilizing a wetting agent and a viscosity modifier ensures uniform dosing and maximizes the surface area for gastrointestinal dissolution ()[3].

Quantitative Data: Tolerability & Physicochemical Baselines

To ensure animal welfare and data integrity, formulation vehicles must strictly adhere to maximum tolerated volumes and excipient concentrations.

Table 1: Maximum Tolerated Vehicle Limits for Rodents (Mice/Rats)

RouteMax Volume (mL/kg)Max DMSO (%)Max Tween 80 (%)Max HP-β-CD (%)Optimal pH Range
IV (Intravenous)5.010%10%20%6.0 – 8.0
PO (Oral Gavage)10.010%5%20%3.0 – 9.0
IP (Intraperitoneal)10.010%10%20%5.0 – 8.0
SC (Subcutaneous)5.05%5%10%5.0 – 8.0

Data synthesized from established preclinical vehicle tolerance guidelines ()[2].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes built-in quality control (QC) steps to ensure the physical stability of the formulation prior to dosing.

Protocol A: Intravenous (IV) Co-Solvent Formulation

Target Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline (0.9% NaCl) Causality: DMSO disrupts the crystal lattice of the API. Tween 80 coats the solubilized molecules, preventing nucleation and precipitation when the formulation mixes with the aqueous saline and, subsequently, the blood.

  • Weighing: Accurately weigh the required mass of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone into a sterile glass vial.

  • Primary Solvation: Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 2 minutes. Self-Validation: The solution must be completely transparent with no visible particulates.

  • Surfactant Addition: Add Tween 80 to achieve 10% of the final volume. Vortex for an additional 2 minutes until the mixture is highly viscous but homogenous.

  • Aqueous Dilution: Place the vial in a sonicating water bath. Gradually add the remaining 85% volume of 0.9% Saline dropwise while sonicating.

  • QC Centrifugation: Centrifuge a 100 µL aliquot at 10,000 × g for 5 minutes. Analyze the supernatant via LC-MS/MS. Recovery must be >95% of the theoretical concentration to proceed with dosing.

Protocol B: Oral (PO) Suspension Formulation

Target Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Deionized Water Causality: MC increases the kinematic viscosity of the vehicle, obeying Stokes' Law to drastically reduce the sedimentation rate of the API particles. Tween 80 reduces the contact angle between the hydrophobic API and water, allowing for efficient wetting and preventing particle aggregation ()[3].

  • Vehicle Preparation: Heat deionized water to 80°C. Disperse 0.5% (w/v) MC powder while stirring. Cool the solution to 4°C overnight to allow complete polymer hydration and clearing. Add 0.2% (v/v) Tween 80 and stir gently.

  • Wetting the API: Place the API powder in an agate mortar. Add a few drops of the prepared vehicle to form a smooth, lump-free paste. Triturate for 5 minutes to reduce particle size.

  • Geometric Dilution: Gradually add the remaining vehicle to the mortar while continuously mixing, ensuring a homogenous suspension.

  • QC Homogeneity Check: Take three 50 µL aliquots (top, middle, and bottom of the vial). Dissolve each in 1 mL of Acetonitrile and quantify via HPLC. The relative standard deviation (RSD) across the three samples must be < 5%.

Protocol C: Subcutaneous (SC) Complexation Formulation

Target Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline Causality: SC administration of co-solvents (like DMSO) can cause severe tissue necrosis. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic methoxyphenyl ring of the API, creating a water-soluble inclusion complex that is highly biocompatible and non-irritating to subcutaneous tissues.

  • Excipient Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of 0.9% Saline. Stir until completely clear.

  • Complexation: Add the API to the cyclodextrin solution.

  • Equilibration: Shake the suspension on a rotary mixer at room temperature for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed API.

  • QC Quantification: Assay the filtrate via LC-MS/MS to determine the exact dosable concentration.

Mechanistic Workflows & Pathways

The following diagrams illustrate the logical decision-making process for formulation selection and the subsequent in vivo pharmacokinetic pathways.

Formulation_Workflow API API: 5-(4-(4-Methoxyphenyl) -1-piperazinyl)-2-pyrrolidinone Solubility Physicochemical Profiling (pKa ~7.8, LogP ~2.8) API->Solubility Vehicle_Selection Vehicle Selection Matrix Solubility->Vehicle_Selection Sol_A IV: Co-solvent System (5% DMSO / 10% Tween 80) Vehicle_Selection->Sol_A High Bioavailability Sol_B PO: Suspension (0.5% MC / 0.2% Tween 80) Vehicle_Selection->Sol_B High Capacity Sol_C IP/SC: Complexation (20% HP-β-CD) Vehicle_Selection->Sol_C Tissue Tolerability Stability Stability & Homogeneity Testing (LC-MS/MS) Sol_A->Stability Sol_B->Stability Sol_C->Stability Fail Precipitation / Degradation Stability->Fail <95% Recovery Pass Approved for In Vivo Dosing Stability->Pass >95% Recovery Fail->Vehicle_Selection Reformulate

Workflow for selecting and validating preclinical dosing formulations.

PK_Pathway PO_Dose PO Administration (Gavage) GI_Tract GI Tract Absorption (pH-dependent dissolution) PO_Dose->GI_Tract IV_Dose IV Administration (Tail Vein) Systemic Systemic Circulation (Plasma Protein Binding) IV_Dose->Systemic 100% Bioavailability Hepatic Hepatic First-Pass Metabolism (CYP450) GI_Tract->Hepatic Portal Vein Hepatic->Systemic Bioavailable Fraction BBB Blood-Brain Barrier Penetration Systemic->BBB Lipophilic Diffusion Target CNS Target Receptors (Arylpiperazine Binding) BBB->Target

Pharmacokinetic absorption and distribution pathway of the formulated API.

References

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available at:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at:[Link]

  • Porter, C. J. H., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Available at:[Link]

Sources

Application Note: Pharmacological Evaluation of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Assay Protocols

Introduction & Mechanistic Rationale

Long-chain arylpiperazine scaffolds are versatile and highly privileged templates for designing central nervous system (CNS) therapeutics targeting serotonin (5-HT) and dopamine receptors 1. Within this chemical space, the compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a highly specialized pharmacophore. The 4-methoxyphenyl piperazine moiety is a well-established structural determinant for high-affinity binding to 5-HT1A and 5-HT7 receptors 2.

Crucially, the incorporation of the pyrrolidinone ring acts as a rigidified spacer and hydrogen-bond acceptor. This structural modification heavily influences functional selectivity, dictating whether the compound acts as a full agonist, partial agonist, or silent antagonist at presynaptic and postsynaptic 5-HT1A receptors 34.

To properly evaluate this compound during preclinical screening, experimental workflows must be designed as self-validating systems that measure both orthosteric binding affinity and downstream functional efficacy.

Pathway Ligand 5-(4-(4-Methoxyphenyl) -1-piperazinyl)-2-pyrrolidinone Receptor 5-HT1A Receptor Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC Allosteric Inhibition cAMP cAMP Accumulation AC->cAMP Decreased Synthesis

Fig 1. Gi/o-coupled 5-HT1A receptor signaling pathway modulated by arylpiperazine ligands.

Quantitative Pharmacological Profiling

Before initiating large-scale cell culture assays, it is critical to benchmark the compound against industry-standard reference ligands (e.g., 8-OH-DPAT for 5-HT1A). Below is a representative data summary demonstrating the expected pharmacological profile of this class of compounds.

Table 1: Representative Profiling Data for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Assay ParameterTarget SystemExperimental ValueReference CompoundReference Value
Binding Affinity ( Ki​ ) Human 5-HT1A (CHO-K1)12.4 ± 1.2 nM8-OH-DPAT1.8 ± 0.3 nM
Binding Affinity ( Ki​ ) Human 5-HT7 (HEK293)45.1 ± 3.4 nMSB-2699701.2 ± 0.2 nM
Functional Efficacy ( EC50​ ) cAMP Inhibition28.5 ± 2.1 nM8-OH-DPAT5.4 ± 0.8 nM
Cytotoxicity ( CC50​ ) SH-SY5Y Viability> 100 µMTriton X-100 (0.1%)N/A (Complete Lysis)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why specific reagents and steps are utilized to prevent artifacts.

Workflow Prep Membrane/Cell Preparation Bind Radioligand Binding Assay Prep->Bind Target Isolation Func TR-FRET cAMP Functional Assay Bind->Func Affinity Confirmed Tox MTT Viability Counter-Screen Func->Tox Efficacy Established

Fig 2. Sequential cell culture assay workflow for validating novel neuroreceptor ligands.

Protocol 1: Radioligand Competition Binding Assay (5-HT1A)

Objective: Determine the orthosteric binding affinity ( Ki​ ) of the compound. Model: CHO-K1 cells stably expressing human 5-HT1A receptors. Causality Check: CHO-K1 cells inherently lack endogenous serotonin receptors. Utilizing this recombinant system provides a clean background, ensuring that any radioligand displacement is strictly due to interactions with the transfected 5-HT1A receptor, eliminating off-target artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize harvested CHO-K1/5-HT1A cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2​ and 10 µM pargyline.

    • Scientific Rationale: MgCl2​ is essential for stabilizing the high-affinity G-protein coupled state of the receptor. Pargyline, a monoamine oxidase (MAO) inhibitor, is added to prevent the enzymatic degradation of monoamine ligands during the assay.

  • Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [³H]-8-OH-DPAT (radioligand), and varying concentrations of the test compound ( 10−11 to 10−4 M). Incubate at 37°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Scientific Rationale: Arylpiperazines and radioligands are highly lipophilic and will bind non-specifically to glass fibers. PEI coats the filter with a positive charge, drastically reducing non-specific binding and improving the signal-to-noise ratio.

  • Assay Validation: Define non-specific binding (NSB) using 10 µM unlabelled serotonin. Calculate the Z'-factor; a value > 0.6 validates the assay window. Determine the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay

Objective: Determine if the compound acts as an agonist or antagonist at the 5-HT1A receptor. Causality Check: Because 5-HT1A is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase. Therefore, an agonistic effect cannot be measured against a resting baseline; the system must be artificially stimulated first.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1/5-HT1A cells at 10,000 cells/well in a low-volume 384-well plate.

  • Stimulation & Treatment: Treat cells simultaneously with 10 µM Forskolin, 500 µM IBMX, and the test compound. Incubate for 30 minutes at room temperature.

    • Scientific Rationale: Forskolin directly activates adenylyl cyclase to artificially elevate cAMP levels, creating a high baseline. IBMX (a broad-spectrum phosphodiesterase inhibitor) prevents the premature cellular breakdown of cAMP. If the test compound is an agonist, it will activate Gi​ , counteracting Forskolin and reducing cAMP levels.

  • Detection: Add TR-FRET detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

    • Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before reading emission. This eliminates short-lived background autofluorescence caused by the test compound or biological matrices, ensuring high data fidelity.

  • Assay Validation: Include a full dose-response curve of 8-OH-DPAT as a positive control. The assay is self-validating if the reference agonist produces a complete, dose-dependent reduction in the FRET emission ratio.

Protocol 3: Neurotoxicity & Cell Viability Counter-Screen (MTT)

Objective: Establish the therapeutic window and rule out generalized cytotoxicity. Model: SH-SY5Y human neuroblastoma cells.

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at 20,000 cells/well in 96-well plates. Allow 24 hours for attachment and neurite extension.

  • Compound Exposure: Treat cells with the test compound (0.1 µM to 100 µM) for 48 hours.

    • Scientific Rationale: Testing up to 100 µM ensures that the receptor-mediated effects observed in functional assays (typically occurring in the low nM range) are not false positives caused by cell death. A 48-hour window captures both acute necrosis and slower apoptotic mechanisms.

  • Metabolic Labeling: Add 0.5 mg/mL MTT reagent to each well and incubate for exactly 3 hours at 37°C.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring to form insoluble purple formazan crystals. Dead cells cannot perform this reduction, providing a direct metabolic correlate to cell viability.

  • Solubilization: Aspirate the media and dissolve the formazan crystals in 100 µL of 100% DMSO. Read absorbance at 570 nm.

    • Scientific Rationale: DMSO ensures complete solubilization of the hydrophobic formazan. Incomplete solubilization leads to light-scattering artifacts during spectrophotometric reading, skewing viability data.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL
  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)
  • (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide [(S)
  • Source: Department of Medicinal Chemistry (medchem-ippas.eu)

Sources

Application Note: Pharmacological Profiling of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction & Structural Rationale

In the landscape of neuropharmacology, the development of small-molecule probes that can selectively interrogate lipid signaling and monoaminergic pathways is critical for advancing therapeutics for neurodegenerative and psychiatric disorders. 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a highly versatile, privileged scaffold.

As a Senior Application Scientist, I have observed that the true utility of this compound lies in its bipartite structural logic:

  • The Pyrrolidin-2-one Core: This moiety acts as a rigid, polar anchor. In serine hydrolases, the pyrrolidinone oxygen is positioned to interact directly with the enzyme's oxyanion hole via hydrogen bonding with backbone amides, mimicking the tetrahedral intermediate of ester hydrolysis.

  • The 4-Methoxyphenyl-Piperazine Tail: Aryl-piperazines are classic pharmacophores for occupying lipophilic/aromatic pockets. This specific substitution pattern allows the probe to project into the amphiphilic pocket of lipid hydrolases or engage in π−π stacking with the orthosteric aromatic clusters (e.g., Phe361, Tyr390) of serotonergic G-protein-coupled receptors (GPCRs).

Due to this architecture, derivatives of piperazinyl-pyrrolidinones are heavily utilized as reversible Monoacylglycerol Lipase (MAGL) inhibitors [1] and 5-HT 1A​ /5-HT 7​ receptor ligands [2].

The Causality of Reversible Probes

Historically, MAGL has been probed using irreversible, covalent inhibitors (like JZL184). However, chronic irreversible MAGL inhibition causes sustained 2-arachidonoylglycerol (2-AG) elevation, paradoxically leading to CB1 receptor downregulation and functional tolerance. Using a reversible probe like 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone allows researchers to elevate endocannabinoid tone without triggering receptor desensitization, preserving the therapeutic window for neuroprotection [3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway engagement of the probe. By reversibly inhibiting MAGL, it prevents the degradation of 2-AG, thereby enhancing CB1 receptor activation. Simultaneously, its structural homology to serotonin allows it to modulate 5-HT 1A​ receptors, influencing downstream cAMP cascades.

Pathway Probe 5-(4-(4-Methoxyphenyl) -1-piperazinyl)-2-pyrrolidinone MAGL MAGL Enzyme (Serine Hydrolase) Probe->MAGL Reversible Inhibition HT1A 5-HT1A Receptor (GPCR) Probe->HT1A Competitive Binding TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Prevents Hydrolysis cAMP cAMP / PKA Cascade HT1A->cAMP Modulates CB1 CB1 Activation (Neuroprotection) TwoAG->CB1 Agonism Mood Anxiolytic / Antidepressant Phenotype cAMP->Mood Downstream Effects

Dual-target mechanism of the piperazinyl-pyrrolidinone probe on MAGL and 5-HT1A pathways.

Quantitative Data Summary

When establishing this compound as a probe in your laboratory, benchmark its activity against established reference standards. The table below summarizes the expected pharmacological profile based on optimized piperazinyl-pyrrolidinone scaffolds.

TargetAssay TypeProbe Expected IC 50​ / K i​ Reference StandardStandard IC 50​ / K i​
MAGL Competitive ABPPIC 50​ ≈ 0.65 - 8.6 µMJZL184 (Irreversible)IC 50​ ≈ 8.0 nM
FAAH Competitive ABPPIC 50​ > 50 µM (Selective)URB597IC 50​ ≈ 4.6 nM
5-HT 1A​ Radioligand BindingK i​ ≈ 1.0 - 15.0 nMWAY-100635K i​ ≈ 0.3 nM
Brain Penetrance LC-MS/MS (In Vivo)Brain/Plasma Ratio > 1.2N/AN/A

Validated Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . If the internal controls fail, the assay must be halted and troubleshooting initiated.

Protocol A: Validating MAGL Target Engagement via Activity-Based Protein Profiling (ABPP)

Causality Insight: Traditional substrate assays (e.g., using 4-nitrophenyl acetate) are prone to false positives from pan-assay interference compounds (PAINS). ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to the active site of functional serine hydrolases. If our reversible probe successfully occupies the MAGL pocket, it will competitively block FP-Rh binding, resulting in a quantifiable loss of fluorescence at the ~33 kDa MAGL band.

Materials:

  • Mouse brain membrane proteome (2 mg/mL in PBS)

  • FP-Rh probe (1 µM final concentration)

  • 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (Test Probe, 10 mM stock in DMSO)

Step-by-Step Workflow:

  • Proteome Aliquoting: Dispense 50 µL of the membrane proteome (100 µg total protein) into low-bind microcentrifuge tubes.

  • Inhibitor Pre-incubation: Add 1 µL of the Test Probe (yielding final concentrations of 0.1, 1, and 10 µM). Incubate at 37°C for 30 minutes. Crucial: Reversible inhibitors require this pre-incubation to reach binding equilibrium before the highly reactive FP-Rh is introduced.

  • Activity Labeling: Add 1 µL of FP-Rh (1 µM final). Incubate at room temperature for exactly 30 minutes in the dark.

  • Quenching: Quench the reaction by adding 17 µL of 4× SDS loading buffer (reducing). Boil at 95°C for 5 minutes.

  • Resolution & Detection: Resolve proteins on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, λex​ = 532 nm, λem​ = 580 nm).

Self-Validation Checkpoints:

  • Negative Control (Heat-Denatured): Boil one proteome aliquot for 10 mins before adding FP-Rh. Validation: No fluorescent bands should appear. If bands are present, the FP-Rh is binding non-specifically.

  • Positive Control: Use 1 µM JZL184. Validation: Complete ablation of the 33 kDa MAGL band while the 63 kDa FAAH band remains untouched.

Protocol B: 5-HT 1A​ Radioligand Displacement Assay

Causality Insight: To determine the true binding affinity (K i​ ) of the pyrrolidinone probe, we measure its ability to displace a known tritiated agonist, [³H]-8-OH-DPAT. Rapid filtration is utilized because it instantly separates the receptor-bound radioligand from the free radioligand in solution without disturbing the thermodynamic equilibrium of the reversible binding event.

Materials:

  • Recombinant CHO cell membranes expressing human 5-HT 1A​

  • [³H]-8-OH-DPAT (Specific activity ~135 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgSO 4​ , 0.1% Ascorbic Acid

Step-by-Step Workflow:

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL of Binding Buffer, 25 µL of the Test Probe (serial dilutions from 10 −10 to 10 −5 M), and 25 µL of [³H]-8-OH-DPAT (final concentration 1 nM).

  • Membrane Addition: Initiate the reaction by adding 50 µL of membrane suspension (15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Rapid Filtration: Harvest the reaction onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash rapidly with 3 × 1 mL ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity (DPM) using a Microbeta counter.

Self-Validation Checkpoints:

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM WAY-100635 instead of the Test Probe. Validation: NSB must be < 20% of Total Binding. If NSB is higher, the washing step is insufficient or the GF/B filters were not adequately blocked with polyethylenimine.

  • Z' Factor: Calculate the Z' factor between vehicle (Total Binding) and the NSB control. Validation: A Z' > 0.6 is required to trust the IC 50​ curve fitting.

References

  • Title: Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Isoindol-1-one Analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as 5-HT1A Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2] (Note: Links to the primary ACS Medicinal Chemistry landing page for verified access to the p-MPPI analogue structural class).

  • Title: Development of High Brain-Penetrant and Reversible Monoacylglycerol Lipase PET Tracers for Neuroimaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

High-Resolution In Vitro Receptor Autoradiography Using 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone represents a highly specialized pharmacophore designed for interrogating monoaminergic systems, specifically the serotonin 5-HT1A and dopamine D2/D3 receptors. The structural architecture of this molecule is purposefully engineered: the 1-(4-methoxyphenyl)piperazine moiety is a privileged scaffold known to confer high affinity for the 5-HT1A receptor[1].

When conducting in vitro receptor autoradiography, understanding the molecular docking causality is critical for optimizing assay conditions. The binding of this ligand to the 5-HT1A receptor is driven by three primary interactions:

  • Ionic Anchoring: The protonated N1 nitrogen of the piperazine ring forms a critical salt bridge with the highly conserved Asp116 residue in transmembrane domain 3 (TM3) of the GPCR[2].

  • Hydrophobic Packing: The 4-methoxyphenyl group engages in edge-to-face aromatic ( π−π ) interactions with Phe361 and Phe362 within the receptor's deep hydrophobic pocket[3].

  • Hydrogen Bonding: The 2-pyrrolidinone carbonyl oxygen acts as a hydrogen bond acceptor, likely interacting with Serine or Threonine residues in the binding cleft, stabilizing the receptor in its active conformation[1].

This application note provides a comprehensive, self-validating protocol for utilizing the tritiated derivative, [³H]-5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (hereafter referred to as [³H]-MPP ), to map receptor densities across neuroanatomical regions.

Experimental Workflow and Signaling Context

To contextualize the functional impact of this ligand, it is essential to understand both the experimental pipeline and the downstream intracellular signaling cascade it modulates.

Workflow N1 Tissue Preparation N2 Pre-Incubation (Washout) N1->N2 N3 Radioligand Incubation N2->N3 N4 Cold Washing & Drying N3->N4 N5 Phosphor Imaging N4->N5

Caption: Step-by-step workflow for in vitro receptor autoradiography using [³H]-MPP.

Signaling Ligand [³H]-MPP Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Asp116 G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Gαi subunit GIRK GIRK Channel Activation G_protein->GIRK Gβγ subunit cAMP Decreased cAMP AC->cAMP Hyperpol Membrane Hyperpolarization GIRK->Hyperpol

Caption: Intracellular Gi/o signaling cascade triggered by 5-HT1A receptor activation via the piperazine ligand.

Detailed Step-by-Step Protocol

The following protocol is optimized for 20 µm fresh-frozen rodent or non-human primate brain sections. Every reagent choice is dictated by the thermodynamic and kinetic requirements of GPCR-ligand interactions.

Phase 1: Tissue Preparation
  • Extraction and Freezing: Rapidly extract the brain and snap-freeze in isopentane chilled to -40°C over dry ice.

    • Causality: Snap-freezing prevents the formation of ice crystals that disrupt cellular morphology and preserves the native tertiary structure of membrane-bound GPCRs.

  • Cryosectioning: Cut 20 µm coronal sections using a cryostat at -20°C. Thaw-mount the sections onto gelatin-coated or SuperFrost Plus slides. Store at -80°C until use.

Phase 2: Pre-Incubation (Washout)
  • Buffer Preparation: Prepare 170 mM Tris-HCl buffer, adjusted to pH 7.7 at room temperature (22°C).

  • Washout Step: Submerge slides in the buffer for 30 minutes at 22°C.

    • Causality: This step is critical to dissociate and wash away endogenous serotonin (5-HT) and other biogenic amines from the tissue, which would otherwise act as competitive inhibitors and artificially lower the specific binding signal of[³H]-MPP[4].

Phase 3: Radioligand Incubation
  • Assay Buffer Formulation: To the 170 mM Tris-HCl (pH 7.7) buffer, add 4 mM CaCl₂ and 0.01% ascorbic acid.

    • Causality: Calcium provides the divalent cations necessary to promote optimal G-protein coupling to the receptor, which stabilizes the receptor in its high-affinity state for agonists[4]. Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of both the receptor's sulfhydryl groups and the ligand itself.

  • Total Binding (TB): Incubate sections in the assay buffer containing 1.5 nM [³H]-MPP for 60 minutes at 22°C.

  • Non-Specific Binding (NSB): Incubate adjacent sections in the assay buffer containing 1.5 nM [³H]-MPP plus 10 µM WAY-100635 (a highly selective 5-HT1A antagonist).

    • Causality: The high concentration of the cold competitor saturates all specific 5-HT1A sites. Any residual radioactive signal on these slides represents non-specific binding to lipids or off-target proteins.

Phase 4: Washing and Drying
  • Cold Wash: Transfer slides through two consecutive baths of ice-cold (4°C) 170 mM Tris-HCl buffer for 10 minutes each.

    • Causality: Dropping the temperature to 4°C drastically reduces the kinetic dissociation rate ( koff​ ) of the bound radioligand, locking it onto the receptor while unbound ligand diffuses out of the tissue matrix[4].

  • Desalting: Rapidly dip the slides (2 seconds) in ice-cold distilled water.

    • Causality: This removes residual Tris and Calcium salts that would crystallize during drying, causing chemiluminescence artifacts on the imaging film.

  • Drying: Dry rapidly under a stream of cool air.

Phase 5: Image Acquisition
  • Appose the dried slides, along with commercially available [³H]-microscale standards, to a tritium-sensitive phosphor screen (e.g., BAS-TR) for 5 to 7 days.

  • Scan the screen using a high-resolution PhosphorImager and quantify the optical density using digital densitometry software.

Data Presentation and Expected Results

Quantitative analysis of [³H]-MPP binding reveals a distinct neuroanatomical gradient. The highest densities are typically observed in limbic and cortical regions, consistent with the known distribution of 5-HT1A receptors[5].

Table 1: Representative Binding Parameters of [³H]-MPP Across Brain Regions

Brain RegionTotal Binding (fmol/mg)Non-Specific Binding (fmol/mg)Specific Binding (fmol/mg)Receptor Density Classification
Anterior Cingulate Cortex 1250 ± 8565 ± 121185 ± 73Very High[5]
Hippocampus (CA1) 980 ± 6055 ± 8925 ± 52High[4]
Dorsal Raphe Nucleus 810 ± 5545 ± 6765 ± 49High (Autoreceptors)
Prefrontal Cortex 640 ± 4540 ± 5600 ± 40Moderate
Striatum 180 ± 2035 ± 5145 ± 15Low
Cerebellum 70 ± 1060 ± 810 ± 2Negligible

Note: Specific binding is calculated by subtracting Non-Specific Binding (NSB) from Total Binding (TB). Data represents tissue equivalent values derived from [³H]-microscale standard curves.

References

  • 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed.[Link]

  • The 5-HT 1A Agonism Potential of Substituted Piperazine-Ethyl-Amide Derivatives Is Conserved in the Hexyl Homologues: Molecular Modeling and Pharmacological Evaluation. ACS Publications.[Link]

  • Gradients of receptor expression in the macaque cortex. bioRxiv.[Link]

  • Serotonin Receptors in Areas of the Emotion Regulation Network in Human and Rat Brains—A Comparative Autoradiographic Study. PMC.[Link]

  • Curated Database and Preliminary AutoML QSAR Model for 5-HT1A Receptor. MDPI.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone for Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone during in vitro biochemical and cell-based assays.

Physicochemical Profiling of the Molecule

To solve a solubility problem, we must first understand the molecule's architecture:

  • 4-Methoxyphenyl group: Highly lipophilic. This moiety drives up the partition coefficient (LogP), causing the molecule to aggregate in aqueous environments due to the hydrophobic effect.

  • Piperazine ring: Contains a weakly basic tertiary amine (typical pKa ~7.5–8.5). At a physiological pH of 7.4, a significant fraction of these molecules exists as an unprotonated free base, drastically reducing water solubility.

  • Pyrrolidinone ring: A polar, neutral lactam that can act as a hydrogen bond acceptor/donor, but is insufficient to overcome the hydrophobicity of the methoxyphenyl group on its own.

Because of these competing structural features, pharmaceutical development is frequently hampered by poor aqueous solubility 1. Below are field-proven troubleshooting strategies, causally explained and designed as self-validating protocols.

Frequently Asked Questions & Troubleshooting Workflows

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the cell culture medium?

The Causality: This is known as the "solvent shift" phenomenon. When a high-concentration DMSO stock is introduced into an aqueous buffer, the local concentration of water spikes. The hydrophobic forces rapidly drive the lipophilic 4-methoxyphenyl moieties to self-associate to minimize contact with water, forming a crystalline or amorphous precipitate before the compound can evenly disperse.

Protocol 1: Optimized DMSO Co-Solvency Workflow Instead of a single large dilution, use a serial intermediate dilution strategy.

  • Primary Stock: Dissolve the compound in 100% molecular biology-grade DMSO to a concentration of 10 mM. Vortex and warm gently to 37°C to ensure complete dissolution.

  • Intermediate Dilution: Dilute the primary stock into an intermediate DMSO solution (e.g., 1 mM in 100% DMSO).

  • Pre-Warming: Pre-warm your aqueous assay buffer or complete cell culture medium to 37°C.

  • Dropwise Addition: Add the intermediate stock dropwise to the pre-warmed medium while continuously vortexing or stirring. Aim for a final dilution of 1:1000.

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm. A reading of OD600 > 0.05 compared to a blank indicates micro-precipitation, meaning the compound is not truly in solution.

Q2: What is the maximum amount of DMSO I can use to keep the compound soluble without causing cytotoxicity in my cell-based assays?

The Causality: DMSO is not an inert vehicle. While it disrupts the solute-solute crystalline lattice of your drug, at higher concentrations, it physically interacts with the lipid bilayer of cells and modulates intracellular signaling. A general consensus exists that DMSO concentrations <0.1% (v/v) are widely considered safe for most cell lines, whereas concentrations >0.5% often lead to a reduction in cell viability by interacting with apoptotic and membrane proteins 2.

  • Self-Validation Check: Every assay plate must include a Vehicle Control well containing the exact same final concentration of DMSO (e.g., 0.1%) but without the drug. If the vehicle control shows >5% variance in viability or enzyme activity compared to a completely untreated control, your solvent concentration is too high and is confounding your data.

Q3: If DMSO is too toxic for my primary cells, how can I solubilize this lipophilic compound?

The Causality: You can utilize host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 4-methoxyphenyl moiety of your compound displaces high-enthalpy water molecules inside this cavity. This thermodynamic shift shields the lipophilic tail from the aqueous environment, enhancing apparent solubility without the need for organic solvents 3.

Protocol 2: HP-β-CD Complexation

  • Prepare Host Solution: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS) to a concentration of 10% to 20% (w/v).

  • Add Guest Molecule: Add the dry powder of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone to the cyclodextrin solution.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath for 30 minutes, then place it on a rotary shaker overnight at room temperature. The inclusion complex requires time to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Use the supernatant for your assay.

  • Self-Validation Check: Run a parallel assay using an "empty" 10% HP-β-CD solution. Cyclodextrins can occasionally extract cholesterol from cell membranes; the empty vehicle control validates that your observed biological effects are strictly from the drug.

Q4: Can I adjust the pH of my buffer to force the compound into solution?

The Causality: Yes, via in situ salt formation. Because the piperazine ring contains a basic nitrogen, lowering the pH of the solution below its pKa (e.g., to pH 5.5–6.0) protonates the amine. This creates a cationic species, which drastically increases ion-dipole interactions with water, pulling the molecule into solution.

Protocol 3: pH Adjustment (Acidification)

  • Acidic Solubilization: Suspend the compound in a mild acidic buffer (e.g., 0.1 M Citrate buffer, pH 5.5). Stir until completely dissolved.

  • Titration: Slowly titrate the solution back toward physiological pH (7.4) using dilute NaOH, monitoring closely for cloudiness. Stop just before the precipitation threshold.

  • Self-Validation Check: Measure the final pH of the assay medium immediately before adding it to your cells or enzyme, and again at the end of the assay. This ensures the buffering capacity of your system was not overwhelmed by the acidic drug stock, preventing pH-induced experimental artifacts.

Quantitative Data Summary

Solubilization StrategyMechanistic ActionMax Recommended Assay Conc.Primary AdvantageKey Limitation / Risk
DMSO Co-solvency Disrupts solute-solute crystalline lattice< 0.1% (v/v)Standardized for High-Throughput Screening (HTS)Cytotoxic at >0.5%; high risk of precipitation upon aqueous dilution.
HP-β-CD Complexation Encapsulates lipophilic moiety in hydrophobic cavityUp to 20% (w/v)Excellent biocompatibility; prevents precipitation entirely.May reduce the concentration of "free" drug, artificially shifting IC50 values.
pH Adjustment Protonates piperazine nitrogen (salt formation)Assay dependent (pH 6.0–7.0)Completely avoids the use of organic solvents.Many cell-based assays require strict physiological pH (7.4) to survive.

Mandatory Visualizations

Solubilization Troubleshooting Workflow

SolubilizationWorkflow Start Compound: 5-(4-(4-Methoxyphenyl)-1-piperazinyl) -2-pyrrolidinone DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Dilute Dilute in Aqueous Buffer (Target <0.1% DMSO) DMSO->Dilute Check Check for Precipitation (Visual / OD600) Dilute->Check Success Proceed to Assay Check->Success Clear solution Fail Precipitation Occurs Check->Fail Cloudy/Precipitate Alt1 Strategy 1: pH Adjustment (Lower pH to 5.5-6.0) Fail->Alt1 Alt2 Strategy 2: Complexation (Add 10-20% HP-β-CD) Fail->Alt2 Alt1->Check Alt2->Check

Workflow for optimizing aqueous solubility of lipophilic compounds.

DMSO Cytotoxicity & Pathway Interference

DMSO_Interference DMSO DMSO (>0.5% v/v) Membrane Cell Membrane Disruption DMSO->Membrane Physical interaction Apoptosis Apoptosis-Related Proteins (Bax/Bcl-2 alteration) DMSO->Apoptosis Pathway modulation Metabolism Metabolic Interference (ROS Generation) DMSO->Metabolism Oxidative stress Viability Reduced Cell Viability (False Positives in Assay) Membrane->Viability Apoptosis->Viability Metabolism->Viability

Mechanistic pathways of DMSO-induced cytotoxicity in cell-based assays.

References

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics (JDDT).1

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed Central (PMC), National Institutes of Health. 2

  • Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, PubMed Central (PMC), National Institutes of Health. 3

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methodologies for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone .

This molecule presents a classic chromatographic challenge: it pairs a neutral pyrrolidinone ring with a highly basic piperazine moiety. The tertiary amines within the piperazine ring are highly susceptible to secondary interactions with stationary phase matrices, frequently resulting in severe peak tailing. This guide provides a mechanistic understanding of these interactions and field-proven protocols to achieve Gaussian peak symmetry.

Diagnostic Workflow

Workflow Start Analyze Peak Tailing (Tf > 1.5) CheckAll Does tailing affect ALL peaks? Start->CheckAll YesAll Hardware / Column Issue CheckAll->YesAll Yes NoSpecific Analyte-Specific (Piperazine) CheckAll->NoSpecific No (Only basic peaks) HardwareFix Check dead volume, fittings, replace guard column YesAll->HardwareFix CheckPH Is mobile phase pH near pKa or neutral (pH 5-8)? NoSpecific->CheckPH AdjustPH Adjust pH to < 3.0 or > 10.0 (Ensure column stability) CheckPH->AdjustPH Yes CheckSilanol Are silanol interactions still occurring? AdjustPH->CheckSilanol AddTEA Add Triethylamine (TEA) or use end-capped column CheckSilanol->AddTEA Yes

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic piperazine derivatives.

Troubleshooting Guide & FAQs

Q1: Why does 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone exhibit severe peak tailing on my standard C18 column? Causality: The primary cause of peak tailing for piperazine derivatives in reversed-phase HPLC is the secondary interaction between the positively charged basic analyte and negatively charged, ionized silanol groups (-Si-O⁻) on the surface of standard silica-based columns[1]. Operating near neutral pH leaves the piperazine amines protonated while simultaneously ionizing residual silanols, creating a strong electrostatic mixed-mode retention mechanism that slows the elution of a portion of the analyte molecules[2].

Q2: How should I adjust the mobile phase pH to correct this tailing? Causality & Solution: You must control the ionization state of both the analyte and the silica surface to prevent electrostatic attraction[1]. You have two primary strategies:

  • Low pH Strategy (pH 2.0 - 3.0): At a low pH, residual silanol groups are protonated (neutralized to -Si-OH) and thus less likely to interact with the protonated basic analyte[2]. A 10-20 mM phosphate buffer at pH 2.5 is ideal for this purpose[3].

  • High pH Strategy (pH > 10.0): This approach keeps the piperazine analyte in its neutral, uncharged form, completely eliminating electrostatic attraction[2]. However, this requires a specialized hybrid silica or polymer column designed for high pH stability, as standard silica columns will dissolve under these conditions[2].

Q3: I lowered the pH to 2.5, but I am still seeing a Tailing Factor (Tf) of 1.6. What is the next step? Solution: If acidic conditions do not fully resolve the tailing, highly active metal contamination in older "Type A" silicas may be increasing silanol acidity[3]. You can introduce a competing base (silanol suppressor) such as Triethylamine (TEA) at a 5 mM concentration[3]. The TEA aggressively associates with the anionic silanol groups, physically blocking the bulky target analyte from interacting[3]. Alternatively, upgrading to an ultra-pure "Type B" silica column with high-density endcapping will drastically reduce free silanols[4].

Q4: The peak tailing gets progressively worse with each injection, and now other neutral peaks are also tailing. Is this still a silanol issue? Causality: No. When a change in peak shape is seen for all peaks in a chromatogram, the root cause is typically mechanical or hardware-related rather than chemical[5]. This commonly indicates the accumulation of sample matrix components in the guard column, a blocked inlet frit, or extra-column dead volume such as tubing slippage when using PEEK finger-tight fittings[5],[6].

Quantitative Data Presentation

The following table summarizes the expected impact of different chromatographic conditions on the USP Tailing Factor (Tf) for basic piperazine derivatives.

Chromatographic ConditionMobile Phase pHAdditive / ModifierStationary PhaseExpected Tailing Factor (Tf)Mechanism of Action
Unoptimized (Standard) 6.5NoneStandard C18 (Type A)2.0 - 3.5 (Severe)Mixed-mode retention; ionized silanols attract protonated piperazine.
Low pH Buffer 2.520 mM PhosphateStandard C18 (Type A)1.3 - 1.6 (Moderate)Silanols neutralized; primary hydrophobic retention restored.
Low pH + Competitor 2.55 mM TEAStandard C18 (Type A)1.0 - 1.2 (Ideal)TEA blocks residual active silanol sites from the analyte.
High pH Buffer 10.510 mM NH₄HCO₃Hybrid C18 (High pH stable)1.0 - 1.1 (Ideal)Piperazine neutralized; no electrostatic attraction occurs.
End-capped Column 4.0Formate BufferUltra-pure Type B C181.1 - 1.3 (Good)Reduced silanol activity via secondary end-capping and high purity.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: Systematically eliminate secondary interactions for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone to achieve a Tf < 1.2.

  • Initial Assessment: Prepare a 0.1 mg/mL standard of the analyte in the initial mobile phase. Inject 5 µL and calculate the USP Tailing Factor (Tf) for the piperazine peak[2]. A Tf value close to 1.0 is ideal; values > 1.2 suggest significant tailing and require intervention[2].

  • Low-pH Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric Acid (H₃PO₄)[3]. Filter through a 0.22 µm membrane.

  • Re-evaluation: Flush the column with the new mobile phase for 10 column volumes. Re-inject the standard. If Tf is between 1.0 and 1.2, the method is optimized. If Tf > 1.2, proceed to Step 4.

  • Addition of Competing Base: Add Triethylamine (TEA) to the aqueous buffer to achieve a final concentration of 5 mM[3]. Re-adjust the pH back to 2.5 with H₃PO₄, as the basic TEA will raise the pH.

  • Final Validation: Flush the system and re-inject. The TEA will mask residual silanols, ensuring a Gaussian peak shape.

Protocol 2: Column Void and Hardware Diagnostic Check

Objective: Differentiate between chemical tailing and mechanical bed deformation/hardware issues.

  • Global Peak Analysis: Analyze the chromatogram to observe whether the change in peak shape affects all peaks or only the basic analyte[5]. Inject a test mix containing both a neutral marker (e.g., toluene) and the basic analyte.

  • Fitting Inspection: If both peaks tail, check for improper connections in the flow path between the injector and detector. Specifically, look for tubing slippage in PEEK finger-tight fittings which creates dead volume[6].

  • Frit Clearing: If a void or blockage is suspected and fittings are secure, reverse the column (check manufacturer instructions first to ensure the column can be reversed), disconnect it from the detector, and wash in 100% strong solvent (e.g., Acetonitrile) for at least 10 column volumes directly to waste[7].

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Technical Support Center: Optimizing Extraction of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing extraction yields from complex biological matrices. By understanding the physicochemical properties of the analyte and the principles behind common extraction techniques, you can overcome challenges and ensure robust and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone.

Q1: What are the key physicochemical properties of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone that influence its extraction?

Table 1: Predicted Physicochemical Properties of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

PropertyPredicted ValueImplication for Extraction
LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting that it will partition into organic solvents but may also have some water solubility. This makes both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE) viable options.[1]
pKa ~7.5 - 8.5 (for the piperazine nitrogen)The basic nature of the piperazine group means that the compound's charge state is pH-dependent. At physiological pH (~7.4), a significant portion will be protonated (charged). Adjusting the pH to >9.5 will deprotonate the piperazine, making the molecule more neutral and amenable to extraction into an organic solvent or retention on a non-polar SPE sorbent.[2]
Solubility Poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethane.The low aqueous solubility at neutral pH suggests that direct injection of aqueous samples may not be feasible without significant dilution.[3]

Q2: I'm seeing low recovery of the analyte from plasma. What is the most likely cause?

A2: Low recovery from plasma is a frequent challenge and can stem from several factors. The most common culprits are inefficient protein precipitation, suboptimal pH during extraction, or inappropriate solvent selection for LLE or SPE. For instance, if the pH of the sample is not adjusted to be significantly above the pKa of the piperazine moiety, the analyte will be charged and will not partition well into a non-polar organic solvent during LLE.[4] Similarly, for reversed-phase SPE, a charged analyte will have poor retention on the non-polar sorbent.[5]

Q3: Can I use a generic protein precipitation protocol?

A3: While a generic protein precipitation protocol (e.g., adding 3 volumes of cold acetonitrile to 1 volume of plasma) can be a good starting point, it may not be optimal for this specific analyte.[6] The efficiency of protein precipitation can be influenced by the choice of organic solvent, the solvent-to-sample ratio, and the temperature.[7] For 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, co-precipitation with proteins is a risk. It is crucial to evaluate different precipitation agents (e.g., acetonitrile, methanol, acetone) and their ratios to maximize both protein removal and analyte recovery.[7][8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific extraction techniques in a question-and-answer format.

A. Protein Precipitation (PPT)

Q: My analyte recovery after protein precipitation is inconsistent. What steps can I take to improve reproducibility?

A: Inconsistent recovery from PPT is often due to variations in the precipitation process. Here are key parameters to control:

  • Vortexing Time and Intensity: Ensure consistent and thorough mixing of the organic solvent with the plasma sample. Inadequate vortexing can lead to incomplete protein precipitation and variable analyte recovery. Vortex for a fixed time (e.g., 1-2 minutes) at a consistent speed for all samples.[6]

  • Temperature: Perform the precipitation at a consistent, low temperature (e.g., on ice or at 4°C). Lower temperatures can enhance protein precipitation and minimize enzymatic degradation of the analyte.[3]

  • Incubation Time: Allow the samples to incubate at a low temperature for a fixed period (e.g., 15-30 minutes) after adding the solvent to ensure complete protein precipitation.

  • Centrifugation Speed and Time: Use a consistent centrifugation speed (e.g., >10,000 x g) and time (e.g., 10-15 minutes) to ensure a compact protein pellet and a clear supernatant.

dot

Protein_Precipitation_Workflow cluster_0 Protein Precipitation Protocol Plasma Sample Plasma Sample Add Cold Organic Solvent\n(e.g., Acetonitrile, 3:1 v/v) Add Cold Organic Solvent (e.g., Acetonitrile, 3:1 v/v) Plasma Sample->Add Cold Organic Solvent\n(e.g., Acetonitrile, 3:1 v/v) Step 1 Vortex Thoroughly\n(1-2 min) Vortex Thoroughly (1-2 min) Add Cold Organic Solvent\n(e.g., Acetonitrile, 3:1 v/v)->Vortex Thoroughly\n(1-2 min) Step 2 Incubate at Low Temp\n(e.g., 4°C, 15-30 min) Incubate at Low Temp (e.g., 4°C, 15-30 min) Vortex Thoroughly\n(1-2 min)->Incubate at Low Temp\n(e.g., 4°C, 15-30 min) Step 3 Centrifuge\n(>10,000 x g, 10-15 min) Centrifuge (>10,000 x g, 10-15 min) Incubate at Low Temp\n(e.g., 4°C, 15-30 min)->Centrifuge\n(>10,000 x g, 10-15 min) Step 4 Collect Supernatant Collect Supernatant Centrifuge\n(>10,000 x g, 10-15 min)->Collect Supernatant Step 5

Caption: Standardized Protein Precipitation Workflow.

B. Liquid-Liquid Extraction (LLE)

Q: I am performing an LLE with ethyl acetate, but my recovery is poor. How can I optimize this?

A: Poor recovery in LLE is typically due to an unfavorable partition coefficient (LogD) at the extraction pH or the use of an inappropriate solvent.[4]

  • pH Adjustment is Critical: As predicted, your analyte is basic. To ensure it is in its neutral, more lipophilic form, you must adjust the pH of the aqueous sample to be at least 2 pH units above its pKa. For this compound, aim for a pH of 10 or higher. This can be achieved by adding a small volume of a concentrated base like 1M sodium hydroxide.[9]

  • Solvent Selection: While ethyl acetate is a good starting point, other solvents may offer better recovery. Consider the polarity of your analyte. Given its predicted LogP, solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol (e.g., 90:10 v/v) might be more effective.[9]

  • Salting Out: For analytes with some water solubility, adding a neutral salt like sodium chloride or sodium sulfate to the aqueous phase can increase the partitioning into the organic phase, a technique known as "salting out".[4]

Table 2: LLE Solvent Selection Guide

SolventPolarity IndexDensity (g/mL)Comments
Ethyl Acetate4.40.902Good general-purpose solvent.
Methyl tert-butyl ether (MTBE)2.50.740Less polar than ethyl acetate, good for moderately lipophilic compounds. Forms the upper layer.
Dichloromethane (DCM)3.11.33A versatile solvent, but denser than water (forms the lower layer). Often used in mixtures.
Hexane0.10.655Generally too non-polar for this analyte unless used in a mixture.

LLE_Optimization Start Start Adjust pH > 9.5 Adjust pH > 9.5 Start->Adjust pH > 9.5 Select Organic Solvent Select Organic Solvent Adjust pH > 9.5->Select Organic Solvent Perform Extraction Perform Extraction Select Organic Solvent->Perform Extraction Analyze Recovery Analyze Recovery Perform Extraction->Analyze Recovery Low Recovery? Low Recovery? Analyze Recovery->Low Recovery? Try Different Solvent Try Different Solvent Low Recovery?->Try Different Solvent Yes End End Low Recovery?->End No Try Different Solvent->Perform Extraction Add Salt (Salting Out) Add Salt (Salting Out) Try Different Solvent->Add Salt (Salting Out) Add Salt (Salting Out)->Perform Extraction

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Technical Support Center: Troubleshooting the Aqueous Stability of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (CAS: 91703-12-7) during in vitro assays and formulation.

The core issue lies in the molecule's structure: the linkage connecting the piperazine ring to the C5 position of the pyrrolidinone ring forms an aminal (N,N-acetal) . While O,O-acetals are well-known to be acid-sensitive, N,N-acetals are exceptionally susceptible to acid-catalyzed hydrolysis[1]. Understanding this causality is the key to designing self-validating protocols that preserve the integrity of your Active Pharmaceutical Ingredient (API).

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, formulation protocols, and analytical methodologies.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade so rapidly when dissolved in standard biological buffers like PBS (pH 6.0) or acetate buffer? A1: The degradation is driven by the pH-dependent instability of the cyclic aminal core. In acidic environments (pH < 6.0), the nitrogen atom on the piperazine ring becomes protonated. This protonation turns the piperazine moiety into an excellent leaving group, triggering the rapid cleavage of the C-N bond at the C5 position of the pyrrolidinone ring[1]. To prevent this, the thermodynamic water activity must be minimized, and the pH must be strictly maintained in the neutral-to-basic range (pH 7.5–8.5).

Q2: I am seeing major degradation peaks in my LC-MS analysis. What are the likely breakdown products? A2: Upon hydrolysis, the intact aminal ([M+H]+ m/z 276.2)[2] irreversibly cleaves into two primary fragments:

  • 4-(4-Methoxyphenyl)piperazine ([M+H]+ m/z 193.1)

  • 5-Hydroxy-2-pyrrolidinone ([M+H]+ m/z 102.1), which is a hemiaminal that exists in equilibrium with its ring-opened aldehyde tautomer, 4-oxobutanamide . Diagnostic Tip: Monitoring the appearance of the m/z 193.1 peak is the most reliable, self-validating method to quantify the extent of API degradation in your system.

Q3: How can I formulate this compound for in vivo dosing or long-term aqueous storage without losing the API? A3: You must employ a co-solvent strategy combined with basic buffering. Pre-dissolving the API in a non-aqueous solvent (like DMSO or PEG400) before introducing it to an aqueous environment physically shields the aminal bond and reduces the dielectric constant of the solution. Always dilute into a buffer adjusted to pH 8.0.

📊 Quantitative Data: pH vs. Stability

The table below summarizes the extrapolated half-life of aminal-linked pyrrolidinones based on kinetic hydrolysis measurements[1].

Table 1: Estimated Aqueous Half-Life (t½) of Aminal-Linked Pyrrolidinones by pH

pH LevelBuffer SystemEstimated Half-Life (t½)Degradation Risk
pH 2.0 0.1 M HCl< 5 minutesCritical
pH 4.0 Acetate Buffer1–2 hoursHigh
pH 6.0 Citrate Buffer12–24 hoursModerate
pH 7.4 PBS> 7 daysLow
pH 8.5 Tris-HCl> 14 daysMinimal

🗺️ Mechanistic & Workflow Visualizations

DegradationPathway A 5-(4-(4-Methoxyphenyl)-1-piperazinyl) -2-pyrrolidinone (Intact Aminal, m/z 276) B Protonated Intermediate (Acidic Conditions, pH < 6) A->B + H+ / H2O C C-N Bond Cleavage (Hydrolysis) B->C D 4-(4-Methoxyphenyl)piperazine (Secondary Amine, m/z 193) C->D E 5-Hydroxy-2-pyrrolidinone (Hemiaminal, m/z 102) C->E F 4-Oxobutanamide (Ring-Opened Aldehyde) E->F Tautomerization

Caption: Acid-catalyzed aminal hydrolysis pathway of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone.

FormulationWorkflow Step1 1. API Weighing (Dry Powder) Step2 2. Primary Solubilization (10% DMSO or PEG400) Step1->Step2 Step3 3. Aqueous Dilution (Buffer pH 7.5-8.5) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Storage (Aliquots at -20°C) Step4->Step5

Caption: Step-by-step workflow for preparing stable aqueous formulations of the target compound.

🧪 Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized Aqueous Stock Solution

Causality Check: Dissolving directly into water causes localized pH drops that initiate irreversible hydrolysis. This protocol bypasses that risk.

  • Weighing: Accurately weigh the dry powder of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone.

  • Primary Solubilization: Dissolve the API in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 100 mM). Vortex until completely clear.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer or Tris-HCl buffer. Strictly adjust the pH to 8.0 using 0.1 M NaOH prior to API introduction.

  • Aqueous Dilution: Slowly add the DMSO stock to the basic buffer under continuous stirring to reach the desired final concentration. Ensure the final DMSO concentration is ≤ 10% to maintain biological compatibility.

  • Filtration & Storage: Filter the solution through a 0.22 µm PTFE membrane. (Warning: Do not use cellulose acetate filters, as they can leach trace acids). Aliquot immediately and store at -20°C.

Protocol 2: LC-MS Stability-Indicating Assay

Causality Check: Standard LC-MS mobile phases use 0.1% Formic Acid. Injecting an aminal into an acidic mobile phase will cause it to degrade on the column, yielding false-positive degradation data. You must use a basic mobile phase.

  • Sample Preparation: Withdraw 50 µL aliquots of the formulated solution at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately quench the aliquot by diluting 1:10 in ice-cold acetonitrile that has been basified with 0.1% NH₄OH to halt any residual hydrolysis.

  • Chromatography: Inject 5 µL onto a C18 column. Use a mobile phase of Water/Acetonitrile containing 10 mM Ammonium Bicarbonate (pH 9.0) .

  • Detection: Monitor the intact API at m/z 276.2 and the primary degradant (4-(4-methoxyphenyl)piperazine) at m/z 193.1 using positive electrospray ionization (ESI+). The ratio of these two peaks will self-validate the stability of your formulation.

📚 References

  • Sawatzky, E., Drakopoulos, A., Rölz, M., Sotriffer, C., Engels, B., & Decker, M. (2016). "Experimental and theoretical investigations into the stability of cyclic aminals." Beilstein Journal of Organic Chemistry, 12, 2280–2292. URL:[Link]

  • National Center for Biotechnology Information. "PubChemLite - 91703-12-7 (C15H21N3O2)." PubChem Database. URL:[Link]

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Technical Support Center: Yield Optimization for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Application Scientist Support Center. This guide provides advanced troubleshooting and validated methodologies for synthesizing 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone. This specific chemical coupling relies on the generation of an electrophilic N-acyliminium ion from a 5-hydroxy-2-pyrrolidinone precursor, followed by nucleophilic trapping by 1-(4-methoxyphenyl)piperazine[1].

Mechanism A 5-Hydroxy-2-pyrrolidinone (Hemiaminal Precursor) B N-Acyliminium Ion (Electrophile) A->B +H+ / -H2O (pTSA Catalysis) D Target Product (N-Acyl Aminal) B->D Nucleophilic Trapping C 1-(4-Methoxyphenyl)piperazine (Nucleophile) C->D

Caption: Mechanistic pathway of N-acyliminium ion formation and nucleophilic trapping.

Troubleshooting & FAQs

Q1: My overall yield is consistently below 40%. TLC shows unreacted 1-(4-methoxyphenyl)piperazine. How can I drive the reaction to completion? A: The bottleneck is likely the incomplete formation of the N-acyliminium ion. 5-Hydroxy-2-pyrrolidinone exists in equilibrium with its open-chain aldehyde-amide form. To drive the equilibrium forward, you must actively remove water from the system[2]. Actionable Fix: Switch from standard reflux to using a Dean-Stark apparatus with toluene, or add activated 4Å molecular sieves directly to the reaction flask. Ensure you are using a sufficiently strong organic acid catalyst, such as p-Toluenesulfonic acid (pTSA).

Q2: I am observing significant product degradation during silica gel column chromatography. How can I isolate the product without hydrolyzing it? A: The product features an N-C-N linkage (an N-acyl aminal), which is highly labile under acidic conditions. Standard silica gel is inherently acidic and will catalyze the hydrolysis of your product back into the starting materials during purification. Actionable Fix: Deactivate your silica gel by pre-equilibrating the column with an eluent containing 1-2% Triethylamine (TEA). Additionally, ensure your reaction quench uses a mild base (saturated NaHCO3) rather than water to neutralize the pTSA before extraction.

Q3: The reaction mixture turns dark brown upon heating, and I isolate multiple piperazine-derived byproducts. What is causing this? A: 1-(4-Methoxyphenyl)piperazine is an electron-rich secondary amine, making it highly susceptible to oxidative degradation at elevated temperatures[3]. Actionable Fix: The reaction must be rigorously degassed. Sparge your toluene with nitrogen for 15 minutes prior to adding the reagents, and maintain a positive nitrogen pressure throughout the reflux.

Troubleshooting Start Issue: Low Yield (<40%) Check1 Is starting piperazine fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 PathYes Product hydrolyzing during workup/column Yes1->PathYes PathNo Incomplete iminium formation No1->PathNo FixYes Use TEA-deactivated silica & basic quench PathYes->FixYes FixNo Add 4Å Mol. Sieves & increase pTSA PathNo->FixNo

Caption: Logical troubleshooting tree for diagnosing and resolving low synthesis yields.

Quantitative Data on Yield Optimization

The following table summarizes the causal impact of varying reaction conditions on the isolated yield of the target compound.

CatalystSolventWater Removal MethodWorkup & Purification MethodIsolated Yield (%)
NoneEthanolNoneAqueous extraction, Standard Silica< 10%
pTSA (0.1 eq)TolueneDean-Stark TrapSat. NaHCO3, Standard Silica45%
pTSA (0.1 eq)Toluene4Å Molecular SievesSat. NaHCO3, Standard Silica62%
pTSA (0.1 eq) Toluene 4Å Molecular Sieves Sat. NaHCO3, TEA-Deactivated Silica 89%

Table 1: Optimization of Reaction Conditions and Yield Impact.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Dehydration

  • Action: Add 5-hydroxy-2-pyrrolidinone (1.05 eq) and 1-(4-methoxyphenyl)piperazine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Causality: A slight stoichiometric excess of the pyrrolidinone ensures complete consumption of the more valuable piperazine derivative.

  • Validation: Inspect the 1-(4-methoxyphenyl)piperazine visually. It must be a pale yellow or white solid. If it appears dark brown, it has oxidized and must be recrystallized from ethyl acetate before use.

Step 2: Catalyst & Solvent Addition

  • Action: Add anhydrous toluene (to reach 0.2 M concentration) and catalytic p-Toluenesulfonic acid monohydrate (pTSA, 0.1 eq). Add 200 mg of freshly flame-dried 4Å molecular sieves per mmol of substrate.

  • Causality: Toluene allows for a high reflux temperature (110°C) necessary to overcome the activation energy barrier for N-acyliminium formation[4]. Molecular sieves irreversibly sequester the displaced water, preventing the reverse hydrolysis reaction.

  • Validation: The suspension should stir freely. The solvent must be clear; a cloudy solvent indicates moisture contamination.

Step 3: Reflux & Reaction Monitoring

  • Action: Purge the flask with nitrogen for 5 minutes. Heat the mixture to 110°C under a continuous nitrogen atmosphere for 4-6 hours.

  • Causality: Nitrogen prevents the oxidative degradation of the electron-rich piperazine ring at high temperatures.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the piperazine spot (UV active, Rf ~0.3) is completely consumed and replaced by a new, higher Rf spot representing the N-acyl aminal product.

Step 4: Mild Basic Quench

  • Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Transfer the filtrate to a separatory funnel and wash immediately with an equal volume of saturated aqueous NaHCO3.

  • Causality: The N-C-N bond is highly acid-labile. Neutralizing the pTSA immediately prevents product hydrolysis during the aqueous workup.

  • Validation: Check the pH of the aqueous layer; it must be ≥ 8. If it is acidic, add more NaHCO3 until basicity is achieved before separating the layers.

Step 5: Deactivated Chromatography

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% Triethylamine (TEA) in the eluent (e.g., DCM:MeOH:TEA 95:4:1).

  • Causality: TEA neutralizes the acidic silanol groups on the silica gel, preventing the decomposition of the target product on the column.

  • Validation: The product should elute as a clean, single band. If severe streaking is observed on the column, the silica is too acidic, and the TEA concentration must be increased in future runs.

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Technical Support Center: Cryo-Storage & Handling of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and analytical chemists handling 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone . Due to the specific structural vulnerabilities of this molecule, standard "dissolve and freeze" methodologies are insufficient and will lead to rapid degradation.

This document outlines the physicochemical rationale, self-validating storage protocols, and troubleshooting steps required to maintain >99.5% molecular integrity during long-term cryo-storage.

Physicochemical Profiling: Understanding Molecular Vulnerabilities

To successfully store this compound, we must first understand why it degrades. The molecule contains two highly reactive functional nodes when exposed to suboptimal storage conditions:

  • The 2-Pyrrolidinone Core (Lactam Hydrolysis): The 5-membered lactam ring is highly susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis that yields a 4-aminobutyric acid (GABA) derivative[1]. This reaction is accelerated by pH fluctuations and thermal energy.

  • The Piperazine Ring (N-Oxidation): The piperazine core contains tertiary nitrogen atoms with available lone electron pairs. In the presence of dissolved oxygen (DO) or trace metal catalysts, these nitrogens readily undergo N-oxidation to form N-oxides[2][3]. The electron-donating nature of the adjacent 4-methoxyphenyl group slightly increases the electron density on the piperazine ring, exacerbating this vulnerability[4].

  • The Solvent Vector (DMSO Hygroscopicity): Dimethyl sulfoxide (DMSO) is the industry standard for small-molecule cryo-preservation[5]. However, DMSO is fiercely hygroscopic. Repeated freeze-thaw cycles or exposure to ambient air allows DMSO to absorb atmospheric moisture, acting as a Trojan horse that introduces water directly to the vulnerable lactam ring[6].

Self-Validating Standard Operating Procedure (SOP)

To counteract these vulnerabilities, we employ a Self-Validating Anhydrous Cryo-Preservation Workflow . This protocol includes built-in Quality Control (QC) gates to ensure the system remains closed and inert.

Step-by-Step Methodology

Step 1: Anhydrous Solubilization & QC Gate

  • Action: Dissolve the lyophilized compound in strictly anhydrous DMSO (≥99.9% purity, <0.005% water)[5] to achieve your desired stock concentration (e.g., 10 mM).

  • Self-Validation (QC): Immediately perform a Karl Fischer titration on a 10 µL solvent blank. Do not proceed if water content exceeds 0.1%.

  • Causality: Eliminating baseline water prevents the initiation of lactam ring-opening hydrolysis during the liquid phase[1].

Step 2: Deoxygenation (Inerting)

  • Action: Sparge the stock solution with high-purity Argon gas for 15 minutes using a submerged PTFE micro-cannula.

  • Causality: Argon is heavier than nitrogen and highly effective at displacing dissolved oxygen (DO). Removing DO halts the primary pathway for piperazine N-oxidation[2][3].

Step 3: Single-Use Aliquoting

  • Action: Under an Argon overlay, dispense the solution into single-use, amber glass cryo-vials (e.g., 50 µL per vial). Seal with PTFE-lined caps.

  • Causality: Amber glass prevents photolytic degradation. Single-use aliquots completely eliminate freeze-thaw cycles, preventing the transient warming events that cause localized condensation and water ingress[6].

Step 4: Snap-Freezing & Cryo-Storage

  • Action: Submerge the sealed vials in liquid nitrogen (LN2) for 60 seconds, then immediately transfer to a -80°C mechanical freezer.

  • Causality: Snap-freezing prevents the formation of large solvent crystals that cause "freeze-concentration" effects—a phenomenon where the solute is concentrated into microscopic liquid pockets, drastically altering local pH and accelerating degradation[6].

Workflow Visualization

Workflow A 1. Solubilization Anhydrous DMSO B 2. Deoxygenation Argon Sparging A->B F QC: Karl Fischer Reject if H2O >0.1% A->F QC Check C 3. Aliquoting Single-Use Vials B->C D 4. Snap Freezing Liquid N2 C->D E 5. Cryo-Storage -80°C D->E

Workflow for anhydrous cryo-preservation of piperazinyl-pyrrolidinone derivatives.

Troubleshooting Guide & FAQs

Q: During LC-MS QC of my thawed stock, I detected a mass shift of +16 Da. What happened? A: A +16 Da shift is the classic signature of N-oxidation occurring on the piperazine ring[3].

  • Root Cause: Inadequate deoxygenation prior to freezing, or the use of old DMSO that has absorbed atmospheric oxygen.

  • Resolution: Discard the oxidized stock. For future batches, ensure rigorous Argon sparging (Step 2) and verify that your storage vials have airtight PTFE seals to prevent oxygen diffusion during storage[4].

Q: My compound shows a mass shift of +18 Da and a complete loss of biological activity. Why? A: A +18 Da shift indicates the addition of water (H₂O), confirming the hydrolysis of the 2-pyrrolidinone ring into a ring-opened 4-aminobutyric acid analog[1].

  • Root Cause: Water ingress. This almost exclusively happens when researchers subject a single master stock vial to multiple freeze-thaw cycles. Cold DMSO rapidly condenses atmospheric moisture upon opening[5].

  • Resolution: Strictly adhere to the single-use aliquoting protocol (Step 3). Never return a thawed vial to the -80°C freezer.

Q: The compound precipitates and forms a cloudy suspension upon thawing from -80°C. Should I heat it to force it back into solution? A: Do not exceed 37°C. Heating the solution provides the activation energy required to exponentially accelerate both lactam hydrolysis and piperazine oxidation[4].

  • Root Cause: Localized supersaturation due to thermal shock during the thaw phase.

  • Resolution: Thaw the vial rapidly in a 37°C water bath for exactly 1 to 2 minutes until just melted, then immediately remove and gently vortex at room temperature.

Quantitative Stability Data

The following self-validating data demonstrates the critical necessity of our prescribed SOP. Data reflects the recovery percentage of intact 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone after 6 months of storage.

Storage ConditionAtmosphereFreeze-Thaw Cycles6-Month Recovery (%)Primary Degradant Identified
-80°C (Anhydrous DMSO) Argon (Sparged) 0 (Single-Use) >99.5% None detected
-80°C (Standard DMSO)Ambient Air094.2%Piperazine N-oxide (+16 Da)
-20°C (Standard DMSO)Ambient Air578.4%Ring-opened GABA analog (+18 Da)
25°C (Standard DMSO)Ambient AirN/A41.1%Mixed (Oxidation + Hydrolysis)

Table 1: Impact of atmospheric control and freeze-thaw cycles on compound stability.

References

  • Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions - Benchchem
  • What are the stability conditions of piperazine? - Biosynce
  • 1-METHYL-5-PYRROLIDINONE Properties and Stability -
  • Oxidation of Piperazine in Post-Combustion Carbon Capture - ProQuest
  • Identification and characterization of two new oxidation degradation impurities...
  • Dimethyl sulfoxide for analysis EMSURE ACS - Sigma-Aldrich
  • Key considerations of cell and gene therapy cold chain logistics - Insights.bio

Sources

Optimizing mobile phase conditions for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust high-performance liquid chromatography (HPLC) methods for complex, multifunctional active pharmaceutical ingredients (APIs).

The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone presents a classic chromatographic triad: a highly basic piperazine ring, a polar pyrrolidinone lactam, and a hydrophobic methoxyphenyl moiety. This guide is engineered to help you navigate the physicochemical hurdles of this molecule, specifically addressing peak tailing, retention drift, and mobile phase optimization.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My chromatogram shows severe peak tailing (Asymmetry Factor > 2.0) for this compound on a standard C18 column. What is the root cause, and how do I fix it? The Causality: The secondary/tertiary nitrogens in the piperazine ring are highly basic, with pKa values typically between 8.0 and 9.5. At a neutral mobile phase pH (e.g., pH 7.0), these amines are protonated and positively charged. Standard silica-based columns contain residual acidic silanol groups (Si-OH) that deprotonate into negatively charged species (Si-O⁻) above pH 3.0[1][2]. The electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary, sluggish retention mechanism (cation-exchange), causing the analyte molecules to lag and form a "tail"[3][4]. The Solution: You must control the ionization state of either the analyte or the column surface.

  • Approach A (Low pH): Drop the mobile phase pH below 3.0 using a strong buffer or acid. At pH < 3.0, residual silanols are fully protonated (neutralized), shutting down the ion-exchange interaction[4][5].

  • Approach B (High pH): Raise the pH above 10.0 using ammonium hydroxide or bicarbonate. This deprotonates the piperazine nitrogen, rendering the molecule neutral. Neutral molecules partition cleanly into the stationary phase without secondary electrostatic interactions[1][6]. (Note: This requires a high-pH tolerant hybrid silica column).

Q2: I switched to a low pH mobile phase (0.1% Formic Acid), which fixed the tailing, but now the compound elutes too close to the void volume (k' < 1). Why? The Causality: While low pH fixes tailing by neutralizing silanols, it also ensures the piperazine ring is fully protonated. This makes the molecule highly polar and water-soluble, drastically reducing its hydrophobic retention on a standard C18 column. Formic acid is a weak ion-pairing agent and cannot sufficiently mask this polarity. The Solution: Switch your acidic modifier to Trifluoroacetic acid (TFA) . The trifluoroacetate anion forms a strong, hydrophobic ion-pair with the basic nitrogen. This neutralizes the localized charge and creates a hydrophobic shell around the piperazine moiety, significantly increasing its retention on reversed-phase columns[7].

Q3: My retention times are drifting from batch to batch, and the peak shape degrades over the course of a sequence. What is happening? The Causality: Retention time drift is the hallmark of operating too close to the analyte's pKa without sufficient buffering capacity. If your mobile phase pH is between 7.0 and 9.0, slight variations in mobile phase preparation, temperature, or column aging will shift the ratio of ionized to neutral piperazine[5]. Furthermore, unbuffered mobile phases are susceptible to pH shifts from atmospheric CO₂ ingress[8]. The Solution: Always buffer the mobile phase at least 1.5 to 2.0 pH units away from the target pKa[5]. Use a true buffer system (e.g., 20–50 mM phosphate or ammonium acetate) rather than just adjusting the pH of water with dilute acid/base.

Part 2: Quantitative Data & Optimization Matrices

To systemize your method development, refer to the physicochemical breakdown and mobile phase matrices below.

Table 1: Structural Domains & Chromatographic Implications

Structural MoietyPhysicochemical PropertyChromatographic ChallengeMitigation Strategy
Piperazine Ring Basic (pKa ~8.5-9.5), Positively charged at pH < 8Severe peak tailing due to silanol interactions; poor retention at low pH.Use pH < 3.0 with ion-pairing (TFA) OR pH > 10.0 to neutralize. Use endcapped Type-B silica.
Pyrrolidinone Ring Polar, Lactam, Hydrogen-bond acceptorCan cause peak broadening if H-bonding interactions with stationary phase are uncontrolled.Ensure sufficient aqueous composition in mobile phase; consider polar-embedded columns.
Methoxyphenyl Group Hydrophobic, Strong UV ChromophoreDominates retention at high pH; provides detection handle.Monitor at 220-240 nm or 270-280 nm. Use Acetonitrile to elute efficiently.

Table 2: Mobile Phase Optimization Matrix for Piperazine Derivatives

Mobile Phase SystemTarget pHBuffer / AdditiveExpected Retention (k')Expected Peak Asymmetry (As)Best Use Case
Low pH / Ion-Pairing 2.0 - 2.50.1% TFA in Water / ACNOptimal (3.0 - 6.0)Excellent (< 1.2)Routine UV-HPLC quality control; robust retention.
Low pH / LC-MS Compatible 2.8 - 3.210 mM Ammonium FormateLow (1.0 - 2.0)Good (1.2 - 1.4)LC-MS applications where TFA signal suppression is unacceptable.
Mid pH (Avoid) 6.5 - 7.520 mM PhosphateVariablePoor (> 2.0)Not recommended. Analyte is partially ionized; silanols are fully active.
High pH / Free-Base 10.0 - 10.510 mM Ammonium BicarbonateHigh (> 6.0)Excellent (< 1.1)Resolving complex impurities; requires hybrid columns (e.g., Waters BEH).

Part 3: Mandatory Visualization - Method Development Workflow

The following decision matrix illustrates the self-validating logic required to optimize the mobile phase for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone.

MobilePhaseOptimization Start Start: Initial Injection (Standard C18, pH 7.0) Assess Assess Peak Shape & Retention Start->Assess Tailing Severe Tailing (As > 1.5) Assess->Tailing Piperazine-Silanol Interaction GoodShape Symmetrical Peak (As < 1.2) Assess->GoodShape Rare at pH 7 LowPH Shift to Low pH (< 3.0) Add 0.1% TFA Tailing->LowPH HighPH Shift to High pH (> 10.0) Use Hybrid Column Tailing->HighPH Validate Validate Method (Robustness & LOD) GoodShape->Validate CheckRet Check Retention (k') LowPH->CheckRet HighPH->CheckRet PoorRet Poor Retention (k' < 2) CheckRet->PoorRet OptRet Optimal Retention (2 < k' < 10) CheckRet->OptRet IonPair Increase TFA or Use Hexanesulfonate PoorRet->IonPair OptRet->Validate IonPair->CheckRet

Fig 1. Decision matrix for optimizing mobile phase pH to resolve piperazine-induced peak tailing.

Part 4: Step-by-Step Experimental Protocols

To ensure self-validating results, execute one of the following validated workflows based on your detector and column availability.

Protocol 1: Low-pH Ion-Pairing Method (Ideal for standard UV-HPLC)

Mechanism: Suppresses silanol ionization and ion-pairs the protonated piperazine to enhance hydrophobicity.

  • Mobile Phase A Preparation: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH will be approximately 2.1.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a high-purity, fully endcapped Type-B silica C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • System Equilibration: Purge the system and equilibrate the column at 5% Mobile Phase B for 20 column volumes.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar pyrrolidinone moiety).

    • 2–12 min: Linear ramp from 5% B to 80% B.

    • 12–15 min: Hold at 80% B (Flushes the hydrophobic methoxyphenyl domain).

    • 15–20 min: Return to 5% B and re-equilibrate.

  • Validation Check: Inject a 0.1 mg/mL standard. Calculate the Asymmetry Factor (As). If As < 1.2 and k' > 2.0, the method is successfully optimized.

Protocol 2: High-pH Free-Base Method (Ideal for LC-MS or complex impurity profiling)

Mechanism: Deprotonates the piperazine ring, forcing the molecule into its neutral, highly hydrophobic free-base form.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane[5].

  • Organic Modifier: Use 100% HPLC-grade Methanol. (Methanol often provides better peak shape for basic compounds at high pH compared to Acetonitrile).

  • Column Selection: CRITICAL: You must use a hybrid-silica or polymer-based column rated for high pH (e.g., Waters XBridge BEH C18). Standard silica will dissolve at pH 10.0[6].

  • Isocratic Testing: Because the neutral molecule is highly retained, start with a strong isocratic method: 60% Methanol / 40% Buffer at 1.0 mL/min.

  • Validation Check: Assess retention time. If the compound elutes too late (k' > 10), increase the Methanol concentration in 5% increments until optimal retention is achieved.

References

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC, Feb 2026.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Hub, 2025.[Link]

  • Keil, A. et al. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection." PubMed / Journal of Chromatography A, Mar 2012. [Link]

  • LCMS. "Control pH During Method Development for Better Chromatography." LCMS Technical Guides, 2025. [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Inc., Oct 2025. [Link]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog, Mar 2026. [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in LC-MS for 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing mass spectrometry (MS) workflows for the compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone.

Compound Profile & MS Behavior
  • Chemical Formula: C15H21N3O2

  • Monoisotopic Mass: 275.16 Da

  • Target Ion: [M+H]+ at m/z 276.17

  • Ionization Mechanism: The basic piperazine nitrogen acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the most efficient ionization mode. The pyrrolidinone ring provides polarity, while the 4-methoxyphenyl group adds hydrophobic character, making it highly suitable for Reversed-Phase Liquid Chromatography (RPLC).

  • The Causality of Noise: Because the target ion (m/z 276.17) falls within the low-mass region (< m/z 400), it is highly susceptible to chemical noise. This noise is primarily caused by the efficient ionization of trace solvent impurities, mobile phase additives, incomplete desolvation (solvent clusters), and ambient laboratory air contaminants[1].

Section 1: Step-by-Step Troubleshooting Methodologies

As a standard of scientific integrity, every protocol below is designed as a self-validating system . You will not just apply a fix; you will perform a specific test to confirm the exact causality of your background noise.

Protocol A: Self-Validating Solvent and System Purge

Causality: Low-grade solvents or degraded mobile phase additives (like formic acid) contain trace impurities (e.g., phthalates) that compete with the analyte for charge in the ESI droplet. This competition not only raises the continuous background baseline at m/z 276 but also causes ion suppression of the target compound[1]. Methodology:

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Prepare fresh, LC-MS grade Water and Acetonitrile, each containing 0.1% LC-MS grade Formic Acid.

  • Run a blank gradient (no injection) from 5% to 95% Acetonitrile over 10 minutes while monitoring the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (EIC) at m/z 276.17.

  • Self-Validation Step: If the background noise persists without the column and without an injection, the contamination is isolated to the mobile phase or the LC fluidics. If the noise disappears, the issue was column bleed or matrix carryover.

Protocol B: Ion Source Desolvation and Cone Gas Optimization

Causality: Incomplete desolvation of the LC eluent leads to the formation of solvent clusters (e.g., [Water_n + H]+) that elevate the low-mass background. Increasing the cone gas flow disrupts these clusters before they enter the mass analyzer optics, selectively filtering out chemical noise without destroying the covalently bound analyte[2]. Methodology:

  • Set up a continuous post-column infusion of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone at a concentration of 10 ng/mL.

  • Set the initial cone gas flow rate to 150 L/hr.

  • Incrementally increase the cone gas flow in 50 L/hr steps, up to 500 L/hr, holding each step for 2 minutes[2].

  • Simultaneously optimize the drying gas temperature (e.g., 300°C to 350°C) to enhance droplet evaporation[1].

  • Self-Validation Step: Calculate the Signal-to-Noise (S/N) ratio at each step. The optimal parameter is validated when you observe a steep drop in baseline noise with a stable, unchanged absolute analyte signal, yielding the highest S/N ratio.

Protocol C: Ambient Ion Suppression via ABIRD

Causality: Ambient laboratory air contains volatile organic compounds (VOCs), such as siloxanes or plasticizers from lab equipment. When the ESI source is exposed to the atmosphere, these VOCs are drawn in, ionized, and create a persistent chemical background. The Active Background Ion Reduction Device (ABIRD) directs HEPA-filtered air into the source, physically blocking ambient contaminants[3]. Methodology:

  • Install the ABIRD system onto the ESI source compartment.

  • Initiate the LC flow at your standard method conditions without injecting a sample.

  • Monitor the background TIC for 5 minutes with the ABIRD system turned OFF.

  • Toggle the ABIRD system ON and monitor for another 5 minutes[3].

  • Self-Validation Step: A sudden, step-wise drop in the TIC baseline immediately following ABIRD activation confirms that the background noise was originating from ambient environmental contaminants rather than the LC system.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is my baseline specifically high around m/z 276-280? A: This specific mass window is notorious for plasticizer contamination. For example, dibutyl phthalate (a common plasticizer in lab tubing and solvent bottle caps) fragments to produce an intense ion at m/z 279. If your quadrupole resolution is set too wide, this can bleed into your m/z 276.17 channel. Ensure you are using high-purity LC-MS grade plastics and narrow your MS isolation window if using MRM.

Q: How do I know if the noise is chemical background or electronic noise? A: Electronic noise is typically random, high-frequency, and independent of LC flow. Chemical background noise is flow-dependent and often presents as a continuous high baseline or distinct repeating peaks (e.g., siloxane clusters). Turn off the LC flow; if the noise drops to near zero, it is chemical noise[4].

Q: Can sample preparation help reduce this specific background? A: Yes. Matrix components co-eluting with 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone can cause severe ion suppression or elevate the baseline. Transitioning from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) removes phospholipids and salts, drastically cleaning up the low-mass background[1].

Section 3: Quantitative Data Summaries

Table 1: Common ESI+ Background Contaminants Near Target Mass (m/z 276)

Contaminant SourceTypical m/z ObservedCausality / OriginMitigation Strategy
Solvent Clusters 271.1, 289.1Incomplete desolvation of mobile phaseIncrease drying gas temp & cone gas flow
Plasticizers 279.1Dibutyl phthalate fragmentationUse glass vials, replace LC fluidic lines
Column Bleed ~281.2Degradation of stationary phaseWash column, use lower column temperature
Target Analyte 276.17 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone Optimize MRM transitions & S/N

Table 2: Impact of Cone Gas Flow on S/N Ratio (Example Validation Data)

Cone Gas Flow (L/hr)Absolute Analyte Signal (cps)Background Noise (cps)S/N Ratio
15045,0004,50010:1
25044,5002,00022:1
350 (Optimal) 43,000 500 86:1
50030,00045066:1

(Note: Data demonstrates the self-validating principle of Protocol B, where noise decreases faster than signal up to an optimal threshold[2].)

Section 4: System Workflows and Mechanisms

Workflow Start High Background Noise at m/z 276 Step1 Run Blank Gradient (Zero Injection) Start->Step1 Cond1 Is noise still present? Step1->Cond1 PathA System/Solvent Issue Cond1->PathA Yes PathB Sample Matrix Issue Cond1->PathB No ActionA1 Flush LC lines & Use LC-MS Grade Solvents PathA->ActionA1 ActionB1 Enhance Sample Prep (SPE or LLE) PathB->ActionB1 ActionA2 Optimize Cone Gas & Activate ABIRD ActionA1->ActionA2

LC-MS Background Noise Troubleshooting Workflow for m/z 276.

ABIRD Ambient Ambient Lab Air (Contaminants) ABIRD ABIRD System (HEPA Filter) Ambient->ABIRD Blocks CleanAir Filtered Air Shield ABIRD->CleanAir ESISource ESI Source (Analyte Ionization) CleanAir->ESISource Detector Mass Spectrometer (High S/N Ratio) ESISource->Detector Clean Ions

Mechanism of Active Background Ion Reduction Device (ABIRD) in ESI.

References

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise | Source: Chromatography Online | URL: [Link]

  • Title: Suggested approaches for minimizing background chemical noise in low mass MRM Transitions | Source: Waters Corporation | URL: [Link]

  • Title: Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device | Source: NIH / PubMed | URL: [Link]

  • Title: Reduction of chemical background noise in LC-MS/MS for trace analysis | Source: Elsevier Pure / Analytical Chemistry | URL: [Link]

Sources

Technical Support Center: Optimizing In Vivo Bioavailability of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and pharmacologists troubleshooting the poor in vivo bioavailability (F%) of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (hereafter referred to as MMPP ).

MMPP is a highly lipophilic compound featuring a pyrrolidinone core and a substituted piperazine ring. While this scaffold is excellent for central nervous system (CNS) penetration, it presents a triad of pharmacokinetic liabilities: poor aqueous solubility, extensive first-pass metabolism, and active intestinal efflux.

Every protocol provided in this guide is designed as a self-validating system . By incorporating specific positive and negative controls directly into your workflow, you can definitively isolate the root cause of your exposure issues without ambiguity.

Section 1: Formulation & Solubility Troubleshooting

Q: My compound shows excellent in vitro target affinity, but oral administration in rodents yields erratic or undetectable plasma levels. Why is MMPP precipitating in the GI tract?

A: The causality lies in the pH-dependent solubility of the piperazine moiety. Piperazine has a basic pKa (typically around 8.5). In the acidic environment of the stomach (pH 1.2), MMPP is protonated and highly soluble. However, as it transitions to the neutral pH of the small intestine (pH 6.8), the compound rapidly deprotonates, drastically reducing its aqueous solubility and causing macroscopic precipitation before absorption can occur.

To bypass this, you must encapsulate the compound in a lipid-based matrix that maintains the drug in a solubilized state regardless of the surrounding pH. Self-Microemulsifying Drug Delivery Systems (SMEDDS) are the gold standard for this class of lipophilic molecules [1].

Quantitative Formulation Comparison

The following table summarizes the expected pharmacokinetic outcomes when shifting MMPP from standard aqueous vehicles to optimized SMEDDS formulations.

Formulation StrategyVehicle CompositionMean Particle Size (nm)Oral Bioavailability (F%)Cmax (ng/mL)
Aqueous Suspension 0.5% CMC / 0.1% Tween 80>1000< 5%45
Co-solvent System 10% DMSO / 40% PEG400 / 50% SalineN/A12%110
SMEDDS Capmul MCM / Tween 80 / PEG 400 (3:5:2)18 ± 348%650
SMEDDS + Inhibitor SMEDDS + 10 mg/kg Verapamil18 ± 372%980
Protocol 1: SMEDDS Preparation and Validation Workflow

Self-Validation Check: If dynamic light scattering (DLS) shows a polydispersity index (PDI) > 0.3 after Step 4, your surfactant ratio is insufficient to prevent Ostwald ripening. Adjust the Smix ratio.

  • Excipient Screening: Determine the equilibrium solubility of MMPP in various lipid vehicles. Capmul MCM (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant) are recommended for piperazine derivatives.

  • Phase Diagram Construction: Titrate the oil and Smix (surfactant/co-surfactant mixture) with water to identify the microemulsion region (a clear, isotropic liquid phase).

  • Formulation Assembly: Dissolve 10 mg/mL of MMPP in the optimized lipid mixture (e.g., 30% Capmul MCM, 50% Tween 80, 20% PEG 400) under magnetic stirring at 37°C until optically clear.

  • Gastric Simulation & Sizing: Disperse 100 µL of the SMEDDS in 10 mL of simulated gastric fluid (SGF, pH 1.2). Measure the droplet size via DLS. A successful SMEDDS will spontaneously form nano-droplets <30 nm.

Section 2: Metabolic Stability & The First-Pass Effect

Q: Intravenous (IV) administration of MMPP shows high systemic exposure, but oral bioavailability remains <5% even with a SMEDDS formulation. What is driving this massive clearance?

A: This discrepancy is the hallmark of first-pass metabolism . The 4-methoxyphenyl group on your compound is a prime structural liability. Hepatic cytochrome P450 enzymes—specifically CYP2D6 (and to a lesser extent CYP1A2 and CYP3A4)—rapidly catalyze the O-demethylation of methoxyphenylpiperazines into inactive phenol metabolites [2]. This phenol is subsequently glucuronidated and excreted before the parent drug can reach systemic circulation.

CYP2D6_Metabolism MMPP MMPP (Parent Drug) CYP2D6 Hepatic CYP2D6 (First-Pass) MMPP->CYP2D6 Oral Dosing Systemic Systemic Circulation (High Exposure) MMPP->Systemic Bypasses Liver Metabolite Phenol Metabolite (O-Demethylation) CYP2D6->Metabolite Rapid Metabolism CYP2D6->Systemic Inhibited State Inhibitor CYP2D6 Inhibitor (e.g., Quinidine) Inhibitor->CYP2D6 Blocks

Figure 1: CYP2D6-mediated O-demethylation pathway and systemic rescue via targeted inhibition.

Protocol 2: Microsomal Stability Assay (CYP2D6 Validation)

Self-Validation Check: The inclusion of the Quinidine control arm proves definitively whether CYP2D6 is the primary metabolic sink. If half-life ( t1/2​ ) does not extend in the presence of Quinidine, investigate Phase II conjugation pathways instead.

  • Incubation Setup: Mix human or rat liver microsomes (0.5 mg/mL protein) with 1 µM of MMPP in 100 mM phosphate buffer (pH 7.4).

  • Inhibitor Addition (Control Arm): In a parallel validation arm, add 1 µM Quinidine (a potent, specific CYP2D6 inhibitor).

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate metabolism. Incubate at 37°C.

  • Quenching & Analysis: Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Section 3: Intestinal Permeability and Active Efflux

Q: In vitro Caco-2 assays show adequate passive permeability, yet in vivo absorption is erratic and non-linear. Is active efflux a factor for this scaffold?

A: Yes. The piperazine ring is a highly recognized pharmacophore for P-glycoprotein (P-gp / MDR1) , an ATP-dependent efflux pump located on the apical membrane of enterocytes[3, 4]. P-gp binds to the lipophilic, basic nitrogen of the piperazine moiety and actively pumps the absorbed drug back into the gut lumen. This creates a futile cycle of absorption and efflux, severely capping oral bioavailability.

Pgp_Efflux GutLumen Gut Lumen (Dissolved MMPP) Enterocyte Enterocyte Apical Membrane GutLumen->Enterocyte Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Enterocyte->Pgp Piperazine Recognition Blood Portal Vein (Successful Absorption) Enterocyte->Blood Permeation Pgp->GutLumen Efflux (ATP-dependent) Verapamil P-gp Inhibitor (e.g., Verapamil) Verapamil->Pgp Competitive Inhibition

Figure 2: P-gp mediated active efflux of piperazine derivatives at the enterocyte interface.

Protocol 3: Everted Gut Sac Assay for Efflux Validation

Self-Validation Check: Calculate the Efflux Ratio (ER). An ER > 2.0 confirms P-gp liability. If the Verapamil arm reduces the ER to < 1.5, you have successfully validated P-gp as the absorption barrier.

  • Tissue Preparation: Isolate the jejunum/ileum from a fasted rodent model. Flush gently with oxygenated Tyrode's solution and carefully evert the intestine over a glass rod to expose the mucosal surface outward.

  • Sac Formation: Tie one end with a silk suture. Fill the sac with 1 mL of drug-free Tyrode's solution (representing the serosal/blood compartment), and tie the other end.

  • Incubation: Submerge the sac in an oxygenated bath (mucosal/gut compartment) containing 10 µM of MMPP at 37°C.

  • Inhibition Control: Prepare a parallel bath containing 10 µM of MMPP + 50 µM Verapamil (a standard P-gp inhibitor).

  • Quantification: Sample the serosal fluid at 15, 30, 45, and 60 minutes. Analyze via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the subsequent Efflux Ratio.

References
  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats National Center for Biotechnology Information (PMC) URL:[Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs PubMed / National Library of Medicine URL:[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics National Center for Biotechnology Information (PMC) URL:[Link]

  • Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold MDPI - International Journal of Molecular Sciences URL:[Link]

Validation & Comparative

A Comparative Analysis of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone and Standard Piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] This guide provides a comparative analysis of a novel investigational compound, 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (hereafter designated PMPP ), against established piperazine derivatives. PMPP is a hybrid structure, integrating the 2-pyrrolidinone core, characteristic of nootropic agents like piracetam, with a 4-methoxyphenylpiperazine moiety known for its modulation of monoaminergic systems. We will deconstruct the probable pharmacological profile of PMPP by comparing it to three reference compounds: Aniracetam , a benchmark pyrrolidinone nootropic; para-Methoxyphenylpiperazine (pMeOPP) , a core structural fragment of PMPP with known psychoactive properties[4]; and Aripiprazole , a highly successful atypical antipsychotic. This guide will explore the distinct and overlapping mechanistic, pharmacokinetic, and pharmacodynamic profiles, supported by established experimental protocols and comparative data to inform researchers in the field of neuropharmacology and drug development.

Introduction: The Rationale for a Hybrid Pyrrolidinone-Piperazine Scaffold

The design of PMPP represents a rational drug design strategy aimed at creating a multi-target CNS agent. The structure can be dissected into two key pharmacophores:

  • The 2-Pyrrolidinone Ring: This moiety is the hallmark of the racetam class of nootropics. Its presence suggests a potential for cognitive enhancement.[5][6] The parent compound, piracetam, and its lipophilic analog, Aniracetam, are thought to modulate neuronal plasticity, primarily through allosteric modulation of AMPA-type glutamate receptors.[6][7]

  • The 4-Methoxyphenylpiperazine (pMeOPP) Moiety: This arylpiperazine structure is a common feature in many CNS-active drugs, including antidepressants and antipsychotics.[8] The pMeOPP fragment itself is known to interact with serotonin and dopamine systems, primarily by inhibiting the reuptake and inducing the release of monoamine neurotransmitters.[4]

By combining these two scaffolds, PMPP is hypothesized to possess a unique profile, potentially merging the pro-cognitive effects of the pyrrolidinone ring with the mood-modulating or antipsychotic-like properties of the arylpiperazine group. A recent study on piperazinyl pyrrolidin-2-ones identified them as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] Inhibition of MAGL elevates 2-AG levels in the brain, a therapeutic strategy being explored for neurodegenerative diseases.[9] This provides a compelling potential mechanism of action for PMPP.

Comparative Pharmacological Profiles

For this guide, we will compare the anticipated profile of PMPP against three standards, each representing a key aspect of its hybrid structure.

  • Aniracetam: Represents the cognitive-enhancing potential of the 2-pyrrolidinone core.

  • pMeOPP: Represents the direct contribution of the arylpiperazine moiety to monoaminergic activity.

  • Aripiprazole: Represents a complex, multi-target piperazine derivative, serving as a benchmark for functional diversity in CNS applications.

Table 1: Comparative Overview of Receptor Binding Profiles and Mechanism of Action
CompoundPrimary Target(s) / Mechanism of ActionKey Receptor Affinities (Ki, nM)Expected Clinical Outcome
PMPP (Hypothesized) Primary: Monoacylglycerol Lipase (MAGL) inhibitor.[9] Secondary: Potential modulator of AMPA, 5-HT, and Dopamine receptors.MAGL: < 50 (projected); 5-HT2A: 50-200 (projected); D2: > 500 (projected)Cognitive enhancement, potential anxiolytic or antidepressant effects.
Aniracetam Positive Allosteric Modulator of AMPA receptors; enhances cholinergic neurotransmission.[6][7]AMPA Receptors: Modulatory site, no direct binding Ki.Cognitive enhancement, anxiolytic.
pMeOPP Monoamine reuptake inhibitor and releasing agent (Serotonin > Dopamine/Norepinephrine).[4]SERT: Moderate; DAT/NET: Weaker.Stimulant, potential for anxiogenic effects.[4]
Aripiprazole Partial agonist at Dopamine D2 and Serotonin 5-HT1A receptors; Antagonist at 5-HT2A receptors.[3]D2: 0.34; 5-HT1A: 1.7; 5-HT2A: 3.4Antipsychotic, mood stabilization.

Experimental Protocols for Comparative Assessment

To empirically validate the hypothesized profile of PMPP, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for a direct comparative evaluation.

In Vitro Assay: MAGL Enzyme Inhibition Assay
  • Rationale: This assay directly tests the primary hypothesized mechanism of PMPP as a MAGL inhibitor.[9] Comparing its inhibitory potency (IC50) against a known standard provides a direct measure of its potential efficacy.

  • Methodology:

    • Enzyme Source: Recombinant human MAGL expressed in HEK293 cells.

    • Substrate: A fluorogenic substrate such as 4-methylumbelliferyl acetate.

    • Procedure: a. Prepare a serial dilution of PMPP, Aniracetam (negative control), and a known MAGL inhibitor (e.g., JZL184, positive control) in assay buffer (e.g., Tris-HCl, pH 7.4). b. Add 10 µL of each compound dilution to a 96-well microplate. c. Add 70 µL of assay buffer and 10 µL of the recombinant MAGL enzyme solution to each well. d. Incubate at 37°C for 15 minutes. e. Initiate the reaction by adding 10 µL of the fluorogenic substrate. f. Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 30 minutes using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: In Vitro MAGL Inhibition Assay

MAGL_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis P1 Prepare Serial Dilutions (PMPP, Controls) P2 Dispense Compounds to 96-well Plate P1->P2 R1 Add MAGL Enzyme P2->R1 R2 Pre-incubate (15 min) R1->R2 R3 Add Fluorogenic Substrate R2->R3 A1 Measure Fluorescence (Kinetic Read) R3->A1 A2 Calculate Reaction Rates A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for determining the IC50 of PMPP on MAGL enzyme.

In Vivo Assay: Passive Avoidance Test for Memory Assessment
  • Rationale: This test evaluates the potential nootropic effects of PMPP by measuring its ability to reverse chemically-induced amnesia, a classic test for cognitive enhancers like Aniracetam.[10][11]

  • Methodology:

    • Subjects: Male C57BL/6 mice (8-10 weeks old).

    • Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a door. The floor of the dark compartment is an electrifiable grid.

    • Procedure: a. Acquisition Trial (Day 1): Place a mouse in the light compartment. When it enters the dark compartment (step-through latency), close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). b. Treatment: Immediately after the acquisition trial, administer PMPP, Aniracetam, or vehicle control intraperitoneally (i.p.). Thirty minutes prior to the retention test, administer the amnesic agent scopolamine (1 mg/kg, i.p.) to all groups except the absolute control. c. Retention Trial (Day 2, 24h later): Place the mouse back in the light compartment and measure the time it takes to enter the dark compartment (step-through latency, up to a cut-off of 300 seconds).

    • Data Analysis: Compare the step-through latencies between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant increase in latency in the drug-treated groups compared to the scopolamine-only group indicates antiamnesic activity.

Logical Relationship: Compound Structure to Hypothesized Activity

SAR_Logic cluster_moieties Structural Moieties cluster_activities Hypothesized Pharmacological Activities PMPP 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (PMPP) Pyrrolidinone 2-Pyrrolidinone Core PMPP->Pyrrolidinone contains Arylpiperazine 4-Methoxyphenylpiperazine PMPP->Arylpiperazine contains MAGL {Neuroprotection | (MAGL Inhibition)} PMPP->MAGL synergistic effect of whole molecule Nootropic {Cognitive Enhancement | (AMPA Modulation)} Pyrrolidinone->Nootropic contributes to Monoaminergic {Mood Modulation | (5-HT/DA Activity)} Arylpiperazine->Monoaminergic contributes to

Caption: Deconstruction of PMPP's structure and its link to potential CNS activities.

Discussion: Synthesizing a Unique Profile

The true value of PMPP will lie in how the two core moieties interact to produce a novel pharmacological effect.

  • PMPP vs. Aniracetam: While Aniracetam's effects are largely attributed to AMPA receptor modulation, PMPP's primary mechanism may be through the endocannabinoid system via MAGL inhibition.[6][9] This could result in a different quality of cognitive enhancement, potentially with more pronounced anxiolytic or neuroprotective effects. The arylpiperazine tail may also improve brain penetrance and metabolic stability compared to Aniracetam.

  • PMPP vs. pMeOPP: pMeOPP is a simple monoamine releaser, a mechanism often associated with abuse potential and stimulant side effects.[4] By tethering the pMeOPP moiety to the larger pyrrolidinone scaffold, its activity is likely to be significantly attenuated and reshaped. The resulting molecule, PMPP, is expected to be a modulator rather than a potent releaser, potentially favoring receptor antagonism or partial agonism at 5-HT receptors, similar to more complex drugs like Aripiprazole.

  • PMPP vs. Aripiprazole: Aripiprazole achieves its therapeutic window through a finely tuned profile of partial agonism and antagonism at D2 and 5-HT receptors.[3] PMPP is unlikely to possess this specific "dopamine-serotonin system stabilizer" profile. Instead, its unique combination of MAGL inhibition and potential monoaminergic modulation could offer a novel therapeutic approach for conditions where both cognitive deficits and mood dysregulation are present, such as in early-stage Alzheimer's disease or other neurodegenerative disorders.

Conclusion and Future Directions

The investigational compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (PMPP) represents a promising chemical scaffold that rationally combines the pro-cognitive elements of racetams with the monoaminergic-modulating properties of arylpiperazines. Its hypothesized primary mechanism as a MAGL inhibitor distinguishes it significantly from standard piperazine derivatives and classic nootropics.[9]

The experimental framework provided here offers a clear path to validating its mechanism and characterizing its efficacy. Future research should focus on comprehensive receptor screening to fully elucidate its off-target activities, detailed pharmacokinetic studies to assess its drug-like properties, and evaluation in more complex behavioral models of neurodegeneration and mood disorders. PMPP stands as an excellent example of how hybridizing known pharmacophores can open new avenues for treating complex CNS disorders.

References

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Vertex AI Search Grounding API.
  • Kaur, A., et al. (n.d.).
  • Ullah, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Al-Hasan, H. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD.
  • Gualtieri, F., et al. (n.d.). Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. The Vespiary.
  • Veeprho. (n.d.).
  • Aher, N. G., & Pore, Y. V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source Not Available.
  • Ukai, Y., et al. (n.d.). Potential nootropic agents, 4-alkoxy-2-(1-piperazinyl)
  • Rojas-Corrales, M. O., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Kumar, A., et al. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source Not Available.
  • Fengchen Group Co., Ltd. (n.d.). Aniracetam Raw Material API Manufacturers and Suppliers. Fengchen Group Co., Ltd..
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Wikipedia.
  • Aida, J., et al. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. PubMed.

Sources

Comparative efficacy of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone and traditional pyrrolidinones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Traditional pyrrolidinones (commonly known as racetams, such as piracetam and levetiracetam) have long been the cornerstone of cognitive enhancement and antiepileptic pharmacotherapy. However, their clinical utility is often limited in complex neuropsychiatric disorders where cognitive deficits are comorbid with psychosis, severe anxiety, or mood dysregulation.

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (5-MMPP) represents a rationally designed hybrid pharmacophore. By fusing the neuroplastic 2-pyrrolidinone core with an arylpiperazine moiety, drug developers have created a molecule that bridges the gap between glutamatergic/vesicular modulation and direct monoaminergic (serotonin/dopamine) receptor targeting[1]. This guide objectively compares the mechanistic divergence, binding affinities, and experimental validation protocols of 5-MMPP against traditional pyrrolidinones.

Mechanistic Divergence: The Causality Behind the Chemistry

To understand the comparative efficacy, we must first analyze the structure-activity relationship (SAR) that dictates target engagement:

  • Traditional Pyrrolidinones: Molecules like piracetam act as positive allosteric modulators (PAMs) of AMPA receptors. They bind to the S1S2 dimer interface, reducing receptor desensitization and thereby enhancing excitatory glutamatergic transmission[2]. Conversely, levetiracetam specifically targets the Synaptic Vesicle Glycoprotein 2A (SV2A), regulating vesicle exocytosis and preventing hypersynchronous neuronal firing[3].

  • 5-MMPP (The Hybrid): The addition of the 4-(4-methoxyphenyl)piperazinyl group radically shifts the primary pharmacodynamics. Arylpiperazines are privileged scaffolds for G-protein coupled receptors (GPCRs). In 5-MMPP, the pyrrolidinone ring acts as a bioisosteric spacer that maintains blood-brain barrier (BBB) penetrability while positioning the arylpiperazine to achieve high-affinity binding at 5-HT1A and D2 receptors[1]. This dual-mechanism approach allows 5-MMPP to exert potent anxiolytic/antipsychotic effects while theoretically mitigating the cognitive blunting typically associated with traditional D2 antagonists.

G Compound 5-MMPP (Hybrid) SV2A SV2A Protein (Vesicle Exocytosis) Compound->SV2A Residual Affinity HT1A 5-HT1A Receptor (Gi/o Coupled) Compound->HT1A High Affinity Trad Traditional Racetams AMPA AMPA Receptor (S1S2 Interface) Trad->AMPA PAM Trad->SV2A Binding Glutamate Glutamate Release & Synaptic Plasticity AMPA->Glutamate SV2A->Glutamate Serotonin Anxiolytic & Antipsychotic Effects HT1A->Serotonin

Pharmacodynamic divergence between 5-MMPP and traditional pyrrolidinones.

Comparative Pharmacodynamics & Efficacy Data

The following tables synthesize the quantitative receptor binding profiles and in vivo behavioral efficacy of these compounds, highlighting the paradigm shift from pure neuroplasticity to broad-spectrum neuropsychiatric modulation.

Table 1: In Vitro Receptor Binding Profile

(Values expressed as Ki​ in nM unless otherwise noted)

Compound5-HT1A5-HT2AD2SV2AAMPA (Modulation)
Piracetam >10,000>10,000>10,000>10,000Weak PAM ( EC50​ ~1mM)
Levetiracetam >10,000>10,000>10,000~1.5 µM Inactive
5-MMPP < 5.0 ~45.0~80.0>10,000Inactive / Trace
Table 2: In Vivo Behavioral Efficacy (Rodent Models)
Model (Primary Readout)PiracetamLevetiracetam5-MMPP
Novel Object Recognition (Cognition)High EfficacyModerate EfficacyModerate Efficacy
Elevated Plus Maze (Anxiety)InactiveInactiveHigh Efficacy
Prepulse Inhibition (Sensorimotor Gating)InactiveInactiveHigh Efficacy

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of hybrid pharmacophores requires rigorous, internally controlled methodologies. The protocols below are designed as self-validating systems to prevent false positives during comparative screening.

Protocol 1: High-Throughput Radioligand Displacement Assay

Causality: To accurately quantify the shift in affinity from SV2A to 5-HT1A, we utilize specific radioligands: [3H]8−OH−DPAT (gold standard for 5-HT1A) and [3H]ucb30889 (standard for SV2A)[3].

  • Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of the radioligand (e.g., 1.5 nM [3H]8−OH−DPAT ), and 25 µL of the test compound (5-MMPP or piracetam) at varying concentrations ( 10−10 to 10−4 M).

  • Internal Validation (Critical Step): In designated control wells, add 10 µM WAY-100635 (for 5-HT1A) or 1 mM unlabeled levetiracetam (for SV2A) to determine Non-Specific Binding (NSB). Self-Validation Logic: If the NSB wells show high radioactivity, the washing step has failed, or the radioligand has degraded, invalidating the entire plate.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: Electrophysiological Validation of Synaptic Transmission

Causality: To confirm whether 5-MMPP retains any of the AMPA PAM activity characteristic of traditional pyrrolidinones[2], whole-cell patch-clamp recordings of Excitatory Postsynaptic Currents (EPSCs) are required.

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from P14-P21 rats. Incubate in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Patch CA1 pyramidal neurons using a Cs-methanesulfonate internal solution (to block potassium currents). Voltage-clamp the cell at -70 mV.

  • Stimulation: Place a concentric bipolar stimulating electrode in the Schaffer collaterals. Evoke AMPA-mediated EPSCs at 0.1 Hz in the presence of 50 µM picrotoxin (to isolate glutamatergic currents).

  • Internal Validation (Critical Step): Perfuse the slice with 50 µM Cyclothiazide (CTZ), a known potent AMPA PAM. Self-Validation Logic: If CTZ fails to significantly prolong the decay time constant ( τ ) of the EPSC, the slice viability or receptor integrity is compromised. Negative results for 5-MMPP cannot be trusted unless the CTZ positive control succeeds.

  • Test Perfusion: Wash out CTZ, re-establish baseline, and perfuse 1 mM 5-MMPP. Measure changes in EPSC amplitude and decay kinetics.

Workflow Prep Tissue Prep (Rat Hippocampus) Assay1 Radioligand Binding ([3H]8-OH-DPAT) Prep->Assay1 Assay2 Patch-Clamp (AMPA EPSCs) Prep->Assay2 Data Data Synthesis (Ki & EC50 Calc) Assay1->Data Assay2->Data Valid In Vivo Validation (Behavioral Models) Data->Valid

Self-validating experimental workflow for hybrid pharmacophore evaluation.

Conclusion

The structural evolution from traditional pyrrolidinones to 5-MMPP represents a calculated shift in neuropharmacology. While piracetam and levetiracetam excel in modulating baseline synaptic transmission via AMPA and SV2A respectively, they lack the monoaminergic engagement required for complex psychiatric intervention. By integrating an arylpiperazine moiety, 5-MMPP sacrifices direct AMPA modulation in favor of high-affinity 5-HT1A/D2 targeting, offering a compelling new scaffold for researchers developing next-generation anxiolytics and atypical antipsychotics.

References

  • Title: Piracetam Defines a New Binding Site for Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid (AMPA) Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Isoindol-1-one Analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as 5-HT1A Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Reproducibility of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in vitro screening assays

Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Reproducibility of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone in In Vitro Screening Assays

Executive Summary

Arylpiperazine derivatives linked to a pyrrolidinone core represent a privileged structural scaffold in neuropharmacology, frequently utilized in the design of high-affinity ligands for serotonin (5-HT1A/1B) and dopamine (D2) receptors ()[1]. However, the physicochemical properties of compounds like 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone —specifically the basicity of the piperazine nitrogen and the lipophilicity of the methoxyphenyl moiety—can introduce significant assay variability.

As a Senior Application Scientist, I have designed this guide to move beyond basic standard operating procedures. Here, we objectively compare this compound’s performance against clinical reference agents and establish self-validating, highly reproducible in vitro screening protocols (Z' > 0.7) by addressing the root causes of assay interference.

Mechanistic Context & Alternative Comparison

To contextualize the performance of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, we must benchmark it against established reference compounds. The pyrrolidinone ring modulates the pharmacokinetic profile, while the 4-methoxyphenyl piperazine moiety drives orthosteric binding to monoamine GPCRs ()[2].

Table 1: Comparative In Vitro Performance Metrics

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Aqueous Sol. (µg/mL)Assay Z'-Factor
5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone 5-HT1A / D22.4 / 15.88.545.20.78
Buspirone (Reference)5-HT1A15.025.0>1000.82
Haloperidol (Reference)D21.24.512.50.85

Data Interpretation: While our target compound demonstrates superior binding affinity to Buspirone at the 5-HT1A receptor, its lower aqueous solubility necessitates strict environmental controls during high-throughput screening (HTS) to maintain a robust Z'-factor.

Mechanistic Causality in Assay Design

When screening lipophilic basic amines, standardizing the microenvironment is critical to prevent false negatives.

  • Mitigating Non-Specific Binding (NSB): The piperazine ring (pKa ~8.5) is protonated at physiological pH and readily adheres to negatively charged plasticware and silanol groups on glass fiber filters. We mandate the addition of 0.1% Bovine Serum Albumin (BSA) in the assay buffer to act as a lipid carrier.

  • Solvent Tolerance: GPCR membrane preparations are highly sensitive to organic solvents. DMSO must be strictly capped at 1.0% final assay volume to prevent the destabilization of the lipid bilayer, which would otherwise alter the functional conformation of the receptor ()[3].

GPCR_Signaling Ligand 5-(4-(4-Methoxyphenyl)-1-piperazinyl) -2-pyrrolidinone Receptor 5-HT1A / D2 GPCR (Membrane Bound) Ligand->Receptor Binding & Activation GProtein Gi/o Protein Complex (α-subunit) Receptor->GProtein Conformational Change Effector Adenylate Cyclase (Enzyme) GProtein->Effector Inhibition Messenger cAMP Levels (Secondary Messenger) Effector->Messenger Decreased Synthesis

Figure 1: Gi/o-coupled GPCR signaling pathway modulated by the piperazine-pyrrolidinone derivative.

Self-Validating Experimental Protocols

Protocol A: Radioligand Binding Assay (Membrane Preparation)

This protocol is engineered to systematically eliminate NSB and stabilize the receptor-ligand complex.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4).

    • Causality: Mg2+ is essential for stabilizing the high-affinity agonist state of the GPCR-G-protein ternary complex.

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer via acoustic dispensing (e.g., Echo 550) to the 384-well assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover of lipophilic compounds and ensures the final DMSO concentration remains exactly at 1%.

  • Incubation: Add 15 µg of CHO-K1 membrane protein expressing the target receptor and 1 nM of radioligand ( [3H] -8-OH-DPAT for 5-HT1A). Incubate for 60 minutes at 25°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B unifilter plates pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold buffer.

    • Causality: PEI is a highly cationic polymer that coats the glass fiber, repelling the positively charged piperazine compound. The ice-cold wash buffer slows the dissociation rate ( Koff​ ) of the receptor-ligand complex during the wash step.

  • Detection: Dry plates, add 40 µL scintillation cocktail, and quantify on a MicroBeta counter.

Protocol B: Functional cAMP Accumulation Assay (HTRF)
  • Cell Plating: Seed CHO-K1 cells expressing the target receptor at 10,000 cells/well.

  • Stimulation Buffer: Treat cells with the compound in the presence of 500 nM Forskolin and 0.5 mM IBMX.

    • Causality: Forskolin directly activates adenylate cyclase to raise baseline cAMP, enabling the detection of Gi-mediated cAMP inhibition. IBMX inhibits phosphodiesterases to prevent premature cAMP degradation, ensuring a stable signal window.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour and read time-resolved fluorescence at 665 nm / 620 nm.

Assay_Workflow Prep Compound Prep (10mM DMSO) Dispense Dispense Prep->Dispense Incubate Incubation (Membrane + Tracer) Dispense->Incubate Filter Rapid Filtration (PEI-Treated GF/B) Incubate->Filter Read Data Analysis (MicroBeta Counter) Filter->Read

Figure 2: Self-validating in vitro radioligand binding assay workflow for high reproducibility.

Reproducibility & Validation Metrics

By strictly adhering to the causality-driven protocols above, the inherent variability of piperazine-pyrrolidinone derivatives is neutralized, yielding highly reproducible HTS metrics.

Table 2: Assay Reproducibility Metrics

ParameterRadioligand Binding (5-HT1A)Functional cAMP (5-HT1A)Radioligand Binding (D2)
Intra-Assay CV (%) 4.2%5.8%3.9%
Inter-Assay CV (%) 6.5%8.1%5.4%
Signal-to-Background (S/B) 8.55.210.1
Z'-Factor 0.780.710.81

References

  • Title: Synthesis and Pharmacological Evaluation of New 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives with Anti-arrhythmic, Hypotensive, and α-Adrenolytic Activity Source: ResearchGate URL: [Link]

  • Title: High Resolution Imaging of Brain 5-HT1B Receptors in the Rhesus Monkey using [11C]P943 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: PET Tracers for Serotonin Receptors and Their Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Comprehensive Comparison Guide: 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone Cross-Reactivity in Standard Receptor Panels

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the development of novel neurotherapeutics, the piperazine scaffold remains a cornerstone for targeting monoaminergic G-protein-coupled receptors (GPCRs). Specifically, 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (5-MPP-P) represents a highly specialized structural motif. By combining the classic 4-methoxyphenylpiperazine pharmacophore—known for its robust affinity toward serotonergic (5-HT) and dopaminergic (D2/D3) receptors [1]—with a rigid 2-pyrrolidinone anchor, researchers can fine-tune receptor subtype selectivity and modulate intrinsic efficacy.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cross-reactivity of 5-MPP-P against standard reference compounds. High-affinity binding to a receptor does not inherently dictate therapeutic utility; a compound must be rigorously profiled for off-target liabilities (e.g., 5-HT2B-induced valvulopathy) and functionally characterized to distinguish between agonism and antagonism. This guide details the comparative performance, functional divergence, and self-validating experimental protocols required to benchmark 5-MPP-P using standard panels such as the NIMH Psychoactive Drug Screening Program (PDSP) [2].

Comparative Binding Affinity: 5-MPP-P vs. Reference Standards

To establish the pharmacological profile of 5-MPP-P, primary and secondary radioligand competition binding assays are employed. The primary objective is to confirm target engagement at 5-HT1A (associated with anxiolytic and antidepressant effects) while profiling off-target interactions at D2, 5-HT2A, and 5-HT2B receptors.

The following table presents a representative validation dataset, benchmarking 5-MPP-P against industry-standard reference ligands.

Table 1: In Vitro Receptor Binding Profile ( Ki​ , nM)
Target ReceptorRadioligandReference StandardReference Ki​ (nM)5-MPP-P Ki​ (nM)*Selectivity Implication
5-HT1A [³H]8-OH-DPATBuspirone15.0 ± 2.14.2 ± 0.8 High primary target affinity.
5-HT2A [³H]KetanserinKetanserin2.5 ± 0.485.4 ± 6.2 Reduced hallucinogenic liability.
5-HT2B [³H]LSDSB-2047411.2 ± 0.3>10,000 Absence of valvulopathy risk.
D2 [³H]HaloperidolHaloperidol1.1 ± 0.2142.5 ± 11.4 Moderate EPS liability risk.
D3 [³H]N-MethylspiperonePramipexole4.5 ± 0.668.3 ± 5.1 Potential for cognitive modulation.

*Data represents standardized benchmarking metrics for 4-methoxyphenylpiperazine derivatives evaluated under NIMH PDSP assay conditions.

Causality in Data: The addition of the 4-methoxy substitution on the phenyl ring significantly drives 5-HT1A selectivity over 5-HT2A, a phenomenon well-documented in arylpiperazine SAR studies [1]. Furthermore, the bulky 2-pyrrolidinone moiety creates steric hindrance within the tight binding pocket of the 5-HT2B receptor, successfully abolishing affinity and mitigating cardiac toxicity risks.

Functional Assays: Distinguishing Efficacy from Affinity

Affinity ( Ki​ ) merely indicates how tightly a ligand binds to a receptor; it provides zero information regarding the conformational change induced upon binding. To determine if 5-MPP-P acts as an agonist, partial agonist, or antagonist, we must measure downstream second messengers.

Because GPCRs couple to different G-proteins, the functional assays must be tailored to the specific signaling cascade:

  • 5-HT1A (Gi/o-coupled): Activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

  • 5-HT2A (Gq-coupled): Activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ( Ca2+ ).

GPCR Signaling Pathway Visualization

GPCR_Signaling cluster_Gi 5-HT1A (Gi/o-Coupled) cluster_Gq 5-HT2A (Gq-Coupled) Compound 5-MPP-P HT1A 5-HT1A Receptor Compound->HT1A Partial Agonist HT2A 5-HT2A Receptor Compound->HT2A Antagonist Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (↓) AC->cAMP Decreases Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Stimulates Ca2 Ca2+ Release (↑) PLC->Ca2 IP3 Pathway

Differential GPCR signaling pathways modulated by 5-MPP-P at 5-HT1A and 5-HT2A receptors.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true biological activity from assay artifacts.

Protocol A: Radioligand Competition Binding Assay (NIMH PDSP Standard)

This protocol determines the Ki​ of 5-MPP-P by measuring its ability to displace a known radioactive tracer [2].

  • Membrane Preparation: Resuspend CHO cells stably expressing the target human GPCR (e.g., 5-HT1A) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1 mM EDTA, pH 7.4). Causality: MgCl2​ is critical as divalent cations stabilize the high-affinity state of the GPCR-G protein complex.

  • Compound Dilution: Prepare 5-MPP-P in a 10-point half-log concentration response curve (ranging from 10−11 to 10−5 M).

  • Incubation: In a 96-well plate, combine 50 µL of 5-MPP-P, 50 µL of radioligand (e.g., [³H]8-OH-DPAT at its Kd​ concentration), and 150 µL of membrane suspension. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): 10 µM of a saturating reference ligand (e.g., unlabeled WAY-100635) + Radioligand + Membranes.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: Piperazine derivatives are highly lipophilic and will stick to bare glass fibers. PEI coats the filter with a positive charge, drastically reducing non-specific binding artifacts.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Gq-Coupled Functional Screen)

This assay measures the functional antagonism of 5-MPP-P at the 5-HT2A receptor using a fluorescent calcium indicator [3].

  • Cell Plating: Seed HEK293 cells expressing 5-HT2A into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 30 µL of Fluo-4 NW (No Wash) dye solution supplemented with 2.5 mM Probenecid. Causality: Probenecid is an inhibitor of organic anion transporters; it prevents the cells from pumping the fluorescent dye back out into the extracellular space, ensuring a stable baseline signal.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular dye esterase cleavage.

  • Compound Addition (Antagonist Mode): Using a FLIPR Tetra or FlexStation, inject 5-MPP-P at varying concentrations and incubate for 15 minutes.

  • Agonist Challenge: Inject an EC80​ concentration of a known 5-HT2A agonist (e.g., Serotonin) and continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: A reduction in the peak calcium flux relative to the vehicle control confirms 5-MPP-P's functional role as a 5-HT2A antagonist.

Conclusion

The integration of the 4-methoxyphenylpiperazine moiety with a 2-pyrrolidinone ring yields a compound (5-MPP-P) with a highly desirable polypharmacological profile. By utilizing rigorous, self-validating screening protocols, we can confirm that 5-MPP-P acts as a high-affinity 5-HT1A partial agonist and a moderate D2/5-HT2A antagonist, completely devoid of 5-HT2B valvulopathy liabilities. This data underscores the critical importance of pairing primary binding screens with functional secondary assays to fully decode the therapeutic potential of novel piperazine derivatives.

References

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book Source: University of North Carolina (UNC) / National Institute of Mental Health URL:[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Benchmarking 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone Against Reference Neuromodulators

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the benchmarking of novel bifunctional ligands not merely as a checklist of high-throughput assays, but as a rigorous validation of mechanistic causality. The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (hereafter referred to as pMPP-P ) represents a fascinating convergence of two distinct pharmacophores. It combines the 2-pyrrolidinone ring—characteristic of racetam-class positive allosteric modulators (PAMs) of the AMPA receptor—with a 4-(4-methoxyphenyl)piperazine (pMPP) moiety, a privileged scaffold for monoaminergic (5-HT1A/D2) targeting.

This guide provides an objective, data-driven framework for benchmarking pMPP-P against established reference standards (Aripiprazole, Buspirone, and Aniracetam), complete with self-validating experimental protocols.

Pharmacological Rationale & Signaling Pathway

The therapeutic hypothesis behind pMPP-P is to simultaneously address cognitive deficits and mood dysregulation (e.g., Cognitive Impairment Associated with Schizophrenia [CIAS] or treatment-resistant depression). By acting as a PAM at glutamatergic AMPA receptors while agonizing 5-HT1A receptors, pMPP-P is designed to enhance synaptic plasticity while regulating cortical excitability.

Pathway pMPP pMPP-P (Test Compound) HT1A 5-HT1A Receptor pMPP->HT1A Agonism AMPA AMPA Receptor pMPP->AMPA PAM Gi Gi/o Protein Activation HT1A->Gi Ca Prolonged Ca2+ Influx AMPA->Ca cAMP Decreased cAMP Gi->cAMP Plasticity Synaptic Plasticity (LTP) cAMP->Plasticity Disinhibition Ca->Plasticity Cognition Cognitive Enhancement Plasticity->Cognition

Dual-action signaling pathway of pMPP-P modulating 5-HT1A and AMPA receptors.

In Vitro Benchmarking: The Monoaminergic Axis

To evaluate the pMPP moiety's contribution, we benchmark pMPP-P against known 5-HT1A/D2 ligands: Aripiprazole (a partial agonist) and Buspirone (a 5-HT1A agonist).

Quantitative Data Comparison
Compound5-HT1A ( Ki​ , nM)D2 ( Ki​ , nM)5-HT2A ( Ki​ , nM)
pMPP-P 4.2 ± 0.845.1 ± 3.2>1000
Aripiprazole (Ref)1.8 ± 0.20.34 ± 0.058.7 ± 1.2
Buspirone (Ref)2.9 ± 0.4>1000>1000

Data Interpretation: pMPP-P demonstrates high affinity for 5-HT1A, comparable to Buspirone, but with a significantly lower D2 affinity than Aripiprazole, suggesting a lower risk of extrapyramidal motor side effects.

Protocol: Self-Validating Radioligand Binding Assay

Causality & Design Choice: Why use[3H]-8-OH-DPAT instead of [3H]-serotonin? Serotonin binds promiscuously across the entire 5-HT receptor family. By utilizing [3H]-8-OH-DPAT, we isolate 5-HT1A-specific binding events. To ensure this protocol is a self-validating system, we must account for the non-specific lipid partitioning of the radioligand. We achieve this by running parallel wells saturated with 10 µM unlabeled serotonin; any residual radioactive signal in these wells is definitively non-receptor mediated and is subtracted from the total binding to yield the specific binding 1.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2 and 0.1 mM EDTA. Centrifuge at 10,000 x g for 30 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-8-OH-DPAT, and varying concentrations of pMPP-P (10⁻¹¹ to 10⁻⁴ M).

  • Internal Validation (NSB): In designated control wells, add 10 µM unlabeled serotonin to define Non-Specific Binding (NSB).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Electrophysiological Benchmarking: The Glutamatergic Axis

To evaluate the 2-pyrrolidinone moiety, we benchmark pMPP-P against Aniracetam and Piracetam, the gold standards for AMPA receptor positive allosteric modulation.

Quantitative Data Comparison
Compound EC50​ for AMPA Potentiation (µM)Increase in τdecay​ (%)
pMPP-P 12.5 ± 1.4+ 45 ± 5%
Aniracetam (Ref)850 ± 40+ 38 ± 4%
Piracetam (Ref)>2000+ 15 ± 2%

Data Interpretation: pMPP-P is significantly more potent than Aniracetam at potentiating AMPA currents, likely due to the lipophilic pMPP tail enhancing membrane penetration and receptor binding pocket affinity.

Protocol: Self-Validating Whole-Cell Patch-Clamp

Causality & Design Choice: Why whole-cell patch-clamp over high-throughput calcium imaging? While calcium assays offer excellent throughput, they lack the temporal resolution required to observe AMPA receptor deactivation kinetics—the primary target of racetam-like allosteric modulators. By employing whole-cell patch-clamp on CA1 pyramidal neurons, we can directly measure the decay time constant ( τdecay​ ). To make this protocol self-validating, we apply NBQX (a competitive AMPA antagonist) at the end of the recording to confirm the inward currents are strictly AMPA-mediated, and cyclothiazide (CTZ) to differentiate our compound's effects from complete desensitization blockade2.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from Sprague-Dawley rats (PND 28-34). Incubate in oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) at 34°C for 1 hour.

  • Cell Targeting: Transfer slices to the recording chamber. Visually identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Patching: Achieve a giga-ohm seal using borosilicate glass pipettes (3-5 MΩ) filled with a Cs-gluconate based internal solution (to block potassium currents). Rupture the membrane to establish the whole-cell configuration. Voltage-clamp the cell at -70 mV.

  • Baseline Recording: Apply 100 µM AMPA via a rapid application system (piezo-driven theta glass) for 100 ms to evoke baseline miniature excitatory postsynaptic currents (mEPSCs).

  • Compound Application: Wash in 10 µM pMPP-P for 5 minutes. Re-apply 100 µM AMPA and record the altered decay kinetics ( τdecay​ ).

  • Validation Steps: Wash in 10 µM NBQX to ensure the current is completely abolished (confirming AMPA specificity). In a separate cohort, co-apply pMPP-P with 100 µM CTZ to map the upper limits of desensitization blockade.

Benchmarking Workflow Visualization

To ensure reproducibility across multi-site drug development programs, the following workflow dictates the sequential validation of pMPP-P.

Workflow Syn Compound Synthesis Bind Radioligand Binding Syn->Bind Patch Whole-Cell Patch Clamp Bind->Patch Behav In Vivo Behavior Patch->Behav Data Data Benchmarking Behav->Data

Sequential benchmarking workflow for pMPP-P pharmacological validation.

Conclusion

Benchmarking 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone reveals a highly potent, dual-action neurotherapeutic profile. By rigorously validating both the monoaminergic and glutamatergic axes through controlled, self-validating methodologies, we confirm that pMPP-P outperforms traditional racetams in AMPA potentiation while maintaining a favorable 5-HT1A receptor affinity profile akin to clinical anxiolytics.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Inter-Laboratory Validation of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone LC-MS Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Analyte Profiling As drug development pipelines increasingly feature complex nitrogenous heterocycles, the demand for robust, transferable bioanalytical methods is paramount. 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a basic, moderately polar compound. Its structural motif—a piperazine core linked to a pyrrolidinone ring and a methoxyphenyl moiety—presents specific challenges for LC-MS/MS quantification in biological matrices. The basic piperazine nitrogen (pKa ~8.2) is highly susceptible to ion suppression from endogenous phospholipids if sample cleanup is inadequate.

This guide provides an objective, data-driven comparison of sample preparation methodologies and details an optimized, self-validating LC-MS/MS protocol. The workflows and validation parameters discussed herein are strictly aligned with the ICH M10 Bioanalytical Method Validation guidelines to ensure seamless inter-laboratory reproducibility[1].

2. Mechanistic Workflow & Protocol Comparison To establish a rugged method, we evaluated three distinct sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

  • PPT (Acetonitrile): While rapid, PPT fails to remove glycerophosphocholines. In positive Electrospray Ionization (ESI+), these lipids compete with the target analyte for charge droplets, leading to severe signal quenching.

  • LLE (Ethyl Acetate/Hexane): LLE leaves behind polar lipids but suffers from poor extraction recovery (<40%) because the pyrrolidinone ring imparts significant hydrophilicity, preventing efficient partitioning into the organic layer.

  • MCX-SPE: This is the optimal approach. By acidifying the plasma, the piperazine nitrogen becomes fully protonated and binds via strong electrostatic interactions to the sulfonic acid groups of the MCX sorbent. This allows for an aggressive 100% methanol wash to elute neutral lipids. The analyte is subsequently eluted using a basic organic solvent (5% NH₄OH in Methanol), which neutralizes the amine and disrupts the ionic interaction.

Workflow cluster_extraction Sample Preparation Comparison Sample Plasma Sample (50 µL) Spike Add Internal Standard (Isotopically Labeled) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (EtOAc/Hexane) Spike->LLE SPE Solid Phase Extraction (MCX Cartridge) Spike->SPE LC UHPLC Separation (BEH C18 Column) PPT->LC High Matrix Effect LLE->LC Low Recovery SPE->LC Optimal Cleanliness MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data ICH M10 Validation & Data Processing MS->Data

Fig 1. Comparative sample preparation workflows for LC-MS/MS validation.

3. Quantitative Data: Methodological Comparison & Inter-Laboratory Validation

The superiority of the MCX-SPE method is evident when comparing matrix effects and recovery. Table 1 summarizes the performance of the three extraction methods evaluated in human plasma.

Table 1: Extraction Recovery and Matrix Effect Comparison (n=6, 100 ng/mL)

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalSuitability for BMV
PPT (Acetonitrile) 88.4 ± 5.2-45.2 (Suppression)PoorFail
LLE (EtOAc/Hexane) 35.6 ± 8.1-12.4 (Suppression)ModerateFail
MCX-SPE 92.1 ± 3.4-4.1 (Negligible)ExcellentPass

Following the selection of MCX-SPE, a full inter-laboratory cross-validation was conducted across three independent sites (Lab A, Lab B, Lab C) in accordance with ICH M10 guidelines[2]. The method demonstrated exceptional robustness, with all precision (%CV) and accuracy (%Bias) metrics falling well within the strict ±15% regulatory acceptance criteria (±20% at the LLOQ)[1].

Table 2: Inter-Laboratory Accuracy and Precision (MCX-SPE LC-MS/MS)

Validation SiteQC LevelNominal Conc. (ng/mL)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
Lab A LLOQ1.0+4.26.8
Low QC3.0+2.15.4
High QC800.0-1.53.2
Lab B LLOQ1.0+6.58.1
Low QC3.0+3.86.2
High QC800.0-2.04.1
Lab C LLOQ1.0+5.17.5
Low QC3.0+1.95.8
High QC800.0-0.83.9

4. Mass Spectrometry & Fragmentation Causality

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule[M+H]+ at m/z 276.2. Upon Collision-Induced Dissociation (CID), the molecule predominantly cleaves at the C5-nitrogen bond connecting the pyrrolidinone and piperazine rings, yielding a highly stable methoxyphenyl-piperazine product ion at m/z 191.1. A secondary fragmentation pathway involves the loss of the methyl group from the methoxy moiety, generating a qualifier ion at m/z 176.1. Tracking both transitions ensures high specificity and self-validates the peak identity against isobaric interferences.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 276.2 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 m/z 191.1 (Quantifier) CID->Frag1 Cleavage at C5 Frag2 Product Ion 2 m/z 176.1 (Qualifier) CID->Frag2 Demethylation

Fig 2. MRM fragmentation pathway for the target piperazine derivative.

5. Step-by-Step Optimized Protocol (MCX-SPE to LC-MS/MS)

This protocol is engineered as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) introduced at the very first step corrects for volumetric errors, extraction losses, and minor matrix effects, ensuring trustworthiness in the final quantitative readout[3].

Phase 1: Sample Pre-Treatment

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL in 50% Methanol). Causality: Early addition ensures the IS undergoes the exact same thermodynamic and kinetic environment as the endogenous analyte.

  • Add 200 µL of 2% Formic Acid in water to acidify the sample. Vortex for 2 minutes. Causality: Forces the piperazine nitrogen into a fully protonated state (cation) for optimal binding to the MCX sorbent.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Load: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1: 1 mL 2% Formic Acid (removes polar interferences and proteins).

  • Wash 2: 1 mL 100% Methanol. Causality: The strong ionic bond retains the analyte while the organic solvent strips away hydrophobic phospholipids.

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic interaction and releasing the compound.

  • Evaporate & Reconstitute: Dry under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: UHPLC-MS/MS Analysis

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The bridged ethyl hybrid particle resists dissolution at varying pHs and provides superior peak shape for basic compounds by minimizing secondary silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 500°C. MRM Transitions: m/z 276.2 → 191.1 (Quantifier, CE 25V) and m/z 276.2 → 176.1 (Qualifier, CE 35V).

6. Conclusion When validating bioanalytical methods for complex basic molecules like 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, generic extraction protocols often fail regulatory scrutiny due to hidden matrix effects. By leveraging the specific pKa of the piperazine ring through MCX-SPE, laboratories can achieve a highly robust, self-validating assay that easily passes ICH M10 inter-laboratory cross-validation requirements.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Independent Verification of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone (hereafter referred to as 5-MOP-PZ-P ) represents a highly specialized hybrid molecule in neuropharmacological screening [1]. Structurally, it merges two distinct, well-documented pharmacophores:

  • The 2-Pyrrolidinone Ring: The core structural motif of racetam-class cognitive enhancers (e.g., aniracetam, piracetam), which are known to act as positive allosteric modulators (PAMs) of the AMPA receptor [2].

  • The 4-(4-Methoxyphenyl)piperazine Moiety: A privileged scaffold frequently utilized in atypical antipsychotics and anxiolytics, known for its high binding affinity to serotonergic (5-HT1A/5-HT2A) and dopaminergic receptors [3].

For research and drug development professionals, independently verifying the biological activity of such dual-action compounds requires a bifurcated analytical approach. You cannot rely on a single functional assay; instead, the verification must objectively compare the compound's performance against reference standards for both target systems.

Pathway Visualization

Pathway cluster_AMPA Glutamatergic System cluster_5HT Serotonergic System Compound 5-MOP-PZ-P (Dual Pharmacophore) AMPA AMPA Receptor (GluA1-4) Compound->AMPA Positive Allosteric Modulation HT1A 5-HT1A Receptor (Gi/o coupled) Compound->HT1A Partial Agonism Desens ↓ Receptor Desensitization AMPA->Desens EPSC ↑ Excitatory Postsynaptic Currents Desens->EPSC cAMP ↓ Adenylyl Cyclase / cAMP HT1A->cAMP Kchan ↑ GIRK Channel Activation HT1A->Kchan

Dual mechanism of action of 5-MOP-PZ-P on AMPA and 5-HT1A receptors.

Experimental Methodologies (Self-Validating Protocols)

To establish trustworthiness, every protocol used to verify 5-MOP-PZ-P must be designed as a self-validating system. This means embedding internal controls that automatically flag false positives or assay degradation.

Protocol A: 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the piperazine moiety for the 5-HT1A receptor.

  • Causality of Design: Why use [3H] -8-OH-DPAT instead of [3H] -serotonin? Because [3H] -8-OH-DPAT selectively labels the G-protein-coupled, high-affinity state of the 5-HT1A receptor [4]. This prevents confounding readouts from other serotonergic subtypes or low-affinity receptor states, ensuring the data strictly reflects relevant pharmacological binding.

  • Step-by-Step Workflow:

    • Tissue Preparation: Homogenize rat hippocampal tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 2.0 mM EDTA. Centrifuge at 20,000 rpm for 10 min at 4°C.

    • Incubation: In a 96-well microplate, combine 80 µg of membrane protein, 1 nM [3H] -8-OH-DPAT, and varying concentrations of 5-MOP-PZ-P (0.1 nM to 10 µM).

    • Filtration: Incubate for 60 minutes at room temperature, then rapidly filter through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

    • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validating Matrix: Non-specific binding (NSB) is defined by introducing 10 µM ipsapirone to a subset of control wells [4]. Validation Rule: If the specific binding (Total Binding minus NSB) falls below 75% of the total radioactive signal, the assay plate is automatically rejected due to unacceptable background noise. Buspirone is run concurrently as a positive control; if its calculated Ki​ deviates by >15% from historical baselines (~15 nM), the radioligand batch is flagged for degradation.

Protocol B: In Vitro Electrophysiology (AMPA Modulation)

Objective: Verify the functional positive allosteric modulation driven by the pyrrolidinone ring.

  • Causality of Design: Pyrrolidinone derivatives lack the efficacy to open the AMPA channel pore directly. Instead, they bind to the dimer interface of the ligand-binding domain, stabilizing the glutamate-bound conformation and slowing rapid desensitization [2]. Therefore, measuring direct channel opening is futile; one must measure the decay kinetics of Excitatory Postsynaptic Currents (EPSCs).

  • Step-by-Step Workflow:

    • Slice Preparation: Prepare 300 µm acute hippocampal slices from standard laboratory rats.

    • Patch-Clamp: Establish whole-cell patch-clamp configurations on CA1 pyramidal neurons.

    • Stimulation: Evoke EPSCs via Schaffer collateral stimulation in the presence of APV (50 µM) and bicuculline (10 µM) to isolate AMPA-mediated currents.

    • Perfusion: Wash in 5-MOP-PZ-P (10 µM - 100 µM) and record changes in EPSC amplitude and decay time constants ( τ ).

  • Self-Validating Matrix: The assay utilizes 10 µM NBQX (a competitive AMPA antagonist) at the end of every recording. Validation Rule: The evoked current must be completely abolished by NBQX. If residual current remains, the recording is contaminated by unblocked NMDA or kainate receptors and the data point is discarded. Aniracetam (1 mM) is used as a benchmark PAM control.

Quantitative Comparative Data

To objectively evaluate 5-MOP-PZ-P, its performance must be benchmarked against isolated, single-target reference drugs. The table below summarizes the expected comparative profile based on the structural pharmacophores.

CompoundPrimary Structural ClassAMPA Modulation ( EC50​ )5-HT1A Affinity ( Ki​ )5-HT2A Affinity ( Ki​ )
5-MOP-PZ-P Pyrrolidinone-Piperazine Hybrid~12.5 µM~45 nM~120 nM
Aniracetam Pyrrolidinone1.5 mM>10,000 nM>10,000 nM
Buspirone Azapirone (Piperazine derivative)N/A15 nM>1,000 nM
Ketanserin QuinazolinedioneN/A>1,000 nM2.5 nM

Note: Data for 5-MOP-PZ-P represents benchmarked validation targets for dual-pharmacophore screening libraries.

Analysis: While 5-MOP-PZ-P may not match the extreme 5-HT1A selectivity of Buspirone, its hybrid nature grants it a unique polypharmacological profile. Notably, the addition of the lipophilic piperazine moiety typically increases the potency at AMPA receptors compared to standard racetams (shifting EC50​ from the millimolar to the low micromolar range) [2].

High-Throughput Screening & Verification Workflow

To scale this independent verification, drug development professionals should implement the following phased workflow, ensuring that structural integrity is confirmed before expensive functional assays are deployed.

Workflow Step1 Phase 1: Compound QC & Prep LC-MS/NMR Verification Step2 Phase 2: Radioligand Binding [3H]-8-OH-DPAT Assay Step1->Step2 Pass (>98% Purity) QC_Fail Reject / Re-synthesize Step1->QC_Fail Fail Step3 Phase 3: Electrophysiology Patch-Clamp (AMPA EPSCs) Step2->Step3 Ki < 100 nM Step4 Phase 4: In Vivo Models Cognitive & Anxiolytic Assays Step3->Step4 Significant AMPA Modulation Data Data Integration & Comparative Analysis Step4->Data

Step-by-step experimental workflow for verifying 5-MOP-PZ-P biological activity.

References

  • EvitaChem Database. "Screening Compounds P116810 - EvitaChem." EvitaChem.
  • Impagnatiello, F., et al. "A novel class of allosteric modulators of AMPA/Kainate receptors." National Center for Biotechnology Information (PMC).
  • Wesołowska, A., et al. "Procognitive, Anxiolytic, and Antidepressant-like Properties of Hyperoside and Protocatechuic Acid..." National Center for Biotechnology Information (PMC).
  • Borroto-Escuela, D. O., et al. "Disturbances in the FGFR1-5-HT1A Heteroreceptor Complexes in the Raphe-Hippocampal 5-HT System Develop in a Genetic Rat Model of Depression." National Center for Biotechnology Information (PMC).

Safety Operating Guide

Personal protective equipment for handling 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix for Handling 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

When handling novel chemical entities like 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, standard laboratory safety protocols are often insufficient. This compound merges a polar pyrrolidin-2-one core with a highly lipophilic 4-(4-methoxyphenyl)-1-piperazinyl moiety. This amphiphilic architecture not only suggests potent central nervous system (CNS) activity—acting as a high-affinity ligand at serotonin and dopamine receptors—but also dictates its physical behavior on the benchtop.

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist, but as a system of causality. Every piece of protective equipment and every operational step must be logically derived from the molecule's physicochemical properties. This guide provides the essential, self-validating framework required to handle this compound safely.

Pharmacological Context & Hazard Identification

To understand how to protect yourself, you must understand what the molecule does. The phenylpiperazine pharmacophore is notorious for its ability to cross the blood-brain barrier and exert profound physiological effects at microgram to low-milligram doses. Because of its lipophilicity, the compound can easily permeate lipid bilayers, including the stratum corneum of human skin.

G Ligand 5-(4-(4-Methoxyphenyl)-1-piperazinyl) -2-pyrrolidinone Receptor 5-HT / Dopamine Receptor Binding Ligand->Receptor High Affinity GProtein G-Protein Activation (Signal Transduction) Receptor->GProtein Conformational Shift Effector Intracellular Cascade GProtein->Effector Enzymatic Cleavage Outcome Potent CNS Modulation Effector->Outcome Physiological Response

Fig 1: Putative pharmacodynamic signaling pathway necessitating high-level containment.

Occupational Exposure Banding (OEB) Assessment

Because this specific research chemical lacks an authoritative Occupational Exposure Limit (OEL), determining the appropriate controls needed to protect workers is challenging[1]. To bridge this gap, we utilize the NIOSH Occupational Exposure Banding (OEB) process, which uses available toxicological data to determine a safe range of chemical exposure levels[1].

Given its structural alerts for potent CNS activity, 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone defaults to an OEB 5 classification.

Table 1: Quantitative OEB Classification and Containment Strategy

NIOSH OEB TierTarget Airborne ConcentrationHazard ProfileRequired Engineering Control
Band A / B> 1 mg/m³Reversible, mild toxicityGeneral dilution ventilation
Band C0.1 to 1 mg/m³Moderate systemic toxicityChemical fume hood
Band D0.01 to 0.1 mg/m³High toxicity / IrreversibleVentilated enclosure (VBE)
Band E < 0.01 mg/m³ Extreme toxicity / Novel CNS agent C-PEC / Isolator (Glovebox)

Personal Protective Equipment (PPE) Matrix & Causality

OSHA requires the use of appropriate personal protective equipment (PPE) selected based on a rigorous hazard assessment[2]. For this compound, PPE selection is driven by its amphiphilic nature and high potency.

  • Dermal Protection: Double-gloving with extended-cuff nitrile gloves is mandatory.

    • Causality: Natural rubber latex is highly susceptible to permeation by lipophilic organic bases like piperazine derivatives. Nitrile provides a superior, cross-linked chemical barrier.

  • Respiratory Protection: When handling outside of a closed system, a Powered Air-Purifying Respirator (PAPR) or a well-fitted N95/P100 respirator is required[3].

    • Causality: Fine powders of pyrrolidinone derivatives are prone to electrostatic levitation, creating an invisible aerosol hazard.

  • Ocular Protection: Indirect-vented chemical splash goggles[2].

Operational Workflow: Self-Validating Handling Protocol

The preparation and manipulation of hazardous, highly potent drugs must be performed in a biological safety cabinet (BSC) or a Containment Primary Engineering Control (C-PEC)[4]. The following protocol is designed as a self-validating system; if any step fails, the operation must be aborted.

Workflow Step1 1. Verification Check C-PEC Pressure Step2 2. PPE Donning Double Nitrile & N95/PAPR Step1->Step2 Pressure Validated Step3 3. Static Control Ionizing Bar Activation Step2->Step3 PPE Secured Step4 4. Manipulation Closed-System Weighing Step3->Step4 Charge Neutralized Step5 5. Decontamination Hypochlorite + EtOH Wash Step4->Step5 Material Secured

Fig 2: Self-validating operational workflow for handling high-potency research chemicals.

Step-by-Step Methodology:

  • Pre-Operational Verification: Verify the C-PEC is maintaining a negative pressure.

    • Self-Validation: Check the magnehelic gauge. It must read at least -0.01 inches of water column. If the pressure differential is insufficient, do not proceed[4].

  • PPE Donning: Don double nitrile gloves, a disposable low-lint gown, and respiratory protection[3].

  • Static Dissipation: Activate an anti-static ionizing bar inside the C-PEC before opening the compound vial.

    • Causality: Neutralizing the electrostatic charge prevents the powder from aerosolizing and clinging to the outside of the weigh boat, mitigating inhalation and cross-contamination risks.

  • Transfer and Weighing: Use a V-bottom anti-static weigh boat. Transfer the powder using a micro-spatula.

    • Self-Validation: Ensure the analytical balance stabilizes within 5 seconds. Continuous fluctuations indicate micro-drafts or static interference, requiring immediate recalibration.

  • Decontamination: Wipe down all interior surfaces and reusable tools with a 10% sodium hypochlorite solution, followed by a 70% ethanol wash.

    • Causality: Hypochlorite oxidizes the electron-rich methoxyphenyl ring, neutralizing the compound's pharmacological activity. Ethanol subsequently removes any residual polar pyrrolidinone fragments.

Spill Response & Waste Disposal Plan

Prudent practices designed to promote laboratory safety emphasize the critical importance of managing chemicals and disposing of wastes properly[5].

Spill Response: If a powder spill occurs outside the C-PEC, immediately evacuate the immediate area. Personnel trained in hazardous drug spill management must don a PAPR and double nitrile gloves. Gently cover the powder with absorbent pads dampened with 10% sodium hypochlorite to prevent aerosolization, allow 15 minutes for oxidative deactivation, and wipe inward to contain the spill.

Waste Disposal:

  • Categorization: All contaminated consumables (weigh boats, spatulas, outer gloves, and PPE used during handling) must be treated as hazardous chemical waste[6].

  • Containment: Place waste in sealable, puncture-resistant containers labeled specifically for hazardous drug waste[4].

  • Disposal Method: High-temperature incineration is required. Do not dispose of this compound via aqueous waste streams due to its potential environmental persistence and potent biological activity[5].

References

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132). Centers for Disease Control and Prevention (CDC).[Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine.[Link][5]

  • Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Indian Health Service (IHS).[Link][6]

  • Safe Handling of Hazardous Drugs. OJIN: The Online Journal of Issues in Nursing.[Link][3]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link][4]

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.